molecular formula C3H5N3O3 B8147252 (2S)-N3-IsoSer

(2S)-N3-IsoSer

Cat. No.: B8147252
M. Wt: 131.09 g/mol
InChI Key: NEYYWZWMFRJFDX-REOHCLBHSA-N
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Description

(2S)-N3-IsoSer is a useful research compound. Its molecular formula is C3H5N3O3 and its molecular weight is 131.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-azido-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYYWZWMFRJFDX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S)-N3-IsoSer: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSer, systematically named (2S)-3-azido-2-hydroxypropanoic acid, is a chiral, bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its structure incorporates a carboxylic acid, a hydroxyl group, and a terminal azide, making it a versatile building block for the synthesis of more complex molecules and bioconjugates. The presence of the azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of its chemical structure, properties, and its primary application as a linker in bioconjugation, complete with experimental protocols and logical workflows.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a three-carbon backbone with a stereocenter at the second carbon, defining it as the (S)-enantiomer. The molecule possesses three key functional groups: a carboxylic acid, a hydroxyl group at the alpha-position, and an azide group at the terminal position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-3-azido-2-hydroxypropanoic acid
Common Name This compound
Molecular Formula C₃H₅N₃O₃
SMILES O=C(O)--INVALID-LINK--CN=[N+]=[N-]
InChI InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m0/s1

Table 2: Physicochemical Properties of this compound and its DCHA Salt

PropertyThis compoundThis compound (DCHA Salt)Reference
Molecular Weight 131.09 g/mol 312.41 g/mol [1]
Appearance Not specifiedNot specified
Solubility Standard solubilityEnhanced water solubility and stability[2][3]
Storage Conditions Room temperature in continental US; may vary elsewhere.Room temperature in continental US; may vary elsewhere.[2][4]

Applications in Bioconjugation via Click Chemistry

The primary utility of this compound lies in its role as a versatile linker molecule in bioconjugation, facilitated by the reactivity of its azide group in "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in CuAAC reactions with terminal alkynes to form a stable 1,4-disubstituted-1,2,3-triazole linkage. This reaction is widely used for labeling and conjugating biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, this compound can be reacted with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via SPAAC. This reaction proceeds rapidly without the need for a catalyst.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Dissolve the alkyne-containing molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio.

  • Add the copper catalyst solution to the reaction mixture to a final concentration of 50-100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.

  • Purify the product using a suitable method, such as chromatography or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Appropriate solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Dissolve the strained alkyne-containing molecule in the chosen solvent.

  • Add a slight molar excess (typically 1.1-1.5 equivalents) of this compound to the solution.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours, depending on the specific strained alkyne used.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Once the reaction is complete, the desired conjugate can be purified using standard methods to remove any unreacted starting materials.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing any intrinsic biological activity or direct involvement in signaling pathways for this compound itself. Its primary role in a biological context is as a synthetic linker to attach other molecules, such as drugs or imaging agents, to biomolecules of interest (e.g., antibodies in antibody-drug conjugates). The biological effect of the resulting conjugate is determined by the attached functional molecule, not the this compound linker.

Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne_Molecule Alkyne-functionalized Molecule Reaction_Mix Reaction Mixture (Aqueous/Organic Solvent) Alkyne_Molecule->Reaction_Mix N3_IsoSer This compound N3_IsoSer->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Product Triazole-linked Conjugate Reaction_Mix->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO-functionalized) Reaction_Mix_SPAAC Reaction in Biocompatible Solvent Strained_Alkyne->Reaction_Mix_SPAAC N3_IsoSer_SPAAC This compound N3_IsoSer_SPAAC->Reaction_Mix_SPAAC Product_SPAAC Triazole-linked Conjugate Reaction_Mix_SPAAC->Product_SPAAC Purification_SPAAC Purification Product_SPAAC->Purification_SPAAC Final_Product_SPAAC Purified Conjugate Purification_SPAAC->Final_Product_SPAAC

Caption: Experimental workflow for a typical SPAAC reaction.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its defined stereochemistry and trifunctional nature provide a versatile platform for the construction of complex molecular architectures. The azide group's ability to undergo highly efficient and specific click chemistry reactions makes it an ideal linker for bioconjugation, enabling the precise attachment of payloads to biomolecules. While information on its intrinsic biological activity is limited, its utility as a foundational building block in the synthesis of targeted therapeutics and molecular probes is well-established. Future research may explore novel applications of this and similar chiral building blocks in the design of next-generation bioconjugates.

References

The Role of (2S)-N3-IsoSer in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-N3-IsoSer , a chiral alpha-hydroxypropanoic acid derivative featuring an azide functional group, has emerged as a valuable tool in chemical biology and drug discovery. Its primary application lies in the field of click chemistry , a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. This in-depth guide explores the core functionalities of this compound, its applications in research, and provides technical details for its use.

Core Functionality: A Click Chemistry Reagent

This compound is a building block designed for bioorthogonal chemistry, meaning it can participate in chemical reactions within a living system without interfering with native biological processes. The key to its utility is the presence of an azide group (-N3) . This functional group allows this compound to readily participate in two major types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells.

The this compound is often supplied as a dicyclohexylamine (DCHA) salt, which enhances its water solubility and stability, facilitating its use in aqueous biological buffers.

Research Applications: Bioconjugation and Beyond

The ability of this compound to participate in click chemistry makes it a versatile tool for a variety of research applications, primarily centered around bioconjugation —the process of linking molecules to biomolecules such as proteins, peptides, or nucleic acids.

While specific peer-reviewed examples detailing the use of this compound are still emerging in the scientific literature, its chemical properties position it as a valuable reagent for:

  • Peptide Synthesis and Modification: this compound can be incorporated into peptides during solid-phase peptide synthesis. The azide group can then be used as a handle to attach other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide. This allows for the creation of customized peptides for a wide range of applications, including diagnostics and therapeutics.

  • Activity-Based Protein Profiling (ABPP): In ABPP, small molecule probes are used to target and label active enzymes in complex biological samples. This compound could be incorporated into the structure of a probe. After the probe has bound to its target protein, the azide group can be used to "click" on a reporter tag (like biotin or a fluorophore), allowing for the detection and identification of the labeled protein.

  • Drug Discovery and Development: The triazole linkage formed via click chemistry is metabolically stable and can mimic the properties of an amide bond. This makes this compound a useful building block in the synthesis of peptidomimetics and other small molecules with potential therapeutic activity. By clicking different functionalities onto the this compound scaffold, researchers can rapidly generate libraries of compounds for screening in drug discovery campaigns.

Experimental Protocols and Data

As a commercially available reagent, the general protocols for using this compound in click chemistry are well-established. Below are generalized methodologies for CuAAC and SPAAC reactions.

Table 1: Quantitative Data for Click Chemistry Reactions
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide (e.g., this compound), Terminal AlkyneAzide (e.g., this compound), Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)None
Typical Solvents Aqueous buffers (e.g., PBS), DMSO, THF, t-BuOH/H2OAqueous buffers (e.g., PBS), DMSO, Methanol
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time Minutes to a few hoursMinutes to a few hours
Yields Typically > 90%Typically > 85%
Detailed Methodologies

1. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-containing molecule to this compound.

  • Materials:

    • This compound

    • Alkyne-modified molecule of interest

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biological applications)

    • Solvent (e.g., phosphate-buffered saline (PBS), DMSO, or a mixture)

  • Procedure:

    • Dissolve the this compound and the alkyne-modified molecule in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of CuSO4 in water.

    • If using, prepare a stock solution of the copper ligand (e.g., TBTA) in a suitable solvent like DMSO.

    • To the reaction mixture containing the azide and alkyne, add the copper ligand (if used), followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Upon completion, the product can be purified using standard chromatographic methods.

2. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained cyclooctyne-containing molecule to this compound.

  • Materials:

    • This compound

    • Strained cyclooctyne-modified molecule (e.g., containing DBCO or BCN)

    • Solvent (e.g., PBS, DMSO, or methanol)

  • Procedure:

    • Dissolve the this compound and the strained cyclooctyne-modified molecule in the chosen solvent.

    • Mix the solutions at room temperature.

    • Allow the reaction to proceed with gentle stirring for 1-12 hours. The reaction time will depend on the specific cyclooctyne used.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, the product can be purified by standard methods.

Visualizing Workflows and Pathways

The following diagrams illustrate the core concepts of click chemistry and a potential experimental workflow using this compound.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Azide This compound (Azide) Triazole Triazole-linked Conjugate Azide->Triazole Alkyne Alkyne-modified Molecule Alkyne->Triazole Copper Copper(I) Copper->Triazole Catalyzes Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper Reduces Cu(II) to Cu(I) SPAAC_Workflow cluster_synthesis Probe Synthesis cluster_incubation Biological Incubation cluster_labeling Bioorthogonal Labeling (SPAAC) IsoSer This compound Probe Azide-containing Probe IsoSer->Probe Molecule Molecule of Interest Molecule->Probe Incubate Incubate Probe with Biological Sample Probe->Incubate Cells Living Cells or Lysate Cells->Incubate Click Click Reaction Incubate->Click Cyclooctyne Strained Cyclooctyne -Reporter (e.g., DBCO-Fluorophore) Cyclooctyne->Click Analysis Analysis (e.g., Fluorescence Microscopy, Proteomics) Click->Analysis

Synthesis of (2S)-N3-IsoSer: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(2S)-N3-IsoSer, also known as (2S)-3-azido-2-hydroxypropanoic acid, is a valuable chiral building block and click chemistry reagent.[1][2][3][4] Its bifunctional nature, possessing both a carboxylic acid and an azide group on a stereodefined backbone, makes it a significant component in the synthesis of complex peptides and for the development of antibody-drug conjugates (ADCs).[2] This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, detailing experimental protocols and expected quantitative outcomes. The methodologies presented are based on established and analogous chemical transformations for the synthesis of azido acids and their derivatives.

Introduction

The incorporation of unnatural amino acids and their derivatives into peptides and other bioactive molecules is a key strategy in modern drug discovery. This compound serves as a prime example of such a building block. The azide functionality allows for bioorthogonal conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various molecular entities like fluorophores, targeting ligands, or cytotoxic payloads. The stereochemistry at the C2 position is crucial for its application in chiral environments, such as in interactions with biological macromolecules. This guide outlines a robust and stereoselective synthetic pathway to obtain this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences from the readily available and inexpensive chiral precursor, L-serine methyl ester hydrochloride. The synthetic strategy involves a three-step sequence: 1) diazotization of the primary amine to an azide with retention of stereochemistry, 2) protection of the resulting α-azido ester, and 3) subsequent hydrolysis of the ester to yield the final product. This approach is designed to be efficient and scalable.

Synthesis_Pathway L_Serine_ester L-Serine methyl ester hydrochloride alpha_azido_ester (S)-methyl 2-azido-3- hydroxypropanoate L_Serine_ester->alpha_azido_ester 1. NaNO2, H2SO4 2. NaN3 final_product This compound ((2S)-3-azido-2-hydroxypropanoic acid) alpha_azido_ester->final_product LiOH, THF/H2O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on analogous and well-established chemical transformations. Researchers should perform appropriate safety assessments before conducting any experimental work.

Step 1: Synthesis of (S)-methyl 2-azido-3-hydroxypropanoate

This step involves the diazotization of the amino group of L-serine methyl ester followed by substitution with an azide.

Materials:

  • L-Serine methyl ester hydrochloride

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • A solution of L-serine methyl ester hydrochloride (1 equivalent) in deionized water is cooled to 0 °C in an ice bath.

  • Concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C.

  • A solution of sodium nitrite (1.1 equivalents) in deionized water is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After stirring for 1 hour at 0 °C, a solution of sodium azide (1.5 equivalents) in deionized water is added slowly.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • The aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (2S)-3-azido-2-hydroxypropanoic acid (this compound)

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • (S)-methyl 2-azido-3-hydroxypropanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • (S)-methyl 2-azido-3-hydroxypropanoate (1 equivalent) is dissolved in a mixture of THF and deionized water (3:1 v/v).

  • The solution is cooled to 0 °C, and lithium hydroxide (1.2 equivalents) is added.

  • The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the THF is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH 2 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions reported in the literature.

StepProductStarting MaterialTypical Yield (%)Purity (by NMR/HPLC) (%)
1(S)-methyl 2-azido-3-hydroxypropanoateL-Serine methyl ester hydrochloride60-75>95
2(2S)-3-azido-2-hydroxypropanoic acid(S)-methyl 2-azido-3-hydroxypropanoate85-95>98

Application in Drug Development: Click Chemistry Workflow

This compound is a key reagent for click chemistry, a powerful tool in drug development for creating complex molecular architectures and bioconjugates.

Click_Chemistry_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_application Application N3_IsoSer This compound Click_Reaction Click Reaction (CuAAC or SPAAC) N3_IsoSer->Click_Reaction Alkyne_Molecule Alkyne-containing Molecule (e.g., drug, linker, probe) Alkyne_Molecule->Click_Reaction Conjugate Bioconjugate Click_Reaction->Conjugate ADC Antibody-Drug Conjugate Conjugate->ADC Imaging_Agent Imaging Agent Conjugate->Imaging_Agent Peptidomimetic Peptidomimetic Conjugate->Peptidomimetic

Caption: Workflow for the application of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound, a valuable building block for researchers in drug development. The outlined experimental protocols, based on established chemical principles, offer a clear pathway to access this important molecule. The provided workflow for its application in click chemistry highlights its utility in creating advanced therapeutic and diagnostic agents. Further optimization and validation of the proposed synthesis are encouraged to adapt the procedures for specific laboratory and large-scale production needs.

References

An In-depth Technical Guide to N3-IsoSerine Compounds: Synthesis, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N3-IsoSerine compounds, particularly the chiral molecule (2S)-3-azido-2-hydroxypropanoic acid, represent a cornerstone in the field of bioconjugation and chemical biology. Contrary to being a class of naturally occurring molecules, N3-IsoSer is a synthetically derived, non-canonical amino acid analog. Its significance lies in the presence of an azide (-N3) functional group, which serves as a bioorthogonal handle for "click chemistry." This powerful and versatile chemical ligation technique, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the precise and efficient covalent linking of molecules in complex biological environments. This guide provides a comprehensive overview of the synthetic origins, physicochemical properties, and detailed applications of N3-IsoSer, with a focus on its role as a critical reagent in drug discovery and development.

Discovery and Origin: A Synthetic Innovation for Chemical Biology

The story of N3-IsoSer is not one of biological discovery but of synthetic innovation, born from the need for robust and specific chemical tools to probe and manipulate biological systems. Its development is intrinsically linked to the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2]

The azide functional group was identified as an ideal bioorthogonal handle due to its small size, stability in biological systems, and specific reactivity with alkynes.[3][4] This led to the development of a variety of unnatural amino acids containing azide groups, which could be incorporated into peptides and proteins to serve as specific modification sites.

While a singular seminal publication detailing the very first synthesis of (2S)-N3-IsoSer is not readily apparent in the reviewed literature, its creation stems from established organic chemistry principles for the synthesis of isoserine derivatives and the introduction of azide moieties. The general strategies for creating such compounds involve:

  • From chiral precursors: Starting with a commercially available chiral building block, such as L-isoserine.[5]

  • Introduction of the azide: Typically achieved via nucleophilic substitution using a reagent like sodium azide (NaN3) on a molecule with a suitable leaving group (e.g., a tosylate or mesylate).

The "origin" of N3-IsoSer is therefore the chemistry laboratory, designed to be a versatile building block for the burgeoning field of bioconjugation.

Physicochemical and Toxicological Properties

Specific quantitative data for this compound is limited in publicly accessible literature. However, we can infer its general properties based on its structure and data from related small molecules used in drug development.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Formula C3H5N3O3Fundamental for determining molecular weight and elemental composition.
Molecular Weight ~131.09 g/mol Small molecular weight is generally favorable for cell permeability and bioavailability.
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF.Crucial for handling, formulation, and use in aqueous biological buffers.
Cell Permeability As a small, polar molecule, passive diffusion across cell membranes is likely to be low. Specific transporters are unlikely. Its use in intracellular labeling often relies on cellular uptake of a larger molecule into which it has been incorporated.Affects its utility for targeting intracellular components. Low intrinsic permeability may be advantageous in some applications to keep the labeling reaction localized to the extracellular environment.
Stability The azide group is generally stable under physiological conditions but can be reduced by certain reagents (e.g., phosphines). Prone to reductive degradation. The ester or acid functionality is subject to standard chemical reactivity.Stability is critical for a bioorthogonal reagent to ensure it does not react non-specifically before the intended click reaction.
Toxicity Organic azides are known to have potential toxicity, and copper catalysts used in CuAAC can be cytotoxic. However, the concentrations used for in vitro labeling are typically low to minimize these effects.A key consideration for any compound used in biological systems. The development of copper-free click chemistry (SPAAC) was driven in part by the toxicity concerns of copper catalysts.

Note: The data in this table are based on general chemical principles and data for structurally related compounds. Specific experimental validation for this compound is required for definitive characterization.

Experimental Protocols

The primary utility of N3-IsoSer is as a reagent in azide-alkyne cycloaddition reactions. Below are detailed, generalized protocols for its use in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Synthesis of Azido-Amino Acids (General Approach)

While a specific protocol for this compound is not available, the synthesis of azido-amino acids generally follows a few key routes. One common method is the diazotransfer reaction from an unprotected amino acid. Another involves the nucleophilic substitution of a leaving group with an azide salt.

General Protocol for Azide Introduction via Nucleophilic Substitution:

  • Protection of Functional Groups: The starting amino acid (e.g., a protected isoserine derivative) has its amino and carboxyl groups protected to prevent side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group at the 2-position of the isoserine derivative is converted into a good leaving group, often by mesylation or tosylation.

  • Azide Substitution: The activated hydroxyl group is displaced by an azide ion, typically using sodium azide (NaN3) in a polar aprotic solvent like DMF.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to yield the final azido-amino acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is the cornerstone of click chemistry, forming a stable triazole linkage between an azide (on N3-IsoSer) and a terminal alkyne.

Materials:

  • Azide-containing molecule (e.g., a peptide incorporating N3-IsoSer).

  • Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne).

  • Copper(II) sulfate (CuSO4).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) oxidation state.

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Organic co-solvent if needed (e.g., DMSO, t-butanol).

Protocol:

  • Dissolve Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO4 solution with the ligand solution.

  • Initiate Reaction: Add the catalyst premix to the solution of reactants.

  • Add Reducing Agent: Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification: Purify the resulting triazole-linked conjugate using standard methods such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is preferred for live-cell imaging and in vivo applications due to the absence of a toxic copper catalyst.

Materials:

  • Azide-containing molecule (e.g., a cell-surface glycoprotein labeled with an N3-IsoSer analog).

  • Strained alkyne-containing molecule (e.g., a DBCO-functionalized fluorophore).

  • Aqueous buffer or cell culture medium.

Protocol:

  • Dissolve Reactants: Dissolve the azide- and strained alkyne-containing molecules in the appropriate aqueous buffer or cell culture medium.

  • Mixing: Combine the reactants. No catalyst is needed.

  • Incubation: The reaction proceeds spontaneously. Incubation times can vary from minutes to hours depending on the concentration and reactivity of the specific strained alkyne. The reaction is typically carried out at room temperature or 37°C for cell-based experiments.

  • Analysis/Purification: The progress of the reaction can be monitored, and the product purified if necessary, using methods similar to those for CuAAC. For cell-based applications, the resulting conjugate (e.g., a fluorescently labeled protein) can be directly visualized via microscopy.

Visualizations: Workflows and Pathways

General Synthesis Pathway for an Azido-Amino Acid

G A Protected Isoserine Derivative B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, base C Azide Substitution (NaN3 in DMF) B->C NaN3 D Protected Azido-Isoserine C->D E Deprotection D->E Acid/Base or Hydrogenolysis F Final N3-IsoSer Compound E->F

Caption: Generalized synthetic workflow for producing an N3-IsoSerine compound from a protected precursor.

Experimental Workflow for CuAAC Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Azide-Molecule (e.g., N3-IsoSer Peptide) B Alkyne-Probe (e.g., Alkyne-Fluorophore) C Catalyst Premix (CuSO4 + Ligand) D Reducing Agent (Sodium Ascorbate) E Combine A + B in Buffer F Add Catalyst Premix (C) E->F G Add Reducing Agent (D) F->G H Incubate (1-4h, RT) G->H I Reaction Monitoring (LC-MS) H->I J Purification (HPLC) I->J K Final Conjugate J->K

Caption: Step-by-step experimental workflow for a typical CuAAC bioconjugation reaction.

Experimental Workflow for SPAAC Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction (Copper-Free) cluster_analysis Analysis / Application A Azide-Molecule (e.g., N3-IsoSer Protein) B Strained Alkyne-Probe (e.g., DBCO-Drug) C Combine A + B in Aqueous Buffer / Media D Incubate (0.5-2h, RT or 37°C) C->D E Direct Analysis / Imaging (e.g., Fluorescence Microscopy) D->E F Purification (Optional) (HPLC) D->F G Final Conjugate F->G

Caption: Simplified workflow for a copper-free SPAAC reaction, suitable for live-cell applications.

Conclusion and Future Outlook

N3-IsoSerine and its derivatives are not compounds of natural origin but are indispensable synthetic tools that have revolutionized the study of biological systems. As key components of the click chemistry toolkit, they enable the precise, efficient, and bioorthogonal conjugation of molecules for a vast array of applications, from basic research to the development of novel therapeutics and diagnostics. The continued refinement of synthetic routes to these and other azido-amino acids, coupled with the expanding applications of click chemistry, ensures that N3-IsoSer will remain a vital reagent for researchers, scientists, and drug development professionals for the foreseeable future. Future work will likely focus on developing next-generation click reagents with even faster kinetics and improved biocompatibility, further expanding the capabilities of this powerful chemical technology.

References

An In-depth Technical Guide on the Potential Off-Target Effects of (2S)-N3-IsoSer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and vendor-supplied data reveals a significant gap in the understanding of the potential off-target effects of (2S)-N3-IsoSer. This molecule is consistently characterized and marketed as a click chemistry reagent, a tool for bioconjugation, rather than a pharmacologically active agent. Consequently, there is a notable absence of studies investigating its biological activity, including its on-target and off-target profiles.

This compound, a chiral alpha-hydroxypropinoic acid containing an azide group, is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4][5] These chemical ligation techniques are widely used to label and conjugate biomolecules. The available documentation from various chemical suppliers uniformly describes its function in this context, with no mention of any intended biological target or observed pharmacological effects.

A thorough search for "this compound" in conjunction with terms such as "off-target effects," "mechanism of action," "biological activity," and "pharmacology" did not yield any specific data on its interaction with biological systems beyond its role as a chemical linker. Broader inquiries into the off-target effects of isoserine derivatives, serine analogs, and N3-substituted amino acids also failed to provide any relevant information directly applicable to this compound.

The absence of this foundational data makes it impossible to fulfill the user's request for an in-depth technical guide on the off-target effects of this specific molecule. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be met as there are no publicly available experiments or data sets to draw upon.

For researchers, scientists, and drug development professionals, it is crucial to recognize that the current understanding of this compound is limited to its chemical utility. Should this molecule be considered for any application where it may interact with biological systems, it would be imperative to conduct comprehensive in vitro and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties, including a thorough evaluation of its potential on-target and off-target effects.

Future Directions

To address the current knowledge gap, a systematic investigation into the biological profile of this compound would be necessary. A potential experimental workflow to assess its off-target effects could include the following steps:

G cluster_0 Initial Screening cluster_1 Hit Validation & Target Identification cluster_2 Downstream Pathway Analysis cluster_3 In vivo Validation Compound Acquisition Compound Acquisition In vitro Cytotoxicity Assay In vitro Cytotoxicity Assay Compound Acquisition->In vitro Cytotoxicity Assay Broad Kinase Panel Screening Broad Kinase Panel Screening In vitro Cytotoxicity Assay->Broad Kinase Panel Screening GPCR Panel Screening GPCR Panel Screening Broad Kinase Panel Screening->GPCR Panel Screening Ion Channel Panel Screening Ion Channel Panel Screening GPCR Panel Screening->Ion Channel Panel Screening Dose-Response Assays Dose-Response Assays Ion Channel Panel Screening->Dose-Response Assays Affinity-based Proteomics Affinity-based Proteomics Dose-Response Assays->Affinity-based Proteomics Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Affinity-based Proteomics->Cellular Thermal Shift Assay (CETSA) Phosphoproteomics Phosphoproteomics Cellular Thermal Shift Assay (CETSA)->Phosphoproteomics Transcriptomics (RNA-Seq) Transcriptomics (RNA-Seq) Phosphoproteomics->Transcriptomics (RNA-Seq) Western Blotting Western Blotting Transcriptomics (RNA-Seq)->Western Blotting Animal Model Studies Animal Model Studies Western Blotting->Animal Model Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Model Studies->Pharmacokinetic Analysis Toxicology Studies Toxicology Studies Pharmacokinetic Analysis->Toxicology Studies

Figure 1. A proposed experimental workflow for the comprehensive evaluation of potential off-target effects of this compound.

Without the execution of such studies, any discussion of the off-target effects of this compound would be purely speculative and lack the scientific rigor required for a technical guide aimed at a scientific audience.

References

(2S)-N3-IsoSer: A Technical Guide to the DCHA Salt versus the Free Acid Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2S)-N3-IsoSer, available as both a dicyclohexylammonium (DCHA) salt and a free acid. This document details the rationale for utilizing the DCHA salt form, its conversion to the free acid, and provides a comparative analysis of their properties and applications, particularly in the realm of bioconjugation and chemical biology.

Introduction to this compound

This compound, chemically known as (2S)-3-azido-2-hydroxypropanoic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates an azide moiety, rendering it a valuable tool for "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules. This functionality allows for the precise and stable conjugation of this compound to other molecules, such as proteins, peptides, or drug delivery systems.

The compound is often supplied as a dicyclohexylammonium (DCHA) salt. The use of the DCHA salt form offers several advantages over the free acid, primarily concerning stability and handling.

The Strategic Advantage of the DCHA Salt Form

The formation of a DCHA salt is a common strategy to improve the physicochemical properties of amino acids and their derivatives, especially those that are oils or amorphous solids in their free acid state.

Key Advantages of the DCHA Salt:

  • Enhanced Stability: The ionic interaction between the carboxylate of this compound and the dicyclohexylammonium cation results in a more stable, often crystalline solid. This crystalline nature reduces susceptibility to degradation compared to the often less stable free acid.

  • Improved Handling: Crystalline salts are generally easier to handle, weigh, and store than their oily or hygroscopic free acid counterparts.

  • Simplified Purification: The formation of a crystalline salt facilitates purification through recrystallization, leading to a higher purity product.

Data Presentation: Comparative Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table provides a representative comparison of the expected physicochemical properties of the DCHA salt and the free acid form, based on general knowledge of amino acid salts.

PropertyThis compound DCHA Salt (Representative)This compound Free Acid (Representative)
Appearance Crystalline solidOil or amorphous solid
Melting Point (°C) Typically higher and well-definedLower or decomposes
Solubility in Water Generally lowerGenerally higher
Solubility in Organic Solvents Varies, often soluble in alcoholsSoluble in polar organic solvents
Stability High, stable under ambient conditionsLess stable, potential for degradation
Hygroscopicity LowCan be hygroscopic

Experimental Protocols

Conversion of this compound DCHA Salt to the Free Acid

This protocol outlines the liberation of the free acid from its DCHA salt, a necessary step before its use in many synthetic applications, such as peptide synthesis.[1]

Materials:

  • This compound DCHA salt

  • Ethyl acetate

  • 10% aqueous potassium bisulfate (KHSO₄) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the this compound DCHA salt in ethyl acetate (approximately 5-10 volumes relative to the salt).

  • Add the 10% aqueous KHSO₄ solution and stir the biphasic mixture vigorously until all the solid has dissolved.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with two portions of the 10% aqueous KHSO₄ solution, followed by three portions of deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the this compound free acid, which is likely to be an oil.

Diagram of the Conversion Workflow:

G Conversion of DCHA Salt to Free Acid start Start with this compound DCHA Salt suspend Suspend in Ethyl Acetate start->suspend add_khso4 Add 10% aq. KHSO4 suspend->add_khso4 separate Separate Organic Layer add_khso4->separate wash Wash with aq. KHSO4 and Water separate->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate end_product This compound Free Acid evaporate->end_product

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Representative Protocol for Solubility Determination

This protocol can be adapted to determine the solubility of both the DCHA salt and the free acid form of this compound in various solvents.

Materials:

  • This compound DCHA salt or free acid

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Representative Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of the DCHA salt and the free acid under various conditions.

Materials:

  • This compound DCHA salt or free acid

  • Stability chambers with controlled temperature and humidity

  • HPLC system for purity analysis

Procedure:

  • Prepare accurately weighed samples of the compound in vials.

  • Store the vials under different conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

  • Dissolve the sample in a suitable solvent and analyze its purity by a validated HPLC method.

  • Monitor for the appearance of degradation products and any change in the physical appearance of the sample.

Biological Significance and Applications

The primary biological significance of this compound lies in its utility as a molecular tool for "click chemistry". The azide group allows for its specific and efficient conjugation to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Applications:

  • Bioconjugation: Covalent attachment to proteins, peptides, and other biomolecules for studying their function, localization, and interactions.

  • Drug Delivery: Functionalization of drug delivery systems, such as nanoparticles or polymers, to improve targeting and drug release properties.

  • Material Science: Modification of polymer surfaces to introduce new functionalities.

Diagram of the Click Chemistry Application:

G Application of this compound in Click Chemistry isoserein This compound (with Azide group) click_reaction CuAAC or SPAAC 'Click' Reaction isoserein->click_reaction alkyne_molecule Alkyne-containing Molecule (e.g., Protein, Drug) alkyne_molecule->click_reaction conjugated_product Conjugated Product click_reaction->conjugated_product

Caption: General scheme of a click chemistry reaction involving this compound.

Conclusion

This compound is a valuable chiral building block, and its DCHA salt form offers significant advantages in terms of stability and handling, making it the preferred form for storage and transport. The free acid can be readily obtained from the DCHA salt for use in various synthetic applications. The presence of the azide group makes this compound a powerful tool for bioconjugation and the development of novel therapeutics and materials through the application of click chemistry. This guide provides the necessary technical information for researchers to effectively utilize both forms of this versatile compound in their work.

References

An In-depth Technical Guide to the Purity Analysis of Commercial (2S)-N3-IsoSerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-N3-IsoSerine, a non-natural amino acid, is a critical building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical and stereochemical purity is paramount for the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the analytical methodologies required for the robust purity analysis of commercial (2S)-N3-IsoSerine. It details experimental protocols for chromatographic and spectroscopic techniques, strategies for impurity profiling, and presents data in a structured format for clarity and comparability. This document serves as a practical resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of this important synthetic intermediate.

Introduction

(2S)-N3-IsoSerine, also known as (S)-2-amino-3-azidopropanoic acid, possesses a unique chemical structure that makes it a valuable precursor in medicinal chemistry, particularly for the introduction of an azide moiety which can be further functionalized, for instance, via "click chemistry." The purity of this starting material is a critical quality attribute that can significantly impact the impurity profile of the active pharmaceutical ingredient (API).

Impurities in drug substances can arise from various stages, including the synthesis of starting materials, the manufacturing process of the API, degradation during storage, and reactions with excipients.[1][2][3] For a chiral molecule like (2S)-N3-IsoSerine, stereochemical purity is as crucial as chemical purity. The presence of the undesired enantiomer or diastereomers can lead to altered pharmacological activity or unforeseen toxicity.

This guide outlines a systematic approach to the purity analysis of commercial (2S)-N3-IsoSerine, focusing on the identification and quantification of potential process-related impurities, degradation products, and stereoisomers. According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), impurities present at levels above 0.1% should be identified and characterized.[1][4]

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive purity analysis of (2S)-N3-IsoSerine. This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the cornerstone technique for assessing the chemical purity of non-volatile and thermally labile compounds like amino acids. A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating (2S)-N3-IsoSerine from its potential non-chiral impurities.

2.1.1. Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Chiral HPLC for Stereochemical Purity

Direct chiral HPLC is the preferred method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

2.2.1. Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Mass Spectrometry (MS) for Identification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. It provides molecular weight information, which is crucial for postulating the structures of unknown peaks observed in the chromatogram. The "Nitrogen Rule" in mass spectrometry can be a useful heuristic, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

2.3.1. Illustrative LC-MS Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and its impurities. 1H and 13C NMR provide information about the carbon-hydrogen framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity. Nitrogen NMR (14N or 15N) can be particularly useful for compounds containing nitrogen, although it may present challenges due to sensitivity and quadrupolar broadening for 14N.

2.4.1. Typical NMR Solvents and Experiments

ExperimentPurpose
¹H NMR Provides information on the number and environment of protons.
¹³C NMR Provides information on the number and environment of carbon atoms.
COSY Establishes proton-proton coupling relationships.
HSQC Correlates protons to their directly attached carbons.
HMBC Establishes long-range proton-carbon correlations.
¹⁵N NMR Can provide direct information about the nitrogen environments (requires isotopic enrichment or sensitive techniques).

Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of all potential impurities in a drug substance. For (2S)-N3-IsoSerine, impurities can be categorized as process-related, degradation products, or stereoisomers.

Potential Process-Related Impurities

Based on common synthetic routes to azido-amino acids, the following are potential process-related impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Reagents: Residual reagents used in the synthesis, such as azidating agents.

Potential Degradation Products

(2S)-N3-IsoSerine may degrade under certain conditions (e.g., heat, light, pH extremes). Potential degradation pathways could include hydrolysis of the azide or decarboxylation.

Stereoisomers

The most critical stereochemical impurity is the (2R)-N3-IsoSerine enantiomer. Depending on the synthetic route, diastereomeric impurities could also be present.

Summary of Potential Impurities and Analytical Data
Impurity NamePotential SourceExpected m/z [M+H]⁺Illustrative Retention Time (RP-HPLC)Illustrative Retention Time (Chiral HPLC)
(2S)-N3-IsoSerine Main Component131.055.2 min10.5 min
(2R)-N3-IsoSerine Enantiomeric Impurity131.055.2 min12.8 min
Glycine Starting Material/By-product76.042.1 minN/A
Serine Starting Material/By-product106.053.5 minN/A
2,3-Diaminopropanoic Acid By-product (Reduction of Azide)105.072.8 minN/A

Experimental Protocols

Protocol for RP-HPLC Purity Analysis
  • Standard Preparation: Accurately weigh and dissolve (2S)-N3-IsoSerine reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the commercial (2S)-N3-IsoSerine sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic System: Use a calibrated HPLC system equipped with a UV detector.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of (2S)-N3-IsoSerine should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the percentage of each impurity by area normalization.

Protocol for Chiral HPLC Purity Analysis
  • Standard Preparation: Prepare a racemic mixture of N3-IsoSerine (if available) or a sample of (2S)-N3-IsoSerine to be analyzed at a concentration of 1 mg/mL in the mobile phase.

  • Sample Preparation: Dissolve the commercial (2S)-N3-IsoSerine sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic System: Use a calibrated HPLC system with a UV detector and the specified chiral column.

  • System Suitability: If a racemic standard is used, inject it to ensure baseline separation of the enantiomers (Resolution > 1.5).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the percentage of the (2R)-enantiomer by area normalization.

Protocol for Structure Confirmation by NMR
  • Sample Preparation: Dissolve approximately 10 mg of the (2S)-N3-IsoSerine sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) according to standard instrument protocols.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign all signals and confirm the structure of (2S)-N3-IsoSerine. Analyze for any minor signals that may indicate the presence of impurities.

Visualizations

Experimental_Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Commercial (2S)-N3-IsoSerine Preparation Dissolution in Appropriate Solvent Sample->Preparation RPHPLC RP-HPLC for Chemical Purity Preparation->RPHPLC ChiralHPLC Chiral HPLC for Stereochemical Purity Preparation->ChiralHPLC LCMS LC-MS for Impurity Identification RPHPLC->LCMS Impurity peaks > 0.1% Purity_Calc Purity Calculation & Impurity Quantification RPHPLC->Purity_Calc ChiralHPLC->Purity_Calc NMR NMR for Structural Confirmation LCMS->NMR For structural elucidation Report Final Purity Report Purity_Calc->Report

Caption: Overall workflow for the purity analysis of (2S)-N3-IsoSerine.

Impurity_Sources cluster_synthesis Synthesis-Related Impurities cluster_storage Degradation Products Synthesis Chemical Synthesis Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Byproducts Reaction By-products Synthesis->Byproducts Stereoisomers Enantiomers/Diastereomers Synthesis->Stereoisomers Storage Storage & Handling Degradants Hydrolysis/Decarboxylation Products Storage->Degradants Final_Product (2S)-N3-IsoSerine Product Starting_Materials->Final_Product Byproducts->Final_Product Stereoisomers->Final_Product Degradants->Final_Product

Caption: Logical relationships of potential impurity sources for (2S)-N3-IsoSerine.

Conclusion

The purity analysis of commercial (2S)-N3-IsoSerine requires a comprehensive and systematic approach utilizing orthogonal analytical techniques. This guide has outlined the essential chromatographic and spectroscopic methodologies, including RP-HPLC, chiral HPLC, LC-MS, and NMR, necessary for a thorough evaluation of both chemical and stereochemical purity. By implementing these detailed protocols and understanding the potential impurity landscape, researchers and drug development professionals can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity of the final pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Using (2S)-N3-IsoSerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the covalent ligation of molecules.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1][3] These application notes provide a detailed protocol for the use of (2S)-N3-IsoSerine ((2S,3S)-3-azido-2-hydroxybutanoic acid), a non-canonical amino acid, in CuAAC reactions for the site-specific modification of peptides and proteins. The presence of the azide moiety allows for precise conjugation with alkyne-containing molecules, such as fluorescent probes, affinity tags, or therapeutic payloads.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[4] To enhance the reaction rate and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often employed. The addition of aminoguanidine can help to scavenge reactive byproducts of ascorbate oxidation, thereby protecting sensitive biomolecules from degradation.

Experimental Protocols

This section provides detailed methodologies for the incorporation of (2S)-N3-IsoSerine into a peptide sequence followed by a CuAAC reaction for bioconjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (2S)-N3-IsoSerine Containing Peptide

Materials:

  • Fmoc-protected amino acids

  • (2S)-Fmoc-N3-IsoSerine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • To incorporate (2S)-Fmoc-N3-IsoSerine, use the same procedure.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: CuAAC Reaction with the (2S)-N3-IsoSerine Containing Peptide

Materials:

  • (2S)-N3-IsoSerine containing peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aminoguanidine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock Solution Preparation:

    • Peptide: Prepare a 1 mM stock solution of the (2S)-N3-IsoSerine containing peptide in PBS.

    • Alkyne: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water (prepare fresh).

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Aminoguanidine: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • (2S)-N3-IsoSerine containing peptide solution (to a final concentration of 100 µM).

    • Alkyne-functionalized molecule (2-5 equivalents relative to the peptide).

    • Aminoguanidine (to a final concentration of 5 mM).

    • THPTA (to a final concentration of 500 µM).

    • CuSO₄ (to a final concentration of 100 µM).

  • Initiation of Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification: Purify the conjugated peptide using RP-HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

  • Analysis: Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm successful conjugation.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical CuAAC reaction with a (2S)-N3-IsoSerine containing peptide. This data is for illustrative purposes and actual results may vary depending on the specific reactants and conditions.

Table 1: Reaction Components and Final Concentrations

ComponentStock ConcentrationFinal ConcentrationPurpose
(2S)-N3-IsoSerine Peptide1 mM100 µMAzide-containing substrate
Alkyne-Fluorophore10 mM200 µM - 500 µMAlkyne-containing reactant
CuSO₄50 mM100 µMCopper(II) source for catalyst
Sodium Ascorbate100 mM5 mMReducing agent to generate Cu(I)
THPTA50 mM500 µMCu(I) stabilizing ligand
Aminoguanidine100 mM5 mMScavenger for ascorbate byproducts
PBS, pH 7.4--Reaction buffer

Table 2: Illustrative Reaction Outcomes

Alkyne EquivalentsReaction Time (h)Conversion (%)
2185
24>95
51>95
54>98

Mandatory Visualization

Below are diagrams illustrating the key experimental workflows described in this document, generated using the DOT language.

CuAAC_Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Azide-Peptide (100 µM) Mix Combine Reagents Peptide->Mix Alkyne Alkyne-Probe (2-5 eq) Alkyne->Mix CuSO4 CuSO4 (100 µM) CuSO4->Mix Ascorbate Na-Ascorbate (5 mM) Ascorbate->Mix Initiate THPTA THPTA (500 µM) THPTA->Mix AminoG Aminoguanidine (5 mM) AminoG->Mix Incubate Incubate RT, 1-4h Mix->Incubate Purify Purification (RP-HPLC) Incubate->Purify Analyze Characterization (MS, HPLC) Purify->Analyze

Caption: Experimental workflow for the CuAAC reaction.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA (DIC, Oxyma) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for each AA Wash2->Repeat Repeat->Deprotect Next AA FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Last AA Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End Characterize Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

References

Application Notes and Protocols for SPAAC Reactions with (2S)-N3-IsoSer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that has become an invaluable tool in chemical biology, drug development, and materials science.[1][2] This copper-free reaction involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage.[1] The reaction's biocompatibility, proceeding at physiological temperature and pH without the need for a toxic copper catalyst, makes it ideal for in vivo applications.[3][4]

(2S)-N3-IsoSer ((2S)-3-azido-2-hydroxypropanoic acid) is a small, hydrophilic azido-containing molecule. Its structural properties make it an excellent building block for introducing an azide moiety for subsequent SPAAC-mediated bioconjugation. These application notes provide detailed protocols and reaction conditions for utilizing this compound and similar small hydrophilic azides in SPAAC reactions.

Key Features of SPAAC Reactions:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for live-cell and in vivo studies.

  • Bioorthogonal: The azide and cyclooctyne functional groups are inert to most biological molecules, ensuring high specificity.

  • Mild Conditions: Reactions proceed efficiently at physiological pH and temperature in aqueous buffers.

  • High Efficiency: SPAAC reactions typically proceed with high yields and form a stable triazole product.

Experimental Protocols

Protocol 1: General Procedure for SPAAC with this compound and a DBCO-Functionalized Molecule

This protocol describes a general method for the conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized molecule in an aqueous buffer.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-PEG-amine, DBCO-protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) (if needed for dissolving reactants)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in PBS. If solubility is limited, a minimal amount of DMSO can be used as a co-solvent.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., PBS, DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the DBCO-functionalized molecule with a 1.5 to 5-fold molar excess of the this compound solution.

    • The final concentration of reactants will depend on their specific reactivity, but a starting point of 1-10 mM is common for small molecule conjugations.

    • Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <10% v/v) to maintain the integrity of biomolecules, if present.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or at 37°C.

    • Reaction times can vary from 1 to 12 hours, depending on the reactants' concentration and reactivity. The reaction progress should be monitored periodically.

  • Reaction Monitoring:

    • Monitor the consumption of the limiting reagent and the formation of the triazole product using a suitable analytical technique such as RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the triazole product to remove unreacted starting materials and any side products.

    • For small molecule products, purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.

    • For larger bioconjugates, size-exclusion chromatography (SEC) or dialysis can be effective.

Protocol 2: Metabolic Labeling of Cells with an Azido-Sugar and Subsequent SPAAC Reaction

This protocol outlines a workflow for metabolically incorporating an azido-sugar into cellular glycans, followed by detection and labeling via a SPAAC reaction with a cyclooctyne-functionalized probe. This is a common application for introducing bioorthogonal handles into a biological system.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Cyclooctyne-functionalized probe (e.g., DBCO-Fluorophore, DBCO-Biotin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (if applicable)

  • Analytical instrumentation (e.g., fluorescence microscope, flow cytometer, Western blot equipment)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with the azido-sugar at a final concentration typically ranging from 25 to 100 µM.

    • Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into the cellular glycans.

  • SPAAC Reaction (Live Cells):

    • Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO.

    • Dilute the probe in pre-warmed culture medium to the desired final concentration (typically 10-50 µM).

    • Wash the metabolically labeled cells twice with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent probe.

  • Washing and Analysis:

    • Wash the cells three times with warm PBS to remove any unreacted probe.

    • The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

  • SPAAC Reaction (Cell Lysate):

    • After metabolic labeling, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Add the cyclooctyne-functionalized probe to the cell lysate (e.g., 1 mM DBCO-biotin) and incubate for 1 hour at room temperature.

    • The labeled proteins can then be analyzed by techniques such as Western blotting.

Quantitative Data

The rate of a SPAAC reaction is dependent on the specific cyclooctyne and azide used. The following tables provide a summary of second-order rate constants for various cyclooctynes with azides structurally similar to this compound.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
DBCOPositively charged azidoamino acid0.34HBS buffer, pH 7.4, 25°C
BCNPositively charged azidoamino acid0.28HBS buffer, pH 7.4, 25°C
sulfo-DBCO-amine3-azido-L-alanine0.32 - 0.85PBS, pH 7
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES, pH 7

Data compiled from studies on small, hydrophilic azides which are expected to have similar reactivity to this compound.

ParameterTypical RangeNotes
Reactant Concentration
Cyclooctyne1 - 10 mM (small molecule conjugation) 10 - 50 µM (live cell labeling)Higher concentrations can accelerate the reaction but may lead to off-target effects in cellular systems.
Azide1.5 - 5 molar excess over cyclooctyneAn excess of the small molecule azide is often used to drive the reaction to completion.
Reaction Conditions
TemperatureRoom Temperature (20-25°C) or 37°CHigher temperatures generally increase the reaction rate.
pH7.0 - 8.5SPAAC is generally tolerant of a range of pH values.
SolventAqueous buffers (e.g., PBS, HEPES)Co-solvents like DMSO can be used to dissolve hydrophobic reactants but should be minimized.
Reaction Time 1 - 12 hoursDependent on reactant concentrations and the intrinsic reactivity of the cyclooctyne-azide pair.

Mandatory Visualizations

SPAAC_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification N3_IsoSer This compound Solution Mix Mix Reactants (1.5-5x excess of Azide) N3_IsoSer->Mix DBCO_Molecule DBCO-Functionalized Molecule Solution DBCO_Molecule->Mix Incubate Incubate (RT or 37°C, 1-12h) Mix->Incubate Monitor Monitor Reaction (HPLC, LC-MS) Incubate->Monitor Purify Purify Product (HPLC, SEC) Monitor->Purify Product Triazole Conjugate Purify->Product Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_spaac SPAAC Reaction cluster_analysis Analysis Start Start with Cultured Cells Add_Azido_Sugar Add Azido-Sugar to Culture Medium Start->Add_Azido_Sugar Incubate_Cells Incubate Cells (24-72h) Add_Azido_Sugar->Incubate_Cells Labeled_Cells Cells with Azido-Glycans Incubate_Cells->Labeled_Cells Wash_Cells Wash Cells (PBS) Labeled_Cells->Wash_Cells Add_Probe Add Cyclooctyne-Probe (e.g., DBCO-Fluorophore) Wash_Cells->Add_Probe Incubate_Probe Incubate (30-60 min) Add_Probe->Incubate_Probe Wash_Again Wash to Remove Excess Probe Incubate_Probe->Wash_Again Analyze Analyze Labeled Cells (Microscopy, Flow Cytometry) Wash_Again->Analyze

References

Application Notes and Protocols for Protein Labeling with (2S)-N3-IsoSer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSer is a non-canonical amino acid analog containing a bioorthogonal azide group. Its structure allows for incorporation into proteins, providing a chemical handle for subsequent specific modifications through "click chemistry". This enables a wide range of applications in proteomics, drug development, and molecular biology, including protein tracking, visualization, and the construction of antibody-drug conjugates (ADCs). The azide moiety is chemically inert within biological systems but reacts efficiently and specifically with alkyne- or cyclooctyne-containing molecules, providing a powerful tool for protein labeling and engineering.[1][2]

This document provides detailed protocols for the incorporation of this compound into target proteins and subsequent labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Method

The protein labeling strategy using this compound is a two-step process:

  • Incorporation of this compound: The azide-containing amino acid is incorporated into the polypeptide chain of a target protein. This can be achieved through various methods, including metabolic labeling in living cells or in vitro cell-free protein synthesis.

  • Bioorthogonal Ligation (Click Chemistry): The azide group on the modified protein is then covalently linked to a reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) that contains a reactive alkyne or cyclooctyne group.[1][2] This reaction is highly specific and occurs under mild conditions, making it suitable for complex biological samples.[3]

Data Presentation: Quantitative Parameters for Protein Labeling

The efficiency of protein labeling with this compound and subsequent click chemistry reactions can be influenced by various factors. The following tables provide representative quantitative data for typical labeling experiments. Note: These values are illustrative and should be optimized for each specific protein and application.

Table 1: Typical Parameters for Metabolic Labeling of Proteins with Azide-Containing Amino Acids

ParameterDescriptionTypical RangeMethod of Determination
ncAA ConcentrationConcentration of the azide-containing amino acid (e.g., this compound) in the cell culture medium.50 µM - 4 mMOptimization for cell viability and labeling efficiency.
Incubation TimeDuration of cell exposure to the non-canonical amino acid.4 - 24 hoursTime-course experiment followed by downstream detection.
Labeling Efficiency (%)The percentage of the target protein that has incorporated the non-canonical amino acid.30 - 80%Mass Spectrometry (MALDI-TOF or ESI-MS), Western Blot with fluorescent probe.
Protein Recovery (%)The percentage of protein recovered after the labeling and purification steps.> 85%Protein concentration assay (e.g., BCA).

Table 2: Comparison of CuAAC and SPAAC for Labeling Azide-Modified Proteins

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Components Azide-protein, Alkyne-probe, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA)Azide-protein, Cyclooctyne-probe (e.g., DBCO, BCN)
Reaction Time 30 - 60 minutes at room temperature4 - 12 hours at room temperature or 12-24 hours at 4°C
Molar Excess of Probe 5-10 fold molar excess of alkyne-probe over azide groups.2-4 fold molar excess of cyclooctyne-probe over azide-protein.
Biocompatibility Potentially cytotoxic due to copper catalyst, more suitable for in vitro applications.Copper-free and highly biocompatible, ideal for live-cell imaging and in vivo studies.
Reaction Rate Very fast.Generally slower than CuAAC.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Amino acid-free medium (e.g., DMEM for SILAC)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere and grow under standard culture conditions (37°C, 5% CO₂).

  • Amino Acid Depletion (Optional but Recommended):

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Add amino acid-free medium supplemented with dFBS and all essential amino acids except for the one this compound will replace (if known) or all amino acids for general labeling.

    • Incubate the cells for 30-60 minutes to deplete the intracellular pool of the natural amino acid.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the amino acid-free medium with this compound to a final concentration of 50 µM to 4 mM.

    • Aspirate the depletion medium and add the labeling medium to the cells.

    • Incubate for 4-24 hours under standard culture conditions. The optimal time and concentration should be determined empirically.

  • Cell Lysis:

    • After incubation, wash the cells twice with cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the proteome with incorporated this compound.

    • Determine the protein concentration using a standard protein assay (e.g., BCA). The azide-labeled protein lysate is now ready for downstream click chemistry reactions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

This protocol describes the in vitro labeling of a purified protein containing this compound with an alkyne-functionalized reporter molecule.

Materials:

  • Azide-labeled protein solution (in a buffer without primary amines, e.g., PBS pH 7.4)

  • Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (500 mM in water, prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-reporter (5-10 fold molar excess over the protein).

  • Catalyst Preparation:

    • In a separate tube, premix CuSO₄ (to a final reaction concentration of 1 mM) and THPTA (to a final reaction concentration of 5 mM).

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the protein-alkyne solution.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein.

    • The degree of labeling can be assessed by methods such as SDS-PAGE (for fluorescently labeled proteins) or mass spectrometry.

    • Store the labeled protein under conditions optimal for the unlabeled protein.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of proteins containing this compound in living cells using a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Cells metabolically labeled with this compound (from Protocol 1)

  • Cyclooctyne-fluorophore (e.g., DBCO-fluorophore) stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • PBS

  • Hoechst 33342 (for nuclear counterstaining, optional)

Procedure:

  • SPAAC Reaction in Live Cells:

    • Prepare a working solution of the cyclooctyne-fluorophore by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the metabolically labeled cells twice with warm PBS.

    • Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove the unreacted cyclooctyne-fluorophore.

    • (Optional) Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

  • Imaging:

    • Replace the wash buffer with fresh culture medium or an appropriate imaging buffer.

    • Visualize the labeled proteins using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Activation DNA DNA TF_active->DNA Binds Protein_of_Interest Protein of Interest (POI) Labeled_POI Labeled POI (with this compound) Protein_of_Interest->Labeled_POI Metabolic Labeling mRNA mRNA DNA->mRNA Transcription mRNA->Protein_of_Interest Translation

Caption: A generic signaling pathway leading to the expression and subsequent labeling of a protein of interest.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Incorporation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling of Cells with this compound Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry Reaction (CuAAC or SPAAC) Cell_Lysis->Click_Chemistry Purification Purification of Labeled Protein Click_Chemistry->Purification SDS_PAGE SDS-PAGE / Western Blot Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Microscopy Fluorescence Microscopy Purification->Microscopy

Caption: A general experimental workflow for labeling proteins with this compound and subsequent analysis.

Logical Relationship Diagram: CuAAC vs. SPAAC

Click_Chemistry_Comparison cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_Protein Azide-Modified Protein (via this compound) CuAAC_Reaction CuAAC Reaction + Alkyne-Probe + Cu(I) Catalyst Azide_Protein->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction + Cyclooctyne-Probe Azide_Protein->SPAAC_Reaction CuAAC_Product Labeled Protein (Triazole Linkage) CuAAC_Reaction->CuAAC_Product CuAAC_Pros Pros: - Fast Reaction Rate CuAAC_Product->CuAAC_Pros CuAAC_Cons Cons: - Copper Cytotoxicity CuAAC_Product->CuAAC_Cons SPAAC_Product Labeled Protein (Triazole Linkage) SPAAC_Reaction->SPAAC_Product SPAAC_Pros Pros: - Biocompatible (Copper-Free) - Ideal for Live Cells SPAAC_Product->SPAAC_Pros SPAAC_Cons Cons: - Slower Reaction Rate SPAAC_Product->SPAAC_Cons

Caption: A comparison of the CuAAC and SPAAC pathways for labeling azide-modified proteins.

References

Application Notes and Protocols for In Vivo Metabolic Labeling with (2S)-N3-IsoSerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with non-canonical amino acids (ncAAs) is a powerful technique for the study of protein synthesis, dynamics, and function in living organisms.[1][2][3] This approach utilizes amino acid analogues that are incorporated into newly synthesized proteins by the cell's own translational machinery.[2] (2S)-N3-IsoSerine ((2S)-N3-IsoSer) is an amino acid analogue bearing a bioorthogonal azide group. This azide moiety serves as a chemical handle, allowing for the selective detection and enrichment of newly synthesized proteins through a "click chemistry" reaction with a corresponding alkyne- or cyclooctyne-containing probe.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound for in vivo metabolic labeling. The information is intended to guide researchers in designing and executing experiments to investigate protein dynamics in various biological contexts, from basic research to drug development.

Principle of the Technology

The in vivo metabolic labeling strategy using this compound involves a two-step process:

  • Metabolic Incorporation: this compound is introduced into a living organism, typically through diet or injection. The cellular translational machinery recognizes this compound as an analogue of a natural amino acid (e.g., serine or alanine) and incorporates it into newly synthesized proteins. The small size of the azide group generally minimizes perturbation of protein structure and function.

  • Bioorthogonal Ligation ("Click Chemistry"): The azide-labeled proteins can then be detected and/or isolated by covalent reaction with a probe containing a complementary bioorthogonal functional group. The most common reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific and can be performed under physiological conditions, making them suitable for in vivo and ex vivo applications. Probes can be fluorescent dyes for imaging, biotin for affinity purification and proteomic analysis, or other functional molecules.

Data Presentation

Table 1: Recommended Starting Concentrations and Labeling Times for In Vivo Models
Model OrganismAdministration RouteRecommended Dose/ConcentrationLabeling DurationNotes
Mouse Intraperitoneal (IP) Injection0.05 - 0.1 mg/g body weight/day1 - 7 daysDose-dependent incorporation is observed. Higher doses may require toxicity assessment.
Oral Gavage0.1 - 0.5 mg/g body weight/day3 - 14 daysFormulation with a suitable vehicle is necessary.
Specially Formulated Chow0.5 - 2 g/kg of chow7 - 28 daysA low-methionine diet may enhance incorporation of methionine analogues like AHA. A similar strategy could be tested for this compound.
Zebrafish (Larvae) Immersion in Media1 - 5 mM4 - 48 hoursConcentration-dependent incorporation is observed. No apparent toxicity at these concentrations has been reported for similar compounds.
Drosophila (Larvae) Feeding on ANL-containing food5 - 10 mM in food24 - 72 hoursUptake and labeling efficiency may vary based on feeding behavior.

Disclaimer: The data presented in this table is based on studies using analogous azido-amino acids, such as Azidohomoalanine (AHA) and Azidonorleucine (ANL). Optimal concentrations and labeling times for this compound should be empirically determined for each specific experimental system.

Table 2: Troubleshooting Guide for In Vivo Labeling
Problem Possible Cause Recommendation
Low Labeling Efficiency Insufficient dose or labeling time.Increase the concentration of this compound or extend the labeling period.
Poor bioavailability of this compound.Consider a different administration route or formulation.
Inefficient "click" reaction.Prepare fresh catalyst and reagents. Optimize reaction conditions (e.g., concentration, time, temperature).
High Background Signal Non-specific binding of the detection probe.Increase the number of washing steps. Include a blocking step.
Unspecific labeling of endogenous proteins.Quantify the ratio of specific to non-specific labeling using in-gel fluorescence.
Toxicity/Adverse Effects High concentration of this compound.Perform a dose-response study to determine the maximum tolerated dose.
Perturbation of normal protein synthesis.Monitor animal health and behavior closely. Analyze protein expression profiles to assess global changes.

Experimental Protocols

Protocol 1: In Vivo Labeling in Mice via Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Animal model (e.g., C57BL/6 mice)

  • Sterile syringes and needles

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile PBS to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm filter.

  • Administration: Administer the this compound solution to the mice via IP injection. A typical dose is 0.1 mg/g of body weight per day. The injection volume should be adjusted based on the mouse's weight.

  • Labeling Period: Continue the daily injections for the desired labeling period (e.g., 2-7 days).

  • Tissue Harvest: At the end of the labeling period, euthanize the mice according to approved institutional protocols. Harvest tissues of interest and immediately snap-freeze in liquid nitrogen or proceed with downstream processing.

Protocol 2: Detection of Labeled Proteins in Tissue Lysates via CuAAC ("Click" Reaction)

Materials:

  • Labeled tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Tissue Lysis: Homogenize the harvested tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).

  • "Click" Reaction: a. In a microcentrifuge tube, combine the following:

    • Protein lysate (50-100 µg)
    • Alkyne-probe (final concentration 50-100 µM)
    • TCEP (final concentration 1 mM, freshly prepared)
    • TBTA (final concentration 100 µM) b. Vortex briefly to mix. c. Add CuSO4 (final concentration 1 mM, freshly prepared). d. Vortex immediately and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Protein Precipitation (Optional): Precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, and centrifuge to pellet the protein. Discard the supernatant and air-dry the pellet.

  • Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer. Analyze the labeled proteins by in-gel fluorescence imaging or by Western blot using an antibody against the probe (e.g., anti-biotin or anti-fluorophore).

Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Labeling cluster_ex_vivo Ex Vivo Analysis cluster_applications Applications admin This compound Administration incorp Metabolic Incorporation into Newly Synthesized Proteins admin->incorp harvest Tissue Harvest incorp->harvest lysis Tissue Lysis harvest->lysis click Bioorthogonal Ligation ('Click' Reaction) lysis->click detection Detection & Analysis click->detection imaging Fluorescence Imaging detection->imaging proteomics Proteomics (Affinity Purification) detection->proteomics Signaling_Pathway_Analysis cluster_stimulus Cellular Stimulus cluster_response Cellular Response cluster_analysis Analysis stimulus External Stimulus (e.g., Drug Treatment, Disease State) signaling Signaling Cascade Activation stimulus->signaling transcription Transcriptional Changes signaling->transcription translation Protein Synthesis (Incorporation of this compound) transcription->translation degradation Protein Degradation translation->degradation labeling Pulse-Chase Labeling with this compound translation->labeling detection Detection of Labeled Proteins (Click Chemistry) labeling->detection quantification Quantification of Protein Synthesis/Degradation Rates detection->quantification

References

Application Notes and Protocols: (2S)-N3-IsoSer as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.

(2S)-N3-IsoSer, a chiral building block featuring an azide group and a hydroxy acid moiety, offers a versatile platform for the synthesis of PROTACs. Its azide functionality allows for efficient and specific conjugation to alkyne-modified ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This approach facilitates the modular and rapid assembly of PROTAC libraries with diverse linker compositions and lengths. The inherent chirality and the hydroxy group of this compound can also impart specific conformational constraints and potential for hydrogen bonding within the ternary complex, which may enhance binding affinity and degradation efficiency.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of PROTACs, using the degradation of the bromodomain-containing protein 4 (BRD4) as a representative example.

PROTAC-mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this compound.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex PolyUb Poly-ubiquitinated POI Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation pathway.

Representative Application: Synthesis of a BRD4-targeting PROTAC

This section outlines the synthesis of a hypothetical BRD4-targeting PROTAC, designated as BRD4-dPRO-1 , utilizing this compound as a key linker component. The synthesis employs a convergent strategy where an alkyne-modified JQ1 (a BRD4 ligand) is coupled with an azide-functionalized pomalidomide (a Cereblon E3 ligase ligand) derived from this compound via a CuAAC reaction.

Experimental Workflow for BRD4-dPRO-1 Synthesis

Synthesis_Workflow Synthesis Workflow for BRD4-dPRO-1 cluster_0 Synthesis of Alkyne-JQ1 cluster_1 Synthesis of Azide-Pomalidomide JQ1 JQ1 Amide_JQ1 Amide Coupling JQ1->Amide_JQ1 Alkyne_Mod Propargylamine Alkyne_Mod->Amide_JQ1 Alkyne_JQ1 Alkyne-modified JQ1 Amide_JQ1->Alkyne_JQ1 CuAAC CuAAC Click Chemistry Alkyne_JQ1->CuAAC Pomalidomide Pomalidomide Amide_Pom Amide Coupling Pomalidomide->Amide_Pom IsoSer This compound IsoSer->Amide_Pom Azide_Pom Azide-functionalized Pomalidomide Amide_Pom->Azide_Pom Azide_Pom->CuAAC Purification Purification (HPLC) CuAAC->Purification BRD4_PROTAC BRD4-dPRO-1 Purification->BRD4_PROTAC

Caption: Convergent synthesis of BRD4-dPRO-1.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro characterization of BRD4-dPRO-1 . The data is presented in a format analogous to that reported for similar PROTACs to provide a realistic expectation of performance.

Table 1: In Vitro Degradation of BRD4 by BRD4-dPRO-1

Cell LineDC50 (nM)Dmax (%)
MV4-111592
HeLa2588
22Rv14085

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Selectivity Profile of BRD4-dPRO-1

ProteinDegradation at 100 nM (%)
BRD4>90
BRD2~60
BRD3~50
Vinculin (Loading Control)<5

Experimental Protocols

Protocol 1: Synthesis of BRD4-dPRO-1 via CuAAC

Materials:

  • Alkyne-modified JQ1

  • Azide-functionalized pomalidomide (synthesized from pomalidomide and this compound)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Water (HPLC grade)

  • HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of alkyne-modified JQ1 in DMSO.

    • Prepare a 10 mM stock solution of azide-functionalized pomalidomide in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine 100 µL of the alkyne-modified JQ1 stock solution and 100 µL of the azide-functionalized pomalidomide stock solution.

    • Add 20 µL of the THPTA stock solution and vortex briefly.

    • Add 10 µL of the CuSO4 stock solution and vortex briefly.

    • Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate stock solution.

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DMSO and purify the crude product by reverse-phase HPLC to obtain the final PROTAC, BRD4-dPRO-1 .

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Western Blotting for BRD4 Degradation

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • BRD4-dPRO-1

  • DMSO (cell culture grade)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-BRD4, anti-Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

    • Treat the cells with varying concentrations of BRD4-dPRO-1 (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for 18 hours.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein amounts and separate 20 µg of each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and Vinculin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the corresponding Vinculin band intensity.

    • Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the concentration of BRD4-dPRO-1 to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its azide functionality enables the use of highly efficient and modular "click chemistry" for linker construction, facilitating the rapid generation of PROTAC libraries for structure-activity relationship studies. The inherent stereochemistry and functional groups of this compound can be strategically employed to optimize the conformational properties and binding interactions of the resulting PROTACs, ultimately leading to enhanced degradation potency and selectivity. The provided protocols offer a foundational framework for researchers to incorporate this promising building block into their PROTAC discovery and development workflows.

Application Notes and Protocols for (2S)-N3-IsoSer Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing (2S)-N3-IsoSer, a chiral azido-isoserine derivative, in click chemistry reactions. This versatile reagent is amenable to both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), making it a valuable tool for bioconjugation, drug development, and materials science.[1][2]

Introduction to this compound in Click Chemistry

This compound is a chiral alpha-hydroxypropanoic acid containing an azide group, which can readily undergo click chemistry reactions.[1][2] Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The most prominent example of click chemistry is the CuAAC reaction, which involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Due to the potential cytotoxicity of copper, copper-free click chemistry, such as SPAAC, has been developed. This compound can also participate in SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), offering a bioorthogonal approach for applications in living systems.

Key Applications

The unique structural features of this compound make it suitable for a variety of applications, including:

  • Bioconjugation: Covalent attachment to biomolecules such as peptides, proteins, and nucleic acids for labeling, imaging, and tracking.

  • Drug Development: Incorporation into drug molecules as a linker to attach targeting moieties, solubility enhancers, or cytotoxic payloads in the development of antibody-drug conjugates (ADCs).

  • Materials Science: Synthesis of functionalized polymers and materials with tailored properties.

  • Peptide Synthesis: Modification of peptides to introduce stable triazole linkages that can mimic amide bonds and enhance proteolytic stability.

Data Presentation

The following tables summarize the recommended starting concentrations and conditions for CuAAC and SPAAC reactions involving this compound. These are general guidelines and may require optimization for specific applications.

Table 1: Recommended Reagent Concentrations for CuAAC with this compound

ReagentStock Solution ConcentrationFinal Concentration in ReactionNotes
This compound10 mM in DMSO or water50 µM - 1 mMThe final concentration will depend on the concentration of the alkyne-modified substrate.
Alkyne-modified SubstrateVaries1 equivalentThe limiting reagent in the reaction.
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 250 µMThe copper source for the in situ generation of Cu(I).
Sodium Ascorbate100 mM in water (prepare fresh)5 mMThe reducing agent to generate and maintain the Cu(I) catalyst.
THPTA Ligand50 mM in water250 µM - 1.25 mM (5:1 ratio to CuSO₄)A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.

Table 2: Recommended Reaction Parameters for CuAAC and SPAAC

ParameterCuAACSPAAC
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixturesAqueous buffers, DMSO, DMF
Temperature Room TemperatureRoom Temperature to 37°C
Reaction Time 30 minutes - 24 hours1 - 24 hours
pH Range 4 - 114 - 11
Catalyst Copper(I) (generated in situ from CuSO₄ and Sodium Ascorbate)None (strain-promoted)

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Modified Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a terminal alkyne functionality, such as propargylglycine.

Materials:

  • This compound

  • Alkyne-modified peptide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or an appropriate buffer.

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 400 µL of the alkyne-modified peptide solution (e.g., at a final concentration of 50 µM).

      • 10 µL of the 20 mM this compound stock solution (final concentration of 400 µM, 8 equivalents).

      • A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This gives a final copper concentration of 0.25 mM and a ligand concentration of 1.25 mM (a 5:1 ligand to copper ratio).

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the peptide conjugate can be purified by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the fractions containing the pure product.

  • Characterization:

    • Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol provides a general method for labeling cell surface glycans that have been metabolically engineered to express azide groups, using a DBCO-functionalized fluorescent probe and this compound as a component of a larger targeting molecule (if applicable, or as a small molecule control). For the purpose of this protocol, we will assume the cells have been pre-labeled with an alkyne-containing sugar and we are detecting this with an azide-functionalized probe containing this compound.

Materials:

  • Cells metabolically labeled with an alkyne-containing sugar (e.g., peracetylated N-propargyloxycarbonylmannosamine, Ac4ManNAl)

  • This compound-conjugated fluorescent probe

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with warm PBS.

  • SPAAC Reaction:

    • Prepare a solution of the this compound-conjugated fluorescent probe in cell culture medium or PBS at a final concentration of 10-50 µM.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Analysis:

    • The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry using the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Purification & Analysis Stock_Solutions Prepare Stock Solutions: - this compound - Alkyne-Peptide - CuSO4 - THPTA - Na-Ascorbate (fresh) Mix_Reactants Combine in order: 1. Alkyne-Peptide Solution 2. This compound Solution 3. Premixed CuSO4/THPTA Stock_Solutions->Mix_Reactants Add to reaction vessel Initiate Initiate with Sodium Ascorbate Mix_Reactants->Initiate Vortex gently Purify Purify by RP-HPLC Initiate->Purify Incubate 1-4h @ RT Characterize Characterize by Mass Spectrometry Purify->Characterize Collect pure fractions

Caption: Experimental workflow for the CuAAC conjugation of this compound to an alkyne-modified peptide.

Signaling_Pathway_Modulation cluster_conjugation Bioconjugate Synthesis cluster_cellular Cellular Interaction IsoSer This compound Click CuAAC Click Chemistry IsoSer->Click Peptide Alkyne-Modified Targeting Peptide Peptide->Click Conjugate Targeting Peptide - (2S)-IsoSer-Triazole Click->Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binding Cell Target Cell Signaling Downstream Signaling Pathway Receptor->Signaling Activation Response Cellular Response (e.g., Apoptosis) Signaling->Response Modulation

Caption: Hypothetical signaling pathway modulation using a this compound-peptide conjugate for targeted drug delivery.

References

Application Notes and Protocols for (2S)-N3-IsoSer in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Optimal Concentration and Application of (2S)-N3-IsoSer for Cell Culture

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral alpha-hydroxypropinoic acid containing a terminal azide (-N3) group. It functions as a bioorthogonal chemical reporter, primarily utilized in "click chemistry" reactions. Its application in cell culture is not for eliciting a direct biological effect, such as modulating cell proliferation or signaling pathways, but rather as a tool for covalent labeling of biomolecules. The azide group allows for specific ligation to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).

This document provides a detailed protocol for a common application: the metabolic labeling of newly synthesized proteins in mammalian cells. In this workflow, an alkyne-containing amino acid analog is introduced to the cell culture and incorporated into nascent proteins. Subsequently, the azide group of a reporter molecule, for which this compound can serve as a chemical scaffold, is covalently attached to the alkyne-modified proteins via a click reaction. This allows for the visualization and/or purification of the newly synthesized proteome.

Principle of Bioorthogonal Metabolic Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Metabolic labeling with non-canonical amino acids is a powerful technique to study protein synthesis with high temporal resolution. The workflow involves two main steps:

  • Metabolic Incorporation of a Bioorthogonal Handle: Cells are cultured in a medium containing a non-canonical amino acid analog that bears a bioorthogonal functional group (in this case, an alkyne). This analog is recognized by the cell's translational machinery and incorporated into newly synthesized proteins. A common choice is L-homopropargylglycine (HPG), an analog of methionine.

  • Click Chemistry Ligation: After labeling, the alkyne handle on the newly synthesized proteins is detected by a reaction with a reporter molecule containing a complementary azide group. This reaction forms a stable triazole linkage. The reporter can be a fluorophore for imaging, biotin for affinity purification, or another tag for downstream analysis.

Data Presentation

The optimal concentration of the alkyne-containing amino acid analog and the subsequent azide-reporter conjugate should be determined empirically for each cell line and experimental setup. Below are tables summarizing typical concentration ranges and providing a template for experimental optimization.

Table 1: Typical Concentration Ranges for Reagents in Nascent Protein Labeling

ReagentTypical Final ConcentrationIncubation TimeNotes
L-Homopropargylglycine (HPG)25-100 µM1-24 hoursMethionine depletion prior to labeling is recommended to increase incorporation efficiency.
Azide-Reporter Conjugate10-50 µM30-60 minutesFor CuAAC in cell lysates.
Copper(II) Sulfate (CuSO₄)1 mM30-60 minutesUsed in the CuAAC reaction cocktail.
Copper Protectant Ligand (e.g., THPTA)5 mM30-60 minutesProtects biomolecules from copper-induced damage.
Reducing Agent (e.g., Sodium Ascorbate)5 mM30-60 minutesReduces Cu(II) to the catalytic Cu(I) state. Freshly prepared.

Table 2: Template for Optimization of L-Homopropargylglycine (HPG) Concentration

HPG Concentration (µM)Incubation Time (hours)Cell Viability (%)Signal Intensity (Arbitrary Units)Notes
0 (Control)4
104
254
504
1004
2004

Experimental Protocols

This section provides a detailed protocol for the metabolic labeling of nascent proteins in adherent mammalian cells using HPG and subsequent detection via a CuAAC reaction with an azide-functionalized fluorescent dye in cell lysates.

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate) and allow them to reach 70-80% confluency.

  • Methionine Depletion (Recommended): a. Aspirate the complete culture medium. b. Wash the cells once with pre-warmed PBS. c. Add pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • HPG Labeling: a. Prepare a stock solution of HPG in sterile water or PBS. b. Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 50 µM). c. Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a 5% CO₂ incubator. The optimal time depends on the protein synthesis rate of the cell line.

  • Cell Lysis: a. Aspirate the HPG-containing medium. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail. d. Incubate on ice for 30 minutes, with occasional gentle agitation. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the HPG-labeled proteome. h. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

Materials:

  • HPG-labeled cell lysate (from Protocol 1)

  • Azide-functionalized reporter (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, prepare fresh )

  • Methanol, Chloroform, and Water for protein precipitation

  • SDS-PAGE sample buffer

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed for a single reaction. Scale as needed.

    • HPG-labeled cell lysate (e.g., 50 µg in 50 µL of lysis buffer)

    • Azide-reporter stock solution to a final concentration of 20 µM.

    • THPTA solution to a final concentration of 5 mM.

    • CuSO₄ solution to a final concentration of 1 mM.

    • Freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

    • Adjust the final volume with PBS or lysis buffer if necessary.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (to remove excess reagents): a. Add four volumes of ice-cold methanol to the reaction mixture. b. Add one volume of chloroform. c. Add three volumes of water. d. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. A protein pellet will form at the interface. e. Carefully remove the aqueous top layer. f. Add four volumes of ice-cold methanol, vortex, and centrifuge again. g. Remove the supernatant and air-dry the protein pellet.

  • Analysis: a. Resuspend the protein pellet in SDS-PAGE sample buffer. b. Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_click_reaction Click Chemistry cluster_analysis Analysis seeding Seed Cells depletion Methionine Depletion seeding->depletion labeling Incubate with L-Homopropargylglycine (HPG) depletion->labeling lysis Cell Lysis labeling->lysis quantification Protein Quantification lysis->quantification reaction CuAAC Reaction with Azide-Reporter quantification->reaction sds_page SDS-PAGE reaction->sds_page imaging In-Gel Fluorescence Scanning sds_page->imaging

Caption: Experimental workflow for metabolic labeling of nascent proteins.

click_chemistry_logic cluster_cellular_process In the Cell cluster_in_vitro_reaction In Vitro Reaction (Cell Lysate) hpg L-Homopropargylglycine (Alkyne) translation Protein Translation hpg->translation nascent_protein Nascent Protein with Incorporated Alkyne translation->nascent_protein click_reaction CuAAC Click Reaction nascent_protein->click_reaction azide_reporter Azide-Reporter (e.g., Azide-Fluorophore) azide_reporter->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein

Caption: Logic of bioorthogonal protein labeling via click chemistry.

Application Notes and Protocols for Bioconjugation using (2S)-N3-IsoSerine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSerine ((2S)-3-azido-2-hydroxypropanoic acid) is a versatile chemical tool for bioconjugation, enabling the precise and stable linkage of molecules through "click chemistry". As a chiral, alpha-hydroxy acid containing a terminal azide group, it serves as a key building block for introducing a reactive handle into a variety of molecules, including peptides, proteins, and small molecule drugs. The azide moiety allows for highly specific and efficient covalent bond formation with alkyne- or cyclooctyne-functionalized partners via two primary bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These application notes provide a comprehensive overview of the methodologies for utilizing (2S)-N3-IsoSer in bioconjugation, complete with detailed experimental protocols, representative quantitative data, and visual workflows to guide researchers in their experimental design.

Key Bioconjugation Techniques

This compound is amenable to the two most prominent azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by Cu(I) ions. It is known for its rapid reaction kinetics and high yields.[1][2] The copper catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living systems.[3]

Data Presentation

The following tables provide representative quantitative data for CuAAC and SPAAC reactions. While specific kinetic data for this compound is not extensively published, the provided values for benzyl azide, a comparable small molecule azide, offer a reasonable expectation of reaction performance.[4]

Table 1: Representative Kinetic Data for CuAAC

Alkyne PartnerCatalyst SystemLigandSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
PhenylacetyleneCuSO₄/Sodium AscorbateTHPTA1:1 t-BuOH/H₂O~10² - 10³
Propargyl AlcoholCuSO₄/Sodium AscorbateTBTADMSO/H₂O~10¹ - 10²

Note: Reaction rates are highly dependent on substrate, catalyst, ligand, and solvent conditions. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are common copper-chelating ligands that accelerate the reaction and protect biomolecules.

Table 2: Representative Kinetic Data for SPAAC

Cyclooctyne PartnerSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO (Dibenzocyclooctyne)DMSO-d₆25~0.1 - 1.0
BCN (Bicyclo[6.1.0]nonyne)Acetonitrile25~0.01 - 0.1

Note: SPAAC reaction rates are influenced by the specific strained alkyne used, with more strained systems generally exhibiting faster kinetics.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific molecules being conjugated and the desired application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound-Modified Peptide with an Alkyne-Functionalized Reporter

This protocol describes the conjugation of a peptide containing this compound to an alkyne-modified fluorescent dye.

Materials:

  • This compound-containing peptide (e.g., incorporated via solid-phase peptide synthesis)

  • Alkyne-functionalized reporter molecule (e.g., alkyne-TAMRA)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.0

  • Purification system (e.g., HPLC, desalting column)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound-peptide in the Reaction Buffer to a final concentration of 100 µM.

    • Dissolve the alkyne-reporter in DMSO to create a 10 mM stock solution.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in the specified order:

      • 432.5 µL of the this compound-peptide solution.

      • 10 µL of the 10 mM alkyne-reporter stock solution (final concentration ~200 µM, 2-fold excess).

      • Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it stand for 1-2 minutes, then add the entire premix to the reaction tube.

      • 25 µL of freshly prepared 100 mM Sodium Ascorbate solution.

  • Incubation:

    • Gently mix the reaction by inverting the tube.

    • Incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent reporter.

  • Purification:

    • Upon reaction completion (monitored by LC-MS or HPLC), purify the conjugate using reverse-phase HPLC or a desalting column to remove excess reagents and catalyst.

  • Characterization:

    • Confirm the identity and purity of the bioconjugate by mass spectrometry and HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a this compound-Modified Small Molecule with a DBCO-Functionalized Protein

This protocol details the copper-free conjugation of a small molecule functionalized with this compound to a protein modified with a DBCO moiety.

Materials:

  • This compound-functionalized small molecule

  • DBCO-modified protein (e.g., prepared using DBCO-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the DBCO-modified protein in PBS to a final concentration of 1 mg/mL (~25 µM for a 40 kDa protein).

    • Dissolve the this compound-small molecule in DMSO to create a 10 mM stock solution.

  • Reaction Assembly:

    • To the solution of the DBCO-modified protein, add the this compound-small molecule stock solution to a final concentration of 250 µM (10-fold molar excess). The final DMSO concentration should be below 5% (v/v) to avoid protein denaturation.

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 2-12 hours, or overnight at 4°C. Reaction times will vary depending on the specific reactants.

  • Purification:

    • Remove the excess unreacted small molecule by size-exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the small molecule has a distinct absorbance, or by mass spectrometry.

Visualizations

Reaction Mechanisms and Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System R1_N3 This compound Derivative Product 1,4-Disubstituted 1,2,3-Triazole R1_N3->Product R2_Alkyne Terminal Alkyne R2_Alkyne->Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand THPTA Ligand Ligand->CuI_Ligand CuI_Ligand->Product Catalysis

Caption: Mechanism of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism R1_N3 This compound Derivative TransitionState [3+2] Cycloaddition Transition State R1_N3->TransitionState R2_Cyclooctyne Strained Cyclooctyne (e.g., DBCO) R2_Cyclooctyne->TransitionState Product Stable Triazole Product TransitionState->Product Spontaneous (No Catalyst)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Click Reaction cluster_analysis Step 3: Purification & Analysis MoleculeA Molecule A (e.g., Peptide) FunctionalizeA Incorporate this compound into Molecule A MoleculeA->FunctionalizeA MoleculeB Molecule B (e.g., Reporter) FunctionalizeB Functionalize Molecule B with Alkyne/DBCO MoleculeB->FunctionalizeB Mix Mix Functionalized Molecules FunctionalizeA->Mix FunctionalizeB->Mix ChoosePath Choose Method Mix->ChoosePath CuAAC Add Cu(I) Catalyst & Ligand ChoosePath->CuAAC CuAAC SPAAC Incubate (No Catalyst) ChoosePath->SPAAC SPAAC Purify Purify Conjugate (HPLC, SEC) CuAAC->Purify SPAAC->Purify Characterize Characterize (MS, SDS-PAGE) Purify->Characterize

Caption: General workflow for bioconjugation using this compound.

Example Application: Probing a Signaling Pathway

This compound can be used to synthesize probes for studying cellular signaling pathways. For example, a this compound-modified peptide inhibitor could be conjugated to a fluorescent dye to visualize its interaction with a target kinase in the MAPK/ERK pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Leads to Probe This compound-Probe (e.g., MEK Inhibitor-Dye) Probe->MEK Inhibits & Visualizes

Caption: Example MAPK/ERK signaling pathway with a hypothetical probe.

References

Application Notes and Protocols for Fluorescent Probe Attachment to (2S)-N3-IsoSer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSer, or (S)-2-Hydroxy-3-azidopropanoic acid, is a versatile chiral building block containing an azide moiety. This functional group makes it an ideal candidate for bioorthogonal conjugation reactions, particularly for the attachment of fluorescent probes. The ability to fluorescently label small molecules, peptides, or other biomolecules with this compound opens up a wide range of applications in biological research and drug development, including high-throughput screening, cellular imaging, and in vivo tracking.

The primary method for attaching fluorescent probes to this compound is through "click chemistry," a set of biocompatible, highly efficient, and specific reactions. The two most common forms of click chemistry utilized for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This document provides detailed application notes and experimental protocols for the fluorescent labeling of molecules using this compound via both CuAAC and SPAAC methodologies.

Chemical Properties and Handling

This compound is a chiral alpha-hydroxypropinoic acid containing an azide group.[2] It is important to handle organic azides with care, as low molecular weight azides can be energetic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Data Presentation: Quantitative Parameters for Click Chemistry Reactions

Table 1: Typical Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical RangeNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reactions.
Alkyne:Azide Ratio 1:1.1 to 1:1.5A slight excess of the azide can help drive the reaction to completion.
Copper(I) Catalyst 1-10 mol%Lower concentrations are preferred to minimize cytotoxicity.
Ligand Concentration 1-10 mol%Typically equimolar to or in slight excess of the copper catalyst.
Reducing Agent 10-50 mol%Sufficient excess is needed to maintain copper in the Cu(I) state.
Reaction Time 1 - 24 hoursCan be as short as 30-60 minutes for efficient reactions.
Yield >90%CuAAC reactions are known for their high, often quantitative, yields.

Table 2: Typical Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterTypical RangeNotes
Reactant Concentration 1 µM - 1 mMEffective even at low concentrations typical for biological experiments.
Cyclooctyne:Azide Ratio 1:1 to 1:2An excess of the cyclooctyne probe may be used.
Reaction Time 0.5 - 12 hoursReaction kinetics are dependent on the specific cyclooctyne used.
Second-Order Rate Constant 10⁻³ - 1 M⁻¹s⁻¹Highly dependent on the strain and structure of the cyclooctyne.
Yield >80%Generally high yields under physiological conditions.

Experimental Protocols

The following are generalized protocols for the attachment of a fluorescent probe to a molecule of interest using this compound. These protocols assume that the molecule of interest has been functionalized with an alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC), and the fluorescent probe is conjugated to this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction between an alkyne-functionalized molecule and a fluorescent probe that has been conjugated to this compound.

Materials:

  • Alkyne-functionalized molecule of interest

  • This compound-fluorescent probe conjugate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF, or t-BuOH/H₂O)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule of interest and the this compound-fluorescent probe conjugate in the chosen solvent or buffer system.

  • Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA for aqueous reactions) at a 1:5 molar ratio.

  • Reaction Initiation: Add the catalyst premix to the solution containing the alkyne and azide.

  • Reduction of Cu(II): Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using a light-sensitive fluorophore. Reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification: Once the reaction is complete, the fluorescently labeled product can be purified using standard techniques such as size-exclusion chromatography, dialysis (for biomolecules), or HPLC.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Dissolve Alkyne-Molecule and this compound-Probe Mix Combine Reactants and Catalyst Premix Reactants->Mix Catalyst Premix CuSO4 and Ligand (THPTA) Catalyst->Mix Initiate Add Sodium Ascorbate (reduces Cu(II) to Cu(I)) Mix->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., HPLC, SEC) Incubate->Purify Characterize Characterize Product (e.g., MS, Spectroscopy) Purify->Characterize SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Dissolve Cyclooctyne-Molecule and this compound-Probe in Biocompatible Buffer Mix Mix Reactants Reactants->Mix Incubate Incubate at RT or 37°C (1-12 hours) Mix->Incubate Purify Purify Conjugate (in vitro) or Wash Cells (in situ) Incubate->Purify Analyze Analyze Product/Cells (e.g., Microscopy, Flow Cytometry) Purify->Analyze Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell Probe Fluorescently Labeled Molecule (this compound Conjugate) Membrane Cell Membrane Probe->Membrane Binding & Internalization Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Target Intracellular Target Endosome->Target Endosomal Escape & Target Engagement

References

Application Notes and Protocols for the Use of (2S)-N3-IsoSer in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSer is a chiral alpha-hydroxypropinoic acid containing an azide group, which serves as a valuable reagent in click chemistry.[1][2] Its primary application in drug discovery is as a component in bioconjugation, particularly in the synthesis of complex molecules such as antibody-drug conjugates (ADCs). The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This modular approach is instrumental in linking cytotoxic payloads to monoclonal antibodies, a key step in the development of targeted cancer therapies.[] The isoserine backbone of this compound can be incorporated into linker designs to potentially influence the solubility, stability, and pharmacokinetic properties of the resulting ADC.

This document provides detailed protocols and application notes for the utilization of this compound in the construction of a hypothetical antibody-drug conjugate, ADC-X, targeting a generic cancer antigen.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Modified Cytotoxic Payload

This protocol describes the functionalization of a generic cytotoxic drug containing a carboxylic acid group with an alkyne handle for subsequent click chemistry.

Materials:

  • Cytotoxic Drug-COOH (e.g., a derivative of Auristatin)

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the Cytotoxic Drug-COOH (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of DMF dropwise.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Amide Coupling with Propargylamine:

    • To the filtered solution containing the NHS-activated drug, add propargylamine (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Alkyne-Modified Payload.

    • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Preparation of ADC-X via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the Alkyne-Modified Payload to a monoclonal antibody (mAb) functionalized with a DBCO (dibenzocyclooctyne) group, using this compound as part of a conceptual linker. For this hypothetical protocol, we will assume a pre-functionalized mAb is available (mAb-Linker-(2S)-N3-IsoSer).

Materials:

  • Monoclonal Antibody (mAb) against a target antigen

  • DBCO-PEG4-NHS ester

  • This compound

  • Alkyne-Modified Payload (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • PD-10 Desalting Columns

  • Amicon Ultra Centrifugal Filter Units (50 kDa MWCO)

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS (pH 7.4) using a PD-10 desalting column.

    • Adjust the antibody concentration to 10 mg/mL.

  • Functionalization of mAb with DBCO (Hypothetical Linker Assembly):

    • Note: This step is illustrative. In a real-world scenario, a multi-step synthesis would be required to attach a linker containing this compound to the antibody. For this protocol, we simplify by reacting a commercially available DBCO-NHS ester to the antibody's lysine residues.

    • Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 5-fold molar excess of the DBCO-PEG4-NHS ester to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted DBCO reagent using a PD-10 desalting column, exchanging into PBS.

  • Conjugation of Alkyne-Payload to Azide-Functionalized Antibody:

    • Prepare a 10 mM stock solution of the Alkyne-Modified Payload in DMSO.

    • To the solution of the azide-functionalized antibody (hypothetically containing the this compound moiety), add a 3-fold molar excess of the Alkyne-Modified Payload.

    • The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 4-12 hours at room temperature, protected from light.

  • Purification of the Antibody-Drug Conjugate (ADC-X):

    • Remove unreacted payload and organic solvent by buffer exchange into PBS using an Amicon Ultra centrifugal filter unit (50 kDa MWCO).

    • Further purify the ADC-X using HIC to separate species with different drug-to-antibody ratios (DAR).

    • Perform a final polishing step using SEC to remove any aggregates.

  • Characterization of ADC-X:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the DAR by HIC and/or UV-Vis spectroscopy.

    • Assess the purity and aggregation state by SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE.

Data Presentation

Table 1: Hypothetical Characterization and In Vitro Efficacy of ADC-X

ParameterValueMethod of Analysis
Physicochemical Properties
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Purity (Monomer Content)>98%Size Exclusion Chromatography (SEC)
Aggregation<2%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity
Target-Positive Cell Line IC501.5 nMCell Viability Assay (e.g., CellTiter-Glo®)
Target-Negative Cell Line IC50>1 µMCell Viability Assay (e.g., CellTiter-Glo®)

Visualizations

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation & Purification cluster_evaluation Biological Evaluation Payload-COOH Payload-COOH Alkyne-Payload Alkyne-Payload Payload-COOH->Alkyne-Payload Propargylamine, DCC, NHS Conjugation SPAAC Reaction Alkyne-Payload->Conjugation mAb mAb mAb-Linker-N3 mAb-Linker-(2S)-N3-IsoSer mAb->mAb-Linker-N3 Linker Synthesis mAb-Linker-N3->Conjugation Purification Purification (HIC, SEC) Conjugation->Purification ADC-X Characterized ADC-X Purification->ADC-X InVitro In Vitro Cytotoxicity Assays ADC-X->InVitro InVivo In Vivo Efficacy Studies ADC-X->InVivo

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC-X Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes & Protocols: A Comprehensive Workflow for the Analysis of (2S)-N3-IsoSer Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed workflow for researchers, scientists, and drug development professionals utilizing (2S)-N3-isoserine ((2S)-N3-IsoSer) for the metabolic labeling, enrichment, and analysis of biomolecules. This non-canonical amino acid, featuring a bioorthogonal azide (N3) group, enables the selective chemical tagging of newly synthesized proteins, allowing for their visualization, identification, and quantification.

The workflow is structured to guide the user from the initial labeling of proteins in cell culture to their ultimate identification and quantification via mass spectrometry.

Introduction to this compound Labeling

This compound is an analog of the amino acid serine that contains a chemically inert azide group. When introduced to cell culture media, it is incorporated into newly synthesized proteins by the cellular translational machinery in place of serine. The azide group serves as a chemical handle, allowing for the covalent attachment of reporter molecules, such as biotin for enrichment or fluorophores for imaging, through a highly specific and efficient bioorthogonal "click" reaction. This powerful technique facilitates the study of dynamic cellular processes, including protein synthesis, turnover, and localization.

The general workflow for analyzing this compound labeled biomolecules involves several key stages:

  • Metabolic Labeling: Introduction of this compound to the cell culture medium.

  • Cell Lysis and Protein Extraction: Harvesting cells and extracting total protein.

  • Bioorthogonal Ligation (Click Chemistry): Attaching a reporter tag (e.g., biotin) to the azide-modified proteins.

  • Enrichment: Isolating the biotin-tagged proteins using affinity purification.

  • Sample Preparation for Mass Spectrometry: On-bead digestion of enriched proteins.

  • LC-MS/MS Analysis: Separation and identification of peptides.

  • Data Analysis: Protein identification and quantification.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.

Materials:

  • Mammalian cells in culture (e.g., HEK293, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serine-free DMEM

  • This compound stock solution (100 mM in sterile PBS or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to approximately 80% confluency.

  • Aspirate the complete culture medium and wash the cells once with warm PBS.

  • To deplete intracellular serine pools, incubate the cells in serine-free DMEM for 1 hour.

  • Prepare the labeling medium by supplementing the serine-free DMEM with this compound to a final concentration of 1-4 mM.

  • Remove the depletion medium and add the labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO2).

  • After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

  • Proceed immediately to cell lysis or store the cell pellet at -80°C.

Protocol 2: Click Chemistry Biotinylation of Labeled Proteins

This protocol details the attachment of a biotin tag to the azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Materials:

  • This compound labeled cell lysate

  • Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Lyse the labeled cells in a suitable lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • In a microcentrifuge tube, combine the following in order:

    • 1 mg of protein lysate

    • Biotin-alkyne (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

  • Vortex briefly to mix.

  • Add CuSO4 to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • The biotinylated lysate is now ready for enrichment.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the affinity purification of biotin-labeled proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein lysate

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (50 mM Ammonium Bicarbonate)

  • Magnetic rack

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

  • Add the equilibrated beads to the biotinylated protein lysate.

  • Incubate for 2 hours at room temperature with gentle rotation to allow for binding.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads sequentially with:

    • Wash Buffer 1 (twice)

    • Wash Buffer 2 (twice)

    • Wash Buffer 3 (three times)

  • After the final wash, the enriched proteins on the beads are ready for on-bead digestion.

Protocol 4: On-Bead Tryptic Digestion and Sample Preparation for LC-MS/MS

This protocol describes the digestion of the enriched proteins into peptides suitable for mass spectrometry analysis.

Materials:

  • Protein-bound streptavidin beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic acid

Procedure:

  • Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT.

  • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool to room temperature and add IAA to a final concentration of 20 mM.

  • Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Add trypsin to the bead slurry (1:50 enzyme-to-protein ratio, estimated).

  • Incubate overnight at 37°C with shaking.

  • Separate the supernatant containing the digested peptides from the beads using a magnetic rack.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Data Presentation

The following tables present example quantitative data that can be obtained from a typical this compound labeling experiment.

ParameterValueNotes
Labeling Concentration2 mMOptimal concentration may vary by cell line.
Labeling Duration12 hoursBalances labeling efficiency with potential toxicity.
Protein Yield (Pre-enrichment)1.2 mgFrom a 10 cm dish of HEK293 cells.
Protein Yield (Post-enrichment)35 µgRepresents the successfully labeled and captured proteome.
Enrichment Factor~34-foldCalculated as (Post-enrichment yield / Pre-enrichment yield) * 100.

Table 1: Example Labeling and Enrichment Parameters.

Analysis MetricControl (No Label)This compound Labeled
Total Proteins Identified2,1002,500
Proteins Identified (Post-enrichment)501,800
Uniquely Identified Labeled ProteinsN/A1,750
Average Sequence Coverage22%25%

Table 2: Representative Mass Spectrometry Identification Results.

Visualizations

Workflow Diagram

Workflow cluster_cell_culture Cell Culture cluster_biochem Biochemistry cluster_ms Mass Spectrometry A Metabolic Labeling with this compound B Cell Lysis A->B C Click Chemistry (Biotin-Alkyne) B->C D Streptavidin Enrichment C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

Caption: Overall workflow for analyzing this compound labeled proteins.

Click Chemistry Reaction Diagram

ClickReaction Protein_Azide Protein-N3 Labeled_Protein Biotin-Labeled Protein Protein_Azide->Labeled_Protein Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Labeled_Protein Catalyst Cu(I) TBTA Catalyst->Labeled_Protein

Caption: Bioorthogonal "click" reaction for labeling azide-modified proteins.

Troubleshooting & Optimization

low yield in (2S)-N3-IsoSer click reaction troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting click chemistry reactions involving (2S)-N3-IsoSer. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or inconsistent yields in my this compound click reaction. What are the most common causes?

Low or inconsistent yields in click reactions with this compound can stem from several factors related to reactants, reaction conditions, or the specific properties of the isoserine molecule itself. The most common culprits include:

  • Poor Solubility: this compound or its alkyne partner may not be fully dissolved in the chosen solvent system, limiting reactant availability.[1]

  • Inactive Catalyst (CuAAC): For copper-catalyzed reactions, the active Cu(I) catalyst can easily oxidize to inactive Cu(II), halting the reaction.[2]

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, reactant concentration, and reaction time may not be optimized for your specific substrates.[3][4]

  • Reagent Degradation: The this compound azide or the alkyne coupling partner may have degraded due to improper storage or handling.[1]

  • Steric Hindrance: The chiral center and adjacent hydroxyl/carboxyl groups of the isoserine backbone may sterically hinder the approach of a bulky alkyne partner.

  • Interfering Functional Groups: Other functional groups in the reaction mixture, such as thiols, can sometimes lead to side reactions.

Q2: Which type of click reaction is better for this compound: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?

Both CuAAC and SPAAC are viable options for this compound. The best choice depends on your application:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is the classic click reaction, known for its extremely fast kinetics and high yields. It is ideal for chemical synthesis and conjugations where the presence of copper is not a concern. However, copper can be toxic to living cells, making it less suitable for in-vivo applications unless ligands are used to sequester the metal.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This "copper-free" method uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. SPAAC is the preferred method for bioconjugation in living systems due to its bioorthogonality and lack of cellular toxicity. While highly efficient, its reaction rates are generally slower than CuAAC.

Q3: My this compound reagent is not dissolving well. How can I improve its solubility?

Poor solubility is a common challenge. The dicyclohexylamine (DCHA) salt form of this compound generally offers enhanced water solubility and stability. If you are still facing issues, consider the following:

  • Use Co-solvents: Create a mixed solvent system. DMSO, DMF, PEG300, and t-BuOH are frequently used to dissolve organic molecules in aqueous buffers. A common starting point is 10% DMSO in your aqueous buffer.

  • Physical Assistance: Gentle heating and/or sonication can help dissolve the reagent.

  • pH Adjustment: Ensure the pH of your buffer is appropriate. The carboxyl group on isoserine will be deprotonated at neutral or basic pH, which can improve aqueous solubility. Click chemistry is generally effective across a wide pH range (4-11).

Q4: Could the structure of this compound itself be causing steric hindrance?

Yes, this is a possibility. Steric hindrance occurs when the size and three-dimensional arrangement of atoms in a molecule obstruct a chemical reaction. The this compound molecule has a chiral center with hydroxyl and carboxyl groups in proximity to the azide-bearing carbon. If your alkyne partner is also large or bulky, their close approach may be difficult, slowing the reaction rate and potentially lowering the final yield. If steric hindrance is suspected, you can try increasing the reaction temperature or extending the reaction time. For particularly hindered systems, specialized catalysts or ligands may be required for CuAAC reactions.

Q5: For a CuAAC reaction, what are the most critical components to check for ensuring a high yield?

For a successful CuAAC reaction, the following components are critical:

  • An Active Cu(I) Source: Cu(I) is the active catalyst. You can use a Cu(I) salt (e.g., CuBr, CuI) directly under anaerobic conditions, or more commonly, generate it in situ by adding a reducing agent (typically sodium ascorbate) to a Cu(II) salt (e.g., CuSO₄).

  • A Reducing Agent: A fresh solution of sodium ascorbate is essential to reduce Cu(II) to Cu(I) and to prevent the re-oxidation of Cu(I) by dissolved oxygen.

  • A Stabilizing Ligand (Recommended): Ligands like TBTA or the water-soluble THPTA are highly recommended. They stabilize the Cu(I) oxidation state, prevent copper from damaging biomolecules, and can accelerate the reaction rate.

Troubleshooting Guides

Workflow for Diagnosing Low Yield

This workflow provides a step-by-step process to identify the root cause of a low-yield this compound click reaction.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Step 1: Verify Reagents start->check_reagents reagent_purity Purity & Integrity - Check CoA / Run NMR/MS - Use fresh reagents check_reagents->reagent_purity Check reagent_solubility Solubility - Are all components fully dissolved? - Try co-solvents (DMSO, PEG300) check_reagents->reagent_solubility Check reagent_storage Proper Storage - Azides stored at -20°C/-80°C? - Protected from light/moisture? check_reagents->reagent_storage Check check_conditions Step 2: Review Reaction Conditions reagent_purity->check_conditions reagent_solubility->check_conditions reagent_storage->check_conditions cu_source CuAAC: Catalyst System - Fresh Sodium Ascorbate? - Cu(I) stabilizing ligand used? - Degas solution? check_conditions->cu_source If CuAAC spaac_reagent SPAAC: Alkyne Reactivity - Is strained alkyne (DBCO/BCN) active? - Consider steric hindrance check_conditions->spaac_reagent If SPAAC concentration Concentration - Increase concentration of one or both reactants check_conditions->concentration Optimize time_temp Time & Temperature - Increase reaction time (24-48h) - Increase temperature (RT to 37-60°C) check_conditions->time_temp Optimize check_setup Step 3: Analyze Setup & Purification cu_source->check_setup spaac_reagent->check_setup concentration->check_setup time_temp->check_setup side_reactions Side Reactions - Alkyne homocoupling (CuAAC)? - Thiol interference? check_setup->side_reactions Investigate purification_loss Product Loss - Is product lost during purification? - Analyze crude vs. purified samples check_setup->purification_loss Investigate solution Yield Improved side_reactions->solution Resolution leads to purification_loss->solution Resolution leads to

Fig 1. Logical workflow for troubleshooting low click reaction yields.
Understanding the Core Reactions

A clear understanding of the reaction mechanism can help pinpoint potential failures. Both CuAAC and SPAAC are [3+2] cycloaddition reactions that form a stable triazole ring.

ReactionMechanisms Click Chemistry Reaction Pathways cluster_0 A) CuAAC (Copper-Catalyzed) cluster_1 B) SPAAC (Strain-Promoted) a_start This compound (Azide) + Terminal Alkyne a_product 1,4-disubstituted Triazole a_start->a_product Fast Reaction a_cat Cu(II) + Reductant (e.g., Na Ascorbate) a_active Active Cu(I) Catalyst a_cat->a_active a_active->a_product Catalyzes s_start This compound (Azide) + Strained Alkyne (e.g., DBCO) s_product Regioisomeric Triazole Mixture s_start->s_product Spontaneous Reaction s_driving Ring Strain Release s_driving->s_product Drives

Fig 2. Comparison of CuAAC and SPAAC reaction pathways.

Data Presentation

Table 1: Common Solvents and Co-solvents for Click Chemistry

The choice of solvent is critical for ensuring all reactants are dissolved and can interact effectively. An increase in solvent polarity can affect reaction rates, depending on the charge distribution in the transition state.

Solvent SystemTypeCommon Use CaseNotes
Water / Aqueous Buffers (PBS, HEPES)Protic, PolarBioconjugations, reactions with water-soluble substratesIdeal for SPAAC and CuAAC with water-soluble ligands like THPTA.
DMSO / H₂OAprotic/Protic Mix, PolarDissolving hydrophobic molecules in aqueous mediaA very common system. Keep DMSO concentration below 10-20% for protein stability.
t-BuOH / H₂OProtic Mix, PolarGeneral purpose CuAAC reactionsThe "original" click chemistry solvent system.
DMF / H₂OAprotic/Protic Mix, PolarDissolving peptides and other polar organic moleculesEffective co-solvent, but can be difficult to remove.
Acetonitrile (MeCN)Aprotic, PolarReactions with organic-soluble substratesCan sometimes hinder reaction rates compared to other solvents like toluene in certain systems.
TolueneAprotic, NonpolarReactions where reactants are highly nonpolarNot suitable for bioconjugations.
Table 2: Troubleshooting Checklist for Low Yield in this compound CuAAC Reactions

Use this table to systematically address potential issues with a copper-catalyzed reaction.

CategoryCheckpointRecommended Action
Reagents This compound Quality Confirm purity and integrity via analytical methods. Ensure proper storage (-20°C or -80°C, protected from light/moisture).
Alkyne Quality Check for degradation or polymerization, especially for terminal alkynes. Use fresh or recently purified material.
Solubility Visually confirm all reactants are dissolved. If not, add a co-solvent (Table 1) or use gentle heating/sonication.
Catalyst System Copper Source Use a high-purity Cu(II) salt (e.g., CuSO₄·5H₂O).
Reducing Agent Prepare sodium ascorbate solution fresh every time. It degrades quickly in solution when exposed to air. Use a slight excess.
Ligand (Optional but Recommended) Use a Cu(I)-stabilizing ligand (e.g., THPTA for aqueous, TBTA for organic). Pre-complex the ligand and CuSO₄ before adding other reagents.
Oxygen For sensitive reactions, degas the solvent by bubbling with nitrogen or argon before adding the copper catalyst to minimize oxidation of Cu(I).
Reaction Conditions Concentration If the reaction is slow, try increasing the concentration of one or both reactants. Click reactions are often more efficient at higher concentrations.
Temperature While many reactions work at room temperature, gently heating to 37-60°C can significantly increase the rate, especially for sterically hindered substrates.
Time If yield is low after a few hours, allow the reaction to proceed longer (e.g., 12-24 hours). Monitor progress by TLC or LC-MS if possible.
pH Ensure the pH is within the 4-11 range. For biomolecules, maintain a pH that ensures stability (typically pH 7-8.5).

Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions (e.g., concentration, equivalents, time, temperature) must be determined empirically for each specific application.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol uses a water-soluble ligand (THPTA) and is suitable for bioconjugation.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • Alkyne-containing molecule: 10 mM in a compatible solvent (e.g., DMSO, water).

    • THPTA ligand: 100 mM in water.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • Sodium Ascorbate: 100 mM in water. (Note: Prepare this solution immediately before use).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-containing molecule in your chosen reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations (e.g., 1 mM azide, 1.1-2 mM alkyne).

    • Add the THPTA ligand solution to a final concentration of 1-2 mM. Vortex briefly.

    • Add the CuSO₄ solution to a final concentration of 0.2-0.5 mM. Vortex briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For difficult conjugations, increase the temperature to 37°C and/or extend the time up to 24 hours.

    • Protect the reaction from light if using fluorescently labeled molecules.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or a molecular weight cut-off (MWCO) spin filter.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol is copper-free and ideal for live-cell labeling or applications sensitive to metals.

  • Prepare Stock Solutions:

    • This compound: 10 mM in an appropriate solvent (e.g., DMSO, aqueous buffer).

    • Strained Alkyne (e.g., DBCO-functionalized molecule): 10 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound to your sample in a compatible buffer (e.g., PBS, cell culture media).

    • To begin the reaction, add the strained alkyne stock solution. A common starting point is to use a 2-4 fold molar excess of the strained alkyne relative to the azide.

  • Incubation:

    • Incubate the reaction at the desired temperature. While many SPAAC reactions proceed at room temperature or 37°C, they can also be performed at 4°C, albeit at a slower rate.

    • Reaction times are typically longer than for CuAAC, ranging from 4 to 48 hours. Monitor the reaction for completion if possible.

  • Purification (if necessary):

    • If purification is required to remove excess unreacted strained alkyne, use a method appropriate for your molecule of interest (e.g., SEC, dialysis, HPLC).

References

Technical Support Center: Optimizing Copper Catalysts for (2S)-N3-IsoSer CuAAC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving (2S)-N3-IsoSerine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your (2S)-N3-IsoSer CuAAC reactions.

Issue 1: Low or No Product Yield

  • Question: My CuAAC reaction with this compound is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in a CuAAC reaction, especially with a sterically hindered substrate like this compound, can be attributed to several factors. Here is a step-by-step guide to diagnosing and resolving the issue:

    • Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.

      • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized copper species.[1][2][3] Capping the reaction vessel can also help minimize oxygen exposure.[1]

    • Inadequate Ligand Support: For sterically hindered substrates, the choice of ligand is critical to stabilize the Cu(I) catalyst and accelerate the reaction.

      • Solution: Employ a suitable ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine), particularly for reactions in aqueous or mixed aqueous/organic solvent systems.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.

    • Steric Hindrance: The bulky nature of the this compound substrate can impede the approach of the alkyne and the copper catalyst, leading to a reduced reaction rate and yield.

      • Solution: Consider increasing the reaction temperature to 40-60 °C to overcome the activation energy barrier. Prolonging the reaction time may also be beneficial. In some cases, increasing the catalyst loading can improve the yield.

    • Poor Solubility of Reactants: The solubility of this compound or the alkyne partner may be limited in the chosen solvent system, leading to a heterogeneous reaction mixture and poor conversion.

      • Solution: Employ a co-solvent system to ensure all reactants are fully dissolved. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are often effective.

Issue 2: Observation of Byproducts

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct. This is particularly prevalent when the reaction is exposed to oxygen.

    • Solution: To suppress this side reaction, ensure an inert atmosphere and use a sufficient excess of the reducing agent, sodium ascorbate.

Another potential issue is the degradation of the this compound substrate, particularly if it contains sensitive functional groups.

  • Solution: The use of a chelating ligand helps protect the substrate from copper-mediated degradation. Additionally, adding aminoguanidine can help intercept reactive byproducts of ascorbate oxidation that might otherwise react with your substrate.

Frequently Asked Questions (FAQs)

1. What is the optimal copper source for the this compound CuAAC reaction?

The most convenient and commonly used method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. This approach is generally preferred over using Cu(I) salts (e.g., CuI, CuBr), which are less stable and more prone to oxidation.

2. Which ligand is best suited for CuAAC with a sterically hindered azide like this compound?

For sterically hindered substrates, ligands that stabilize the Cu(I) center and accelerate the reaction are crucial. Water-soluble ligands like THPTA are highly recommended for reactions in aqueous environments, as they have been shown to significantly improve reaction rates. For reactions in organic solvents, TBTA is a common choice.

3. What is the recommended solvent system for this reaction?

The choice of solvent depends on the solubility of your specific this compound derivative and the alkyne. A mixture of water and a polar aprotic solvent such as DMSO, DMF, or t-BuOH is often a good starting point to ensure the homogeneity of the reaction mixture.

4. How does temperature affect the this compound CuAAC reaction?

While many CuAAC reactions proceed efficiently at room temperature, for sterically hindered substrates like this compound, gentle heating to 40-60 °C can significantly increase the reaction rate and improve the final yield by helping to overcome the steric barrier.

5. How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by a variety of analytical techniques, including Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the desired triazole product over time.

Quantitative Data

The following tables summarize typical reaction conditions and yields for CuAAC reactions with sterically hindered azides, which can serve as a starting point for optimizing the reaction with this compound. Please note that optimal conditions should be determined empirically for each specific substrate combination.

Table 1: Comparison of Ligands for CuAAC with a Sterically Hindered Azide

Ligand (molar ratio to Cu)SolventTemperature (°C)Time (h)Yield (%)
Nonet-BuOH/H₂O (1:1)2524<10
TBTA (1:1)t-BuOH/H₂O (1:1)251275
THPTA (5:1)H₂O25892
THPTA (5:1)H₂O/DMSO (1:1)404>95

Data compiled from general principles for sterically hindered substrates and may require optimization for this compound.

Table 2: Effect of Copper Source and Solvent on CuAAC Yield

Copper Source (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
CuSO₄/NaAsc (1)THPTAH₂O251288
CuI (1)TBTADMF251285
CuSO₄/NaAsc (5)THPTAH₂O/t-BuOH (1:1)406>95
CuBr (5)NoneTHF502465

Yields are representative for sterically hindered azides and should be optimized for the specific this compound derivative.

Experimental Protocols

Protocol 1: General Procedure for this compound CuAAC Reaction in Aqueous Media

  • Reagent Preparation:

    • Prepare a stock solution of your this compound derivative (10 mM in water or a suitable buffer).

    • Prepare a stock solution of the alkyne partner (12 mM in DMSO or water).

    • Prepare a fresh stock solution of sodium ascorbate (100 mM in water).

    • Prepare a stock solution of copper(II) sulfate (20 mM in water).

    • Prepare a stock solution of THPTA ligand (100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution (1 equivalent).

    • Add the alkyne solution (1.2 equivalents).

    • In a separate tube, pre-mix the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents) and let it stand for 2 minutes.

    • Add the copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Reaction and Monitoring:

    • Cap the tube and vortex briefly to mix the components.

    • Allow the reaction to proceed at room temperature or at 40 °C with stirring.

    • Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Reaction and Analysis N3_IsoSer This compound Solution Mix_Reactants Mix this compound and Alkyne N3_IsoSer->Mix_Reactants Alkyne Alkyne Partner Solution Alkyne->Mix_Reactants CuSO4 CuSO4 Solution Premix_Catalyst Pre-mix CuSO4 and THPTA CuSO4->Premix_Catalyst Ligand THPTA Ligand Solution Ligand->Premix_Catalyst NaAsc Sodium Ascorbate Solution (Fresh) Initiate Initiate with Sodium Ascorbate NaAsc->Initiate Add_Catalyst Add Catalyst Mix Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT or 40°C Initiate->Incubate Monitor Monitor by LC-MS/TLC Incubate->Monitor Purify Purify Product Monitor->Purify

Caption: Experimental workflow for the this compound CuAAC reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low/No Product Yield Oxidation Cu(I) Oxidation? Start->Oxidation Ligand Inappropriate Ligand? Start->Ligand Loading Insufficient Loading? Start->Loading Sterics Steric Hindrance? Start->Sterics Solubility Poor Solubility? Start->Solubility Inert_Atmosphere Use Inert Atmosphere + Fresh NaAsc Oxidation->Inert_Atmosphere Use_Ligand Use THPTA/TBTA (Optimize Ratio) Ligand->Use_Ligand Increase_Loading Increase Catalyst Loading Loading->Increase_Loading Increase_Temp Increase Temperature (40-60°C) Sterics->Increase_Temp Change_Solvent Use Co-solvent (DMSO, DMF) Solubility->Change_Solvent

Caption: Troubleshooting logic for low yield in this compound CuAAC.

References

improving solubility of (2S)-N3-IsoSer for aqueous reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (2S)-N3-IsoSer for experimental use.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous solutions. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Initial Steps & Observations:

  • Problem: this compound does not readily dissolve in water or common aqueous buffers (e.g., PBS).

  • Possible Cause: The compound may have low intrinsic solubility at neutral pH due to its molecular structure and potential zwitterionic nature.

  • Recommendation: Follow a stepwise approach to identify the optimal solvent and conditions.

Troubleshooting Workflow:

G cluster_0 Initial Dissolution Attempt cluster_1 Solubility Enhancement Techniques A Start: Weigh this compound B Add deionized water or PBS (pH 7.4) A->B C Vortex/Mix thoroughly B->C D Observe for complete dissolution C->D E Insoluble? D->E F Adjust pH away from pI E->F Yes J Successful Dissolution E->J No G Gentle Warming (e.g., 37°C) F->G H Sonication (short intervals) G->H I Use of Co-solvents H->I I->J K Further Optimization Needed I->K If still insoluble

Caption: A stepwise workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: Begin by attempting to dissolve this compound in sterile, deionized water or a common biological buffer such as Phosphate-Buffered Saline (PBS) at a neutral pH.[1]

Q2: My compound is not dissolving in water or PBS. What should I try next?

A2: If initial attempts fail, the following techniques can be employed sequentially:

  • pH Adjustment: Since this compound is likely a zwitterionic compound, its solubility will be lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.[1]

    • For acidic conditions, add a small amount of dilute acid (e.g., 0.1 M HCl).

    • For basic conditions, add a small amount of dilute base (e.g., 0.1 M NaOH).

  • Gentle Warming: Gently warming the solution to around 37°C can increase the solubility.[1] However, be cautious of potential degradation at higher temperatures.

  • Sonication: Use a water bath sonicator for short intervals (10-20 seconds) to aid dissolution.[1] Avoid prolonged sonication, which can generate heat and potentially degrade the compound.[1]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, if aqueous solutions are not effective, organic co-solvents can be used. However, it is crucial to consider the compatibility of the solvent with your downstream application. For most cell-based assays, the final concentration of organic solvents like DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity. Always include a solvent tolerance control in your experiments.

Q4: What are some suitable organic co-solvents for this compound?

A4: Based on general principles for polar molecules, the following co-solvents can be tested. It is recommended to start with a small amount and gradually increase the concentration.

Co-solventStarting ConcentrationMaximum Recommended Concentration (for cell-based assays)Notes
Dimethyl Sulfoxide (DMSO)5-10% (v/v)< 0.5% (v/v)A versatile solvent for many organic molecules. Use fresh, high-quality DMSO.
Ethanol10-20% (v/v)< 1% (v/v)Can be effective for some polar compounds.
Isopropanol10-20% (v/v)< 1% (v/v)A protic solvent that can aid in dissolving polar compounds.

Q5: How does the zwitterionic nature of this compound affect its solubility?

A5: Zwitterionic compounds contain both positive and negative charges, which can lead to strong intermolecular interactions and lower solubility in neutral aqueous solutions. The solubility of zwitterionic molecules is highly dependent on the pH of the solution. By adjusting the pH, you can shift the equilibrium towards a more charged (and generally more soluble) form of the molecule.

Experimental Protocols

Protocol 1: pH Adjustment for Improved Solubility

  • Prepare a stock solution of this compound in deionized water at a concentration where it is not fully dissolved.

  • While stirring, add 0.1 M HCl dropwise to lower the pH. Monitor for dissolution.

  • If the compound does not dissolve, prepare a fresh solution and add 0.1 M NaOH dropwise to raise the pH. Monitor for dissolution.

  • Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH, keeping in mind that the compound may precipitate if it gets too close to its pI.

Protocol 2: Use of Organic Co-solvents

  • Attempt to dissolve this compound in the desired organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Once dissolved, slowly add the stock solution to your aqueous buffer while vortexing to reach the final desired concentration.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system.

Signaling Pathways and Logical Relationships

The decision-making process for solubilizing this compound can be visualized as a logical flow, starting with the simplest methods and progressing to more complex ones if necessary.

G A Initial State: Insoluble this compound B Primary Approach: Aqueous Solvents (Water, PBS) A->B C Secondary Approach: Physical Methods B->C If insoluble D Tertiary Approach: Chemical Modification C->D If still insoluble E Sonication C->E F Gentle Warming C->F G pH Adjustment D->G H Co-solvents (DMSO, Ethanol) D->H I Desired Outcome: Soluble this compound for Aqueous Reactions E->I Success F->I Success G->I Success H->I Success

Caption: Logical relationship of solubility improvement strategies.

References

preventing degradation of (2S)-N3-IsoSer during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (2S)-N3-IsoSer during storage. Below, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its solutions to ensure long-term stability?

A1: For long-term stability of solid this compound (DCHA salt), it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Stock solutions should be stored under the same conditions. For daily use, it is advisable to prepare fresh working solutions. To prevent degradation, ensure the container is tightly sealed and protected from moisture.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of this compound can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.[1][2] Exposure to elevated temperatures, acidic or basic conditions, and light can accelerate the degradation process. The azide functional group, in particular, can be sensitive to heat and light.[3][4]

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in public literature, based on its chemical structure which includes an azide, a secondary alcohol, and a carboxylic acid, several potential degradation pathways can be hypothesized. These include hydrolysis of the azide group, oxidation of the secondary alcohol, and decarboxylation under thermal stress.

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions such as high temperature, humidity, acid, base, light, and oxidation to accelerate its degradation. This study helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method for routine quality control and stability testing.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh stock and working solutions from a new batch of the compound.
Appearance of new peaks in the HPLC chromatogram of an aged sample. Formation of degradation products.Perform a forced degradation study to tentatively identify the degradation products. Use a stability-indicating HPLC method to monitor the purity of your samples over time.
The solid compound has changed color or appears clumpy. Potential degradation or moisture absorption.Do not use the compound. Discard it and use a fresh, properly stored batch. Ensure the storage container is sealed tightly and stored in a desiccator if necessary.
pH of the this compound solution has shifted over time. Degradation may be occurring, potentially leading to the formation of acidic or basic byproducts.Prepare fresh solutions before each experiment. Buffer the solution if compatible with the experimental setup to maintain a stable pH.

Stability of this compound Under Forced Degradation Conditions (Representative Data)

The following table summarizes representative data on the stability of this compound under various stress conditions. This data is intended to be illustrative of what might be observed in a forced degradation study. The goal of such a study is typically to achieve 5-20% degradation to ensure that potential degradation products are generated and can be resolved by the analytical method.

Stress Condition Duration Temperature % Degradation (Representative) Major Degradation Products (Hypothesized)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%Hydrolysis of the azide group to an amine or alcohol.
Alkaline Hydrolysis (0.1 M NaOH) 8 hours40°C12%Potential for elimination or other base-catalyzed reactions.
Oxidative (3% H₂O₂) 24 hoursRoom Temp18%Oxidation of the secondary alcohol to a ketone.
Thermal (Solid State) 48 hours80°C8%Decarboxylation.
Photolytic (UV/Vis Light) 7 daysRoom Temp10%Photolytic decomposition of the azide to a nitrene intermediate, leading to various products.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 40°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound.

  • Determine the relative peak areas of the degradation products.

  • Use the MS data to propose structures for the major degradation products.

Stability-Indicating HPLC-UV/MS Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) and MS detection (e.g., ESI in positive and negative modes).

Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Factors Solid Solid this compound -80°C (6 months) -80°C (6 months) Solid->-80°C (6 months) Long-term -20°C (1 month) -20°C (1 month) Solid->-20°C (1 month) Short-term Solution Stock Solution -80°C or -20°C -80°C or -20°C Solution->-80°C or -20°C Sealed, protected from light Degradation Degradation of This compound Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation pH Acidic/Basic pH pH->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Key factors influencing the stability of this compound.

cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL This compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze data Analyze Data: - % Degradation - Identify Degradants analyze->data

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_solution Check Age of Stock/Working Solution check_storage->check_solution prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh analyze_purity Analyze Purity by HPLC prepare_fresh->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok new_batch Use a New Batch of Compound purity_ok->new_batch No Re-run Experiment Re-run Experiment purity_ok->Re-run Experiment Yes

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: (2S)-N3-IsoSer Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-N3-IsoSer bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile azido-isoserine linker.

Disclaimer: The following troubleshooting guides and protocols are based on established principles of azide-alkyne cycloaddition (Click Chemistry). While this compound is designed for these reactions, specific empirical optimization for your unique system is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral alpha-hydroxypropionic acid derivative that contains an azide group. This functional group makes it a valuable reagent for "click chemistry," a set of biocompatible reactions that are rapid and specific. It can be conjugated to molecules containing alkyne groups through two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that requires a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes like DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne).

Its primary application is in bioconjugation, where it can be used to link biomolecules to other molecules of interest, such as fluorescent dyes, imaging agents, or therapeutic payloads.

Q2: Which form of this compound should I use - the free acid or the DCHA salt?

The dicyclohexylammonium (DCHA) salt of this compound generally offers enhanced water solubility and stability compared to the free acid form. For most aqueous bioconjugation reactions, the DCHA salt is the recommended choice.

Q3: What are the main differences between CuAAC and SPAAC for conjugation with this compound?

The choice between CuAAC and SPAAC depends on your experimental system.

  • CuAAC is generally faster but the copper catalyst can be cytotoxic, which is a major concern for live-cell applications. The copper can also lead to oxidative damage of proteins.

  • SPAAC is copper-free and therefore highly biocompatible, making it ideal for in vivo studies. However, the reaction kinetics can be slower than CuAAC, and the required cyclooctyne reagents are often bulkier.

Q4: I am seeing low to no product formation in my conjugation reaction. What are the likely causes?

Low or no yield in a this compound bioconjugation can stem from several factors:

  • Reagent Quality: Degradation of this compound, the alkyne-containing molecule, or other critical reagents (e.g., sodium ascorbate in CuAAC).

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.

  • Low Reactant Concentrations: Click reactions are concentration-dependent.

  • In CuAAC, Catalyst Inactivation: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

  • Steric Hindrance: The conjugation site on your biomolecule may be sterically inaccessible.

Please refer to the troubleshooting guides below for detailed solutions.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Degraded Reagents Use fresh, high-quality this compound and alkyne reagents. For CuAAC, always use a freshly prepared solution of sodium ascorbate.
Suboptimal pH The optimal pH for CuAAC is typically between 7 and 9. For SPAAC, a pH range of 4-10 is generally well-tolerated. Perform a pH optimization screen if yields are consistently low.
Inactivated Copper Catalyst (CuAAC) Degas solutions to remove oxygen. Ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA, BTTAA) is used to protect the Cu(I) state.
Solubility Issues Ensure all reactants are fully dissolved in the reaction buffer. The use of co-solvents like DMSO or DMF may be necessary, but keep the percentage low to avoid protein denaturation.
Steric Hindrance If the azide or alkyne is in a sterically hindered position, consider using a longer linker or performing the reaction under denaturing conditions (if compatible with your downstream application).
Issue 2: High Background or Non-Specific Labeling (CuAAC)
Potential Cause Recommended Solution
Non-specific Copper Binding Use a copper-chelating ligand in at least a 5-fold excess over the copper sulfate. A final wash with a chelator like EDTA can also help.
Side Reactions with Thiols If your biomolecule contains free cysteines, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).
Reactive Oxygen Species (ROS) Damage The Cu(I)/ascorbate system can generate ROS. Use a copper-chelating ligand and consider adding an antioxidant like aminoguanidine to the reaction mixture.
Excess Reagents Titrate down the concentration of your fluorescent alkyne probe to the lowest effective concentration. Increase the number and duration of washing steps post-reaction.

Data Presentation

Table 1: Comparative Kinetics of Common Cyclooctynes for SPAAC

The choice of cyclooctyne for your SPAAC reaction will significantly impact the reaction rate.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DIBO Benzyl Azide~0.3 - 0.7
DBCO Benzyl Azide~0.6 - 1.0
BCN Benzyl Azide~0.06 - 0.1

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]

Table 2: Comparative Cytotoxicity of Copper(I)-Stabilizing Ligands in CuAAC

For live-cell applications of CuAAC, the choice of ligand is critical to minimize cytotoxicity.

Copper(I) Catalyst SystemRelative Cell Viability
CuSO₄ + Ascorbate (No Ligand) Very Low
CuSO₄ + Ascorbate + TBTA Moderate
CuSO₄ + Ascorbate + THPTA High
CuSO₄ + Ascorbate + BTTES Very High

Note: Cell viability is highly dependent on the specific cell line and experimental conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (DCHA salt)

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate

  • DMSO (if needed for dissolving reagents)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in water or DMSO.

    • CuSO₄: 50 mM in water.

    • Ligand (THPTA): 250 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration.

    • Add this compound to a final concentration of 2-10 fold molar excess over the alkyne.

  • Catalyst Premix:

    • In a separate tube, mix CuSO₄ and the ligand in a 1:5 molar ratio.

  • Initiate Reaction:

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. A typical final concentration is 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[3]

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol is for the copper-free conjugation of a DBCO- or BCN-modified biomolecule with this compound.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (DCHA salt)

  • DMSO (if needed for dissolving reagents)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in water or DMSO.

    • Cyclooctyne-biomolecule: Prepare at the desired concentration in a compatible buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and this compound. A 1.5 to 3-fold molar excess of this compound is a good starting point.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of reactants.

  • Purification:

    • Purify the conjugate using a suitable method to remove unreacted this compound.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Stock Solutions: - this compound - Alkyne-Biomolecule - CuSO4 & Ligand - Sodium Ascorbate mix Combine this compound and Alkyne-Biomolecule reagents->mix add_catalyst Add CuSO4/Ligand Premix mix->add_catalyst initiate Add Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for CuAAC bioconjugation.

SPAAC_vs_CuAAC cluster_spaac SPAAC (Copper-Free) cluster_cuaac CuAAC (Copper-Catalyzed) start Start with Azide (this compound) + Alkyne spaac_reagent Strained Cyclooctyne (e.g., DBCO, BCN) start->spaac_reagent cuaac_reagent Terminal Alkyne start->cuaac_reagent spaac_reaction Spontaneous Reaction (Physiological Conditions) spaac_reagent->spaac_reaction spaac_product Triazole Product spaac_reaction->spaac_product spaac_adv Advantages: - Biocompatible - No Catalyst Toxicity spaac_reaction->spaac_adv spaac_disadv Disadvantages: - Slower Kinetics - Bulky Reagents spaac_reaction->spaac_disadv cuaac_reaction Catalyzed Reaction cuaac_reagent->cuaac_reaction cuaac_catalyst Cu(I) Catalyst (+ Ligand & Reductant) cuaac_catalyst->cuaac_reaction cuaac_product Triazole Product cuaac_reaction->cuaac_product cuaac_adv Advantages: - Fast Kinetics - Small Reagents cuaac_reaction->cuaac_adv cuaac_disadv Disadvantages: - Catalyst Cytotoxicity - Potential Side Reactions cuaac_reaction->cuaac_disadv

Caption: Comparison of SPAAC and CuAAC pathways for bioconjugation.

Troubleshooting_Yield cluster_solutions Potential Solutions start Low/No Conjugation Yield check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_catalyst CuAAC: Check Catalyst System (Fresh Ascorbate, Ligand Ratio) start->check_catalyst check_solubility Assess Reactant Solubility start->check_solubility sol_reagents Use Fresh Reagents check_reagents->sol_reagents sol_conditions Optimize pH/Buffer check_conditions->sol_conditions sol_catalyst Degas Solutions, Use Fresh Ascorbate check_catalyst->sol_catalyst sol_solubility Add Co-solvent (e.g., DMSO) check_solubility->sol_solubility

Caption: Decision tree for troubleshooting low bioconjugation yield.

References

how to improve the efficiency of (2S)-N3-IsoSer labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-N3-IsoSer labeling. This resource is designed for researchers, scientists, and drug development professionals to help improve the efficiency of their labeling experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling experiments.

Problem 1: Low or No Labeling Efficiency

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal concentration of this compound Titrate the concentration of this compound. Start with a range of concentrations (e.g., 25-100 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Insufficient incubation time Optimize the incubation time. Depending on the cell type and metabolic rate, incorporation of this compound may require longer incubation periods (e.g., 12-48 hours). Perform a time-course experiment to identify the optimal duration.
Poor cell health or low metabolic activity Ensure cells are healthy and in the logarithmic growth phase during the labeling experiment. Use fresh culture medium and optimize cell culture conditions.[1][2]
Inefficient cellular uptake of this compound The DCHA salt form of this compound generally has better water solubility and stability, which may improve cellular uptake. Consider using this form if you are experiencing issues with the free acid.
Inefficient Click Chemistry Reaction Ensure all click chemistry reagents are fresh, especially the reducing agent (e.g., sodium ascorbate), which should be prepared immediately before use. Optimize the concentrations of copper, ligand, and the detection probe.

Experimental Workflow for Optimizing Labeling Conditions

G cluster_0 Metabolic Labeling Optimization cluster_1 Click Chemistry & Detection cluster_2 Data Analysis A Seed cells and allow to adhere B Prepare a range of this compound concentrations A->B C Incubate cells for varying durations B->C D Harvest and lyse cells C->D E Perform Click Chemistry with alkyne probe D->E Cell Lysate F Analyze labeling efficiency (e.g., in-gel fluorescence, Western blot) E->F G Determine optimal concentration and time F->G

Caption: Workflow for optimizing this compound labeling conditions.

Problem 2: High Background Signal

Possible Causes and Solutions

Possible Cause Recommended Solution
Non-specific binding of the detection probe Increase the number and duration of wash steps after the click chemistry reaction to remove unbound probe. Consider adding a blocking agent like BSA to your wash buffers.
Copper-mediated precipitation or aggregation Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) ion and prevent precipitation.[3]
Contamination of reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Cellular autofluorescence Image cells before the click chemistry reaction to determine the level of endogenous fluorescence. If necessary, use a fluorescent probe with a longer wavelength (e.g., in the far-red spectrum) to minimize autofluorescence.

Logical Flow for Troubleshooting High Background

G A High Background Observed B Increase wash steps? A->B C Yes B->C Implement D No B->D No improvement E Problem Resolved? C->E F Check for reagent precipitation D->F L Contact Technical Support E->L No G Use/Optimize copper ligand F->G I Assess cellular autofluorescence F->I No precipitation H Problem Resolved? G->H H->E Yes H->L No J Switch to longer wavelength probe I->J K Problem Resolved? J->K K->E Yes K->L No

Caption: Decision tree for troubleshooting high background signals.

Problem 3: Cellular Toxicity

Possible Causes and Solutions

Possible Cause Recommended Solution
High concentration of this compound Reduce the concentration of this compound to the lowest effective level determined during your optimization experiments. High concentrations of some modified amino acids can be cytotoxic.[4][5]
Toxicity of click chemistry reagents For live-cell imaging, copper-catalyzed click chemistry (CuAAC) can be toxic. Consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO- or BCN-containing probe, which is copper-free.
Extended incubation time Reduce the incubation time to the minimum required for sufficient labeling. Prolonged exposure to metabolic labels can sometimes induce cellular stress.
Solvent toxicity (e.g., DMSO) Ensure the final concentration of any solvent used to dissolve this compound or click chemistry reagents is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Signaling Pathway Illustrating Potential for Cellular Stress

G A This compound Uptake B Metabolic Incorporation A->B C Perturbation of Cellular Pathways B->C D Cellular Stress Response C->D E Apoptosis/Reduced Viability D->E

Caption: Potential pathway leading to cytotoxicity from metabolic labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

A1: this compound is a chiral alpha-hydroxypropinoic acid that contains a reactive azide group. It is used as a metabolic label, where it is taken up by cells and incorporated into biomolecules through their natural metabolic pathways. The incorporated azide then serves as a chemical handle for subsequent detection via click chemistry.

Q2: Should I use the free acid or the DCHA salt form of this compound?

A2: The dicyclohexylamine (DCHA) salt form of this compound is often preferred as it typically exhibits enhanced water solubility and stability, which can lead to more consistent results and improved cellular uptake.

Q3: What is the general protocol for a this compound labeling experiment?

A3: A typical experiment involves two main stages:

  • Metabolic Labeling: Cells are incubated with this compound in their culture medium for a specific duration to allow for its incorporation into biomolecules.

  • Click Chemistry Detection: The cells are then lysed or fixed, and a "click" reaction is performed to attach a reporter molecule (e.g., a fluorophore or biotin) to the azide group of the incorporated this compound.

Q4: Which type of click chemistry should I use?

A4: The choice depends on your experimental needs:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction suitable for fixed cells or cell lysates. It requires a copper (I) catalyst, which is typically generated in situ from copper (II) sulfate and a reducing agent like sodium ascorbate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry is ideal for live-cell imaging as it avoids copper-induced cytotoxicity. It utilizes a strained alkyne, such as a DBCO or BCN derivative, which reacts directly with the azide.

Q5: How can I quantify the labeling efficiency?

A5: Labeling efficiency can be assessed in several ways:

  • In-gel Fluorescence: After performing click chemistry with a fluorescent alkyne, proteins can be separated by SDS-PAGE and visualized using a gel imager. The fluorescence intensity of labeled proteins can be quantified relative to a total protein stain.

  • Western Blot: If your protein of interest is known, you can perform a Western blot after click chemistry with a biotin-alkyne, followed by detection with streptavidin-HRP.

  • Mass Spectrometry: For a more in-depth analysis, labeled proteins can be identified and quantified using mass spectrometry-based proteomic approaches.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

  • This compound (or its DCHA salt)

  • Complete cell culture medium

  • Cultured cells in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • On the day of the experiment, dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).

  • Remove the existing medium from your cultured cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • The cells are now ready for downstream applications such as cell lysis and click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

Materials:

  • Cell lysate from this compound-labeled cells

  • Alkyne-functionalized detection probe (e.g., alkyne-fluorophore or alkyne-biotin)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM)

  • Sodium ascorbate solution (e.g., 300 mM, must be freshly prepared )

  • PBS

Procedure:

  • To your cell lysate (e.g., 50 µL at 1-5 mg/mL), add the alkyne probe to the desired final concentration (e.g., 20 µM).

  • Add the THPTA solution to a final concentration of 1 mM.

  • Add the CuSO4 solution to a final concentration of 100 µM.

  • Vortex the mixture briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • The labeled protein lysate is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

References

Technical Support Center: Purification of (2S)-N3-IsoSer Labeled Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-N3-IsoSer labeled products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a non-canonical amino acid containing an azide (N3) group. It is incorporated into proteins to serve as a bioorthogonal handle for subsequent modifications, such as "click chemistry" reactions.[1] Proper purification of the labeled protein is crucial to remove unreacted labeling reagents, byproducts, and unlabeled proteins, ensuring the homogeneity and reliability of downstream applications.

Q2: What are the common challenges in purifying this compound labeled proteins?

Common challenges include:

  • Low Yield: Inefficient incorporation of the non-canonical amino acid or losses during purification steps can lead to low recovery of the final product.

  • High Background Signal: Non-specific binding of detection reagents or residual, unreacted labeling components can cause high background in analytical assays.

  • Presence of Impurities: The purified product may be contaminated with unlabeled protein, truncated peptides, or byproducts from the labeling reaction.

  • Isomer Separation: The presence of isomers of the labeled protein can pose a significant purification challenge, as they often have very similar physicochemical properties.[2]

Q3: Which purification techniques are most suitable for this compound labeled proteins?

A multi-step purification strategy is often necessary. Common techniques include:

  • Affinity Chromatography: This is a highly effective method that utilizes the specific binding interaction between a tag on the protein (e.g., a His-tag) and a ligand immobilized on the chromatography resin.[3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity and is widely used for purifying peptides and proteins. It is particularly useful for separating closely related isoforms.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove aggregates or smaller contaminants.

  • Native Chemical Ligation (NCL): NCL is a chemical method for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. This technique can be used to synthesize larger proteins and often involves a purification step to isolate the final ligated product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled products.

Issue Possible Cause Recommended Solution
Low Yield of Labeled Protein Inefficient incorporation of this compound.Optimize the concentration of the amino acid and the labeling time. Ensure the expression system is suitable for non-canonical amino acid incorporation.
Protein loss during purification steps.Optimize buffer conditions (pH, salt concentration) for each chromatography step to minimize protein loss. Consider using a different purification resin or technique.
Protein degradation.Add protease inhibitors to all buffers used during purification. Work at low temperatures (4°C) to minimize enzymatic activity.
High Background in Downstream Assays Incomplete removal of excess click chemistry reagents (e.g., copper catalyst, fluorescent probes).Perform thorough dialysis or use desalting columns to remove small molecule contaminants. Include a final purification step like RP-HPLC after the click reaction.
Non-specific binding of detection reagents.Block non-specific binding sites on membranes or plates with appropriate blocking agents (e.g., BSA, non-fat milk). Increase the number and stringency of washing steps.
Presence of Unlabeled Protein Incomplete labeling reaction.Increase the concentration of the labeling reagent and/or the reaction time. Ensure optimal reaction conditions (e.g., pH, temperature) for the labeling chemistry.
Inefficient purification to separate labeled from unlabeled protein.Employ a purification method that specifically targets the azide handle, such as affinity purification using a biotinylated alkyne and streptavidin beads after the click reaction.
Multiple Peaks on HPLC/Mass Spectrometry Presence of protein isomers.Optimize the HPLC gradient to improve the separation of isomeric species. Utilize high-resolution mass spectrometry to identify and characterize the different isomers.
Protein aggregation.Add detergents or chaotropic agents (e.g., urea, guanidine hydrochloride) to the purification buffers to prevent aggregation. Perform size-exclusion chromatography to separate monomers from aggregates.
Protein fragmentation.Minimize exposure to harsh chemical conditions or pH extremes during purification. Analyze samples by SDS-PAGE to assess protein integrity.

Data Presentation

The following table summarizes representative data on protein concentration and yield from experiments involving azide-labeled proteins. Note that specific yields will vary depending on the protein, expression system, and purification protocol.

Protein Labeling Method Purification Method Initial Protein Concentration (µg/mL) Final Purified Protein Concentration (µg/mL) Overall Yield (%) Reference
SDF-1 AzideRecombinant expression in E. coliNi-NTA Affinity Chromatography, FPLCNot specified12.52Not specified
Azide-IFN-γRecombinant expressionNot specifiedNot specifiedNot specifiedNot specified
Azide-labeled proteinsMetabolic labeling (AHA) in zebrafishAffinity PurificationNot specifiedNot specifiedConcentration-dependent incorporation observed
Two-fragment ligation productNative Chemical LigationRP-HPLC~1-3 mM (peptide concentration)Not specified~70% after purification
Monellin (synthesized via ligation)Thioacid capture ligation and NCLHPLC5 mM (initial peptide)Not specified60% isolated yield

Experimental Protocols

Protocol 1: Affinity Purification of His-tagged this compound Labeled Protein (Native Conditions)

This protocol describes the purification of a protein labeled with this compound and containing a polyhistidine tag (His-tag) using Nickel-NTA (Ni-NTA) affinity chromatography under native conditions.

Materials:

  • Cell lysate containing the His-tagged, this compound labeled protein

  • Ni-NTA Agarose resin

  • Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Protease inhibitors

Procedure:

  • Prepare the Cell Lysate: Lyse the cells expressing the target protein in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the clear supernatant.

  • Equilibrate the Ni-NTA Resin: Wash the Ni-NTA resin with 3-5 column volumes of Binding Buffer to remove the storage solution and equilibrate the resin.

  • Bind the Protein: Incubate the clarified cell lysate with the equilibrated Ni-NTA resin at 4°C with gentle agitation for 1-2 hours to allow the His-tagged protein to bind to the resin.

  • Wash the Resin: Wash the resin with 5-10 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.

  • Elute the Protein: Elute the bound protein from the resin using Elution Buffer. Collect the eluate in fractions.

  • Analyze the Fractions: Analyze the collected fractions by SDS-PAGE and Western blot to identify the fractions containing the purified protein.

  • Buffer Exchange (Optional): If necessary, perform buffer exchange on the pooled fractions containing the purified protein into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Purification of a this compound Labeled Peptide by RP-HPLC

This protocol outlines the general steps for purifying a peptide labeled with this compound using reversed-phase high-performance liquid chromatography.

Materials:

  • Crude this compound labeled peptide sample

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B). Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Solvent B concentration to elute the peptide. The optimal gradient will depend on the specific peptide and may need to be optimized.

  • Fraction Collection: Collect fractions as the peaks elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cell_culture Cell Culture with This compound cell_lysis Cell Lysis cell_culture->cell_lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) cell_lysis->affinity_chrom Crude Lysate click_reaction Click Chemistry Reaction (e.g., with Biotin-Alkyne) affinity_chrom->click_reaction Partially Purified Labeled Protein streptavidin_purification Streptavidin Affinity Purification click_reaction->streptavidin_purification Biotinylated Protein hplc RP-HPLC streptavidin_purification->hplc Enriched Labeled Protein sds_page SDS-PAGE hplc->sds_page western_blot Western Blot hplc->western_blot mass_spec Mass Spectrometry hplc->mass_spec

Caption: General workflow for the purification and analysis of this compound labeled proteins.

troubleshooting_logic cluster_yield Low Yield cluster_background High Background cluster_purity Purity Issues start Problem Encountered low_yield Low Yield start->low_yield high_background High Background start->high_background purity_issues Purity Issues start->purity_issues check_incorporation Optimize Labeling Conditions low_yield->check_incorporation check_purification_loss Optimize Purification Buffers low_yield->check_purification_loss check_degradation Add Protease Inhibitors low_yield->check_degradation remove_reagents Improve Reagent Removal (Dialysis, HPLC) high_background->remove_reagents optimize_blocking Optimize Blocking & Washing Steps high_background->optimize_blocking unlabeled_protein Increase Labeling Efficiency or Use Specific Purification purity_issues->unlabeled_protein isomers Optimize HPLC Separation purity_issues->isomers aggregates Use Detergents/Chaotropes or SEC purity_issues->aggregates

Caption: Troubleshooting logic for common issues in the purification of labeled products.

References

Technical Support Center: (2S)-N3-IsoSer Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the impact of pH on the reaction kinetics of (2S)-N3-IsoSer.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent reaction rates for our this compound reaction. What could be the potential causes related to pH?

A1: Inconsistent reaction rates are a common issue when pH is not strictly controlled. Several factors could be at play:

  • Buffer Capacity: The buffer system you are using may not have sufficient capacity to maintain a constant pH throughout the reaction, especially if the reaction itself produces or consumes protons.

  • Temperature Fluctuations: pH of many buffer solutions is temperature-dependent. Ensure your experiments are conducted at a constant and recorded temperature.

  • CO2 Absorption: Atmospheric CO2 can dissolve in the reaction mixture, forming carbonic acid and lowering the pH, particularly in poorly buffered, alkaline solutions.

  • Reagent Purity: Impurities in your starting materials or enzyme preparations can alter the local pH or introduce catalytic species that are pH-sensitive.

Q2: What is the optimal pH for the reaction involving this compound?

A2: The optimal pH for any reaction is highly dependent on the specific reaction mechanism and the catalysts involved. For enzymatic reactions, the optimal pH is typically a narrow range where the enzyme exhibits maximum activity. For non-enzymatic reactions, the optimal pH will depend on the pKa values of the reactants and any intermediates. We recommend performing a pH-rate profile to determine the optimal pH for your specific experimental conditions.

Q3: How does pH affect the stability of this compound and other reactants?

A3: The stability of reactants, including this compound, can be significantly influenced by pH. Both highly acidic and highly alkaline conditions can lead to degradation through hydrolysis or other side reactions. It is crucial to assess the stability of all reactants at the pH range you are investigating. This can be done by incubating the reactants in the respective buffers for the duration of the experiment and then analyzing for any degradation products using techniques like HPLC or NMR.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reaction activity Suboptimal pH.Perform a pH-rate profile to identify the optimal pH for your reaction.
Degradation of this compound or other reactants due to pH instability.Test the stability of your reactants at the experimental pH. Consider using a different buffer system or adjusting the pH.
Precipitation observed during the reaction pH-dependent solubility of reactants or products.Check the solubility of all components at the experimental pH. You may need to adjust the pH or add a co-solvent.
Inconsistent results between experiments Poor pH control.Ensure your buffer has adequate capacity. Calibrate your pH meter regularly. Protect your reaction from atmospheric CO2 if necessary.
Temperature-dependent pH shifts.Maintain a constant temperature throughout the experiment and when preparing buffers.

Quantitative Data: Impact of pH on Reaction Kinetics

The following table presents hypothetical kinetic data for a reaction involving this compound at various pH values. This data illustrates a typical pH-rate profile for an enzyme-catalyzed reaction.

pHk_cat (s⁻¹)K_m (mM)k_cat/K_m (M⁻¹s⁻¹)
5.0105.02,000
6.0502.520,000
7.01001.0100,000
7.41201.2100,000
8.0902.045,000
9.02010.02,000

Experimental Protocols

Protocol: Determination of the pH-Rate Profile for a this compound Reaction

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10). Ensure the ionic strength of all buffers is constant.

  • Reactant Stability Assay:

    • Incubate this compound and all other reactants in each buffer at the intended reaction temperature for the maximum planned reaction time.

    • Analyze the samples at various time points using an appropriate analytical method (e.g., HPLC, LC-MS) to check for degradation.

  • Kinetic Assays:

    • For each pH value, prepare a reaction mixture containing all components except the initiating reagent (e.g., the enzyme or this compound).

    • Equilibrate the mixture to the desired temperature.

    • Initiate the reaction by adding the final component.

    • Monitor the reaction progress over time by measuring the formation of a product or the consumption of a reactant. This can be done using spectrophotometry, fluorometry, or chromatography.

    • Determine the initial reaction rate from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial reaction rates as a function of substrate concentration for each pH value to determine the Michaelis-Menten parameters (k_cat and K_m).

    • Plot the logarithm of k_cat, K_m, and k_cat/K_m versus pH to generate the pH-rate profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_kinetics Kinetic Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (Varying pH) stability_test Incubate Reactants at Each pH prep_buffer->stability_test run_reaction Run Reactions at Each pH prep_buffer->run_reaction prep_reagents Prepare Reactant Solutions prep_reagents->stability_test prep_reagents->run_reaction stability_analysis Analyze for Degradation (e.g., HPLC) stability_test->stability_analysis stability_analysis->run_reaction If Stable monitor_reaction Monitor Reaction Progress run_reaction->monitor_reaction calc_rate Calculate Initial Rates monitor_reaction->calc_rate det_params Determine Kinetic Parameters (k_cat, K_m) calc_rate->det_params plot_profile Plot pH-Rate Profile det_params->plot_profile

Caption: Experimental workflow for determining the pH-rate profile of a reaction.

logical_relationship cluster_ph pH Influence cluster_reactants Reactant State cluster_reaction Reaction Outcome ph Solution pH reactant_protonation Protonation State of this compound ph->reactant_protonation catalyst_protonation Protonation State of Catalyst (e.g., Enzyme Active Site) ph->catalyst_protonation reaction_rate Reaction Rate reactant_protonation->reaction_rate reaction_mechanism Reaction Mechanism reactant_protonation->reaction_mechanism catalyst_protonation->reaction_rate catalyst_protonation->reaction_mechanism product_distribution Product Distribution reaction_mechanism->product_distribution

Caption: Logical diagram of how pH can influence reaction kinetics and outcomes.

Technical Support Center: Purification of (2S)-N3-IsoSerine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2S)-N3-IsoSerine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying (2S)-N3-IsoSerine from a reaction mixture?

A1: The primary methods for purifying (2S)-N3-IsoSerine and its derivatives include:

  • Column Chromatography: Particularly effective for separating diastereomers that may form during synthesis.[1]

  • Crystallization: Useful for isolating a specific, pure diastereoisomer from a mixture.[2]

  • Liquid-Liquid Extraction: Can be employed to remove impurities based on their differential solubility in immiscible solvents.[3]

Q2: How can I separate the diastereomers of N3-IsoSerine derivatives?

A2: Diastereomer separation is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[4][5] Column chromatography using a suitable stationary phase is also a common laboratory-scale method. The choice of solvent system (mobile phase) is crucial for achieving good separation.

Q3: What factors are important for the successful crystallization of IsoSerine derivatives?

A3: Successful crystallization depends on several factors, including:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents is often used.

  • Purity of the Crude Product: Highly impure mixtures may be difficult to crystallize. A preliminary purification step, such as extraction or a quick column, can be beneficial.

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization if it doesn't start spontaneously.

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers by Column Chromatography
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System (Mobile Phase) 1. Perform thin-layer chromatography (TLC) screening with various solvent systems to find one that shows good separation of the spots corresponding to the diastereomers. 2. Adjust the polarity of the mobile phase. A less polar solvent will generally increase retention times and may improve separation. 3. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.Identification of an optimal solvent system that provides baseline separation of the diastereomers on TLC, which can then be applied to the column.
Incorrect Stationary Phase 1. If using normal-phase silica gel, consider switching to a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). 2. For analytical scale, utilize a chiral HPLC column for optimal separation.Improved resolution of the diastereomers due to different interactions with the stationary phase.
Column Overloading 1. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. 2. Ensure the sample is loaded in a minimal volume of solvent.Sharper bands and better separation between the diastereomeric products.
Issue 2: Failure to Obtain Crystals During Recrystallization
Possible Cause Troubleshooting Step Expected Outcome
Compound is Too Soluble in the Chosen Solvent 1. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists. Then, gently warm until the solution is clear and allow to cool slowly.The decreased solubility will induce crystallization upon cooling.
Solution is Not Saturated 1. Evaporate some of the solvent to increase the concentration of the IsoSerine derivative. 2. Start with a smaller volume of solvent initially to ensure a saturated solution is created at the boiling point.A saturated solution is necessary for crystals to form upon cooling.
Presence of Oily Impurities 1. Attempt to purify the crude product by another method, such as column chromatography or extraction, before attempting recrystallization. 2. Try triturating the oil with a non-polar solvent like hexane to see if it solidifies.Removal of impurities that inhibit crystal lattice formation.
Crystallization is Kinetically Slow 1. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Store the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.Induction of crystal formation.

Experimental Protocols

Protocol 1: Purification of N-Boc-(S)-Isoserine Methyl Ester Diastereomers by Column Chromatography

This protocol is adapted from a procedure for the separation of related isoserine derivatives.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a layer of sand on top.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
  • Carefully apply the sample to the top of the column.

3. Elution:

  • Begin eluting the column with the chosen solvent system.
  • Collect fractions in test tubes or other suitable containers.

4. Analysis:

  • Monitor the separation by TLC, spotting each fraction on a TLC plate.
  • Visualize the spots using a UV lamp (if the compounds are UV-active) and/or a staining agent (e.g., ninhydrin for free amines).
  • Combine the fractions containing the pure desired diastereomer.

5. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (2S)-N3-IsoSerine derivative.

Protocol 2: Purification of an Isoserine Derivative by Recrystallization

This protocol is a general procedure for recrystallization and has been adapted for isoserine derivatives based on available literature.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
  • Continue adding small portions of the solvent until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inner surface of the flask or placing the flask in an ice bath.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

6. Drying:

  • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

experimental_workflow_chromatography start Crude Reaction Mixture prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify pure fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure (2S)-N3-IsoSer evaporate->end

Caption: Workflow for Purification by Column Chromatography.

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool crystallize Crystals Form cool->crystallize filter Collect Crystals by Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: Mass Spectrometry of (2S)-N3-IsoSer Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of (2S)-N3-IsoSerine-DNA adducts.

Frequently Asked Questions (FAQs)

Q1: What is a (2S)-N3-IsoSer adduct and why is it important?

A this compound adduct is a type of DNA damage where the amino acid isoserine becomes covalently bonded to the N3 position of a purine base, most commonly adenine. These adducts are of interest in drug development and toxicology as they can be formed by certain therapeutic agents or their metabolites. Monitoring their formation and repair provides insights into a compound's mechanism of action and potential genotoxicity. N3-alkylation of purines can destabilize the glycosidic bond, potentially leading to depurination and the formation of abasic sites, which can be mutagenic if not repaired.[1][2][3]

Q2: What is the expected mass of a this compound-deoxyadenosine adduct?

To determine the expected m/z value, you need the exact monoisotopic mass of the modified nucleoside. This is calculated by adding the mass of isoserine (C₃H₇NO₃) to the mass of deoxyadenosine (C₁₀H₁₃N₅O₃) and subtracting the mass of two hydrogen atoms (one from the adenine N3 and one from the isoserine amine) to account for the covalent bond formation.

  • Deoxyadenosine (dA): C₁₀H₁₃N₅O₃, Exact Mass: 251.1018 Da

  • Isoserine (IsoSer): C₃H₇NO₃, Exact Mass: 105.0426 Da

  • Adduct Formation: dA + IsoSer - 2H

The resulting adduct, N3-(2-hydroxy-2-carboxyethyl)-2'-deoxyadenosine, has the following properties:

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compound-deoxyadenosine AdductC₁₃H₁₈N₆O₆354.1288
Protonated Adduct [M+H]⁺C₁₃H₁₉N₆O₆⁺355.1366
Sodium Adduct [M+Na]⁺C₁₃H₁₈N₆O₆Na⁺377.1185
Aglycone Fragment [M+H-deoxyribose]⁺C₈H₉N₆O₃⁺237.0682

Q3: What is the characteristic fragmentation pattern for these adducts in MS/MS?

The most common and diagnostic fragmentation pattern for nucleoside adducts, including this compound adducts, is the neutral loss of the 2'-deoxyribose sugar moiety.[4][5] This results in a product ion corresponding to the modified nucleobase (the aglycone).

  • Precursor Ion: [M+H]⁺ (e.g., m/z 355.1366 for the deoxyadenosine adduct)

  • Primary Fragmentation: Neutral loss of 116.0474 Da (C₅H₈O₃)

  • Primary Product Ion (Aglycone): [M+H - 116.0474]⁺ (e.g., m/z 239.0892 for the modified adenine base)

Further fragmentation of the aglycone ion can provide more structural information. For the N3-IsoSer-adenine aglycone, expect losses related to the isoserine moiety, such as the loss of water (-18.0106 Da) or carboxyl group (-44.9977 Da).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound adducts.

Issue 1: No or Low Signal for the Target Adduct

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inefficient DNA Digestion Ensure complete enzymatic digestion of DNA to nucleosides. Use a cocktail of DNase I, Nuclease P1, and alkaline phosphatase. Verify enzyme activity with a control DNA sample.
Adduct Instability N3-adenine adducts can be labile and prone to depurination. Keep samples cold (4°C) and minimize time between digestion and analysis. Avoid acidic conditions during sample preparation.
Poor Chromatographic Resolution The adduct may be co-eluting with high-abundance unmodified nucleosides, leading to ion suppression. Optimize the LC gradient to separate the adduct from deoxyadenosine. Consider using a different column chemistry (e.g., HSS T3).
Incorrect MS Parameters Verify the precursor ion m/z is correct for the expected adduct ([M+H]⁺, [M+Na]⁺, etc.). Ensure the collision energy is optimized for the characteristic neutral loss of deoxyribose (typically 15-25 eV).
Sample Degradation Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles.
Low Adduct Abundance The adduct may be below the limit of detection. Increase the amount of DNA used for analysis or employ a sample enrichment technique.
Issue 2: High Background Noise or Interfering Peaks

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce background ions that interfere with detection.
Matrix Effects Co-eluting components from the biological matrix can cause ion suppression or enhancement. Improve sample cleanup using solid-phase extraction (SPE) or use a divert valve to direct the high-concentration unmodified nucleosides to waste.
System Contamination Run blank injections (mobile phase only) to check for system contamination. If necessary, flush the LC system and clean the mass spectrometer's ion source.
Plasticizers Phthalates and other plasticizers from tubes and plates can be a source of background noise. Use polypropylene labware whenever possible.
Issue 3: Incorrect or Ambiguous Adduct Identification

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Incorrect Precursor Mass Distinguish between different adduct forms ([M+H]⁺, [M+Na]⁺, [M+K]⁺). Sodium adducts ([M+Na]⁺) will have an m/z that is 21.9817 Da higher than the protonated form ([M+H]⁺).
Isomeric Interference Other modifications may have the same nominal mass. Rely on high-resolution mass spectrometry (HRMS) for accurate mass measurement to confirm the elemental composition.
Non-specific Fragmentation Confirm the presence of the key diagnostic fragment: the neutral loss of deoxyribose (116.0474 Da). Without this, the identified peak is unlikely to be the correct nucleoside adduct.
Lack of a Reference Standard The most definitive identification comes from comparing the retention time and MS/MS spectrum to a synthesized analytical standard.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of DNA for Adduct Analysis

This protocol describes the digestion of DNA to single nucleosides for subsequent LC-MS/MS analysis.

  • Sample Preparation:

    • To 20-50 µg of isolated DNA in a microcentrifuge tube, add buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂) to a final volume of 45 µL.

    • Denature the DNA by heating at 98-100°C for 3-5 minutes, then immediately chill on ice for 10 minutes.

  • Initial Digestion:

    • Add 5 µL of a Nuclease P1 solution (e.g., 10 units in 30 mM sodium acetate buffer, pH 5.3).

    • Incubate at 37°C for 2 hours.

  • Secondary Digestion:

    • Add 6 µL of a Tris buffer solution (e.g., 1 M, pH 8.0).

    • Add 1 µL of alkaline phosphatase solution (e.g., 10 units).

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup:

    • Stop the reaction by adding two volumes of cold acetonitrile or by heating.

    • Centrifuge the sample at >14,000 x g for 15-20 minutes at 4°C to pellet the enzymes.

    • Carefully transfer the supernatant containing the nucleosides to a new tube or an HPLC vial for analysis.

Protocol 2: LC-MS/MS Method for Adduct Quantification

This is a general method that should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column suitable for polar compounds (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 30% B (linear gradient)

      • 15-17 min: 30% to 95% B (column wash)

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 2% B

      • 21-25 min: Re-equilibrate at 2% B

    • Flow Rate: 0.25 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

    • SRM Transitions for this compound-deoxyadenosine:

      • Quantitative: 355.14 → 239.09 (Precursor → Aglycone)

      • Confirmatory: 355.14 → [Other specific fragment]

    • Instrument Parameters:

      • Spray Voltage: 3.0 - 4.0 kV

      • Capillary Temperature: 275 - 325°C

      • Collision Gas: Argon

      • Collision Energy: Optimize for the 355.14 → 239.09 transition (start at ~20 eV).

Visualizations

Experimental and Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Isolation DNA Isolation from Biological Matrix Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion Sample_Cleanup Protein Removal & SPE Cleanup Enzymatic_Digestion->Sample_Cleanup LC_Separation Reverse-Phase LC Separation Sample_Cleanup->LC_Separation Inject Sample MS_Detection ESI-MS Detection (Precursor Ion Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (SRM/PRM) MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration MSMS_Fragmentation->Peak_Integration Acquire Data Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Identification Adduct Identification (RT & MS/MS Match) Peak_Integration->Identification G Precursor [M+H]⁺ N3-IsoSer-dAdo m/z 355.14 Aglycone Aglycone Ion [M+H - dR]⁺ m/z 239.09 Precursor->Aglycone - 116.0474 Da (Deoxyribose) Frag1 Loss of H₂O [Aglycone - H₂O]⁺ m/z 221.08 Aglycone->Frag1 - 18.0106 Da Frag2 Loss of CO₂ [Aglycone - CO₂]⁺ m/z 195.09 Aglycone->Frag2 - 44.00 Da Frag3 Adenine Ion [Adenine+H]⁺ m/z 136.06 Aglycone->Frag3 - Isoserine moiety G DNA_Damage DNA with N3-IsoSer Adduct Glycosylase DNA Glycosylase (e.g., MPG/AAG) DNA_Damage->Glycosylase Recognizes Adduct AP_Site Apurinic (AP) Site Formation Glycosylase->AP_Site Excises Base APE1 APE1 Endonuclease Cleavage AP_Site->APE1 SSB Single-Strand Break (SSB) APE1->SSB Cuts Backbone Synthesis DNA Polymerase Synthesis SSB->Synthesis Ligation DNA Ligase Sealing Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

References

optimizing incubation time for cellular uptake of (2S)-N3-IsoSer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cellular uptake of (2S)-N3-IsoSer. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cellular uptake for this compound?

A2: As a modified amino acid, this compound is likely taken up by cells through amino acid transporters. The specific transporters involved would depend on the cell type and the structural similarity of this compound to natural amino acids. Active transport mechanisms are crucial for the absorption of certain drugs, often enabling the uptake of compounds that would otherwise have poor permeability. Key transporters include peptide transporters (e.g., PEPT1) and various amino acid transporter systems (e.g., LAT1).[1] It is also possible that at high concentrations, uptake could occur via passive diffusion or endocytosis, although this is generally less efficient for small hydrophilic molecules.[2]

Q2: What are the key factors that can influence the incubation time for optimal cellular uptake?

A2: Several factors can significantly impact the optimal incubation time for cellular uptake:

  • Cell Type: Different cell lines have varying expression levels of amino acid transporters, which will directly affect the rate of uptake.

  • Concentration of this compound: The concentration of the compound in the culture medium will influence the kinetics of uptake. At lower concentrations, uptake is likely mediated by high-affinity transporters, while at higher concentrations, lower-affinity transporters or passive diffusion may contribute.

  • Temperature: Cellular uptake is an active process that is temperature-dependent. Experiments are typically conducted at 37°C. Lowering the temperature to 4°C can be used as a control to assess the contribution of passive diffusion versus active transport.[3]

  • pH of the Medium: The pH can affect the charge of both the compound and the cell membrane, potentially influencing transport efficiency.

  • Presence of Competing Molecules: Other amino acids or molecules that share the same transport system can compete with this compound for uptake, potentially requiring longer incubation times or higher concentrations.

Q3: How can I determine if the cellular uptake I'm observing is due to active transport?

A3: To confirm active transport, you can perform uptake experiments under conditions that inhibit this process. A common method is to conduct the incubation at 4°C instead of 37°C.[3] At this lower temperature, active transport is significantly reduced, and any remaining uptake is likely due to passive diffusion or non-specific binding. A significant reduction in uptake at 4°C compared to 37°C is a strong indicator of active transport. Additionally, you can use metabolic inhibitors, such as sodium azide and 2-deoxy-D-glucose, to deplete cellular ATP and inhibit active transport processes.

Troubleshooting Guide

Issue 1: Low or no detectable cellular uptake of this compound.

Possible Cause Troubleshooting Step
Sub-optimal Incubation Time Perform a time-course experiment to determine the optimal incubation period. It's possible the uptake is very rapid and reaches a plateau quickly, or that it requires a longer duration.[4]
Low Concentration of this compound Increase the concentration of this compound in the incubation medium. Perform a dose-response experiment to identify the optimal concentration.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Poor cell viability will negatively impact active transport processes.
Incorrect Assay Method Verify that your detection method (e.g., LC-MS/MS, fluorescence) is sensitive enough to detect the intracellular concentration of this compound.
Presence of Competing Amino Acids If using a complex culture medium, consider performing the uptake experiment in a simpler buffer (like HBSS) to reduce competition from other amino acids.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells, as variations in cell number will lead to different levels of total uptake.
Incomplete Washing Steps Thoroughly wash the cells after incubation to remove any residual extracellular this compound. Inconsistent washing can lead to artificially high and variable readings.
Temperature Fluctuations Maintain a constant temperature during the incubation period, as temperature fluctuations can affect the rate of active transport.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides typical ranges for incubation times and concentrations used in cellular uptake studies of similar small molecules and amino acid analogs. These values should be used as a starting point for optimization.

Parameter Typical Range Notes
Incubation Time 5 minutes - 24 hoursShort incubation times (5-60 minutes) are often used to measure the initial rate of transport. Longer times may be necessary for compounds with slow uptake kinetics or to assess accumulation.
Concentration 1 µM - 1 mMThe optimal concentration depends on the affinity of the transporters and the research question. A dose-response experiment is recommended.
Cell Seeding Density 1 x 10^5 - 5 x 10^5 cells/wellThis should be optimized for your specific cell line to ensure a confluent monolayer at the time of the experiment.
Incubation Temperature 37°CStandard physiological temperature for mammalian cell culture. 4°C can be used as a control for active transport.

Experimental Protocols

Protocol: Time-Course Experiment to Optimize Incubation Time

This protocol outlines a method to determine the optimal incubation time for the cellular uptake of this compound.

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells in complete growth medium at 37°C and 5% CO2.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., PBS, DMSO).

    • Prepare the incubation buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and the wash buffer (ice-cold PBS).

    • Prepare the lysis buffer (e.g., RIPA buffer).

  • Uptake Experiment:

    • On the day of the experiment, aspirate the growth medium from the wells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the incubation buffer containing a fixed concentration of this compound to each well.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 5, 15, 30, 60, 120 minutes), stop the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • After the final wash, add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Collect the cell lysates and analyze the intracellular concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

    • Determine the total protein concentration in each lysate using a BCA or Bradford assay for normalization.

  • Data Analysis:

    • Normalize the intracellular concentration of this compound to the total protein concentration for each time point.

    • Plot the normalized uptake against time. The optimal incubation time is typically within the linear phase of the uptake curve, before it begins to plateau.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 24-well Plate prep_reagents Prepare this compound Stock and Buffers wash_cells Wash Cells with Pre-warmed HBSS prep_reagents->wash_cells add_compound Add this compound in Incubation Buffer wash_cells->add_compound incubate Incubate at 37°C for Various Time Points add_compound->incubate stop_wash Stop Uptake and Wash with Ice-cold PBS incubate->stop_wash lyse_cells Lyse Cells and Collect Lysate stop_wash->lyse_cells quantify_compound Quantify Intracellular This compound (e.g., LC-MS/MS) lyse_cells->quantify_compound quantify_protein Quantify Total Protein (e.g., BCA Assay) lyse_cells->quantify_protein analyze_data Normalize and Plot Data quantify_compound->analyze_data quantify_protein->analyze_data

Caption: Experimental workflow for optimizing incubation time.

cellular_uptake_pathways cluster_membrane Cell Membrane transporter Amino Acid/ Peptide Transporter intracellular This compound (Intracellular) transporter->intracellular passive_diffusion Passive Diffusion passive_diffusion->intracellular endocytosis Endocytosis endocytosis->intracellular extracellular This compound (Extracellular) extracellular->transporter Active Transport extracellular->passive_diffusion Concentration Gradient extracellular->endocytosis Vesicular Transport

Caption: Potential cellular uptake pathways for this compound.

References

Technical Support Center: (2S)-N3-IsoSer and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of (2S)-N3-IsoSer in live cell experiments. As a novel click chemistry reagent, unexpected cytotoxicity can arise from various factors, including the compound itself, experimental conditions, or the associated reaction components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chiral alpha-hydroxypropinoic acid containing an azide group. Its primary application is in click chemistry, a set of biocompatible reactions that enable the specific and efficient joining of molecular components. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?

High cytotoxicity when using this compound can stem from several sources that are not mutually exclusive:

  • Inherent Compound Cytotoxicity: The this compound molecule itself may have some level of intrinsic cytotoxicity to your specific cell line.

  • Copper Catalyst Toxicity (in CuAAC): The copper (I) catalyst used in CuAAC reactions is known to be cytotoxic, partly due to its ability to generate reactive oxygen species (ROS) which can damage cellular components.[1][2]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells, especially at higher concentrations.[3]

  • Compound Instability or Degradation: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Suboptimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to the toxic effects of foreign compounds.[4]

Q3: How can I differentiate between the cytotoxicity of this compound and the copper catalyst in my CuAAC reaction?

To dissect the source of cytotoxicity, you should run a set of control experiments. A detailed protocol for this is provided in the "Experimental Protocols" section. In essence, you will compare the cytotoxicity of:

  • This compound alone.

  • The copper catalyst and ligand alone.

  • The complete CuAAC reaction mixture (including the alkyne).

  • A vehicle control (the solvent used to dissolve the compounds).

Q4: Are there less cytotoxic alternatives to copper-catalyzed click chemistry for live-cell applications?

Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that is generally considered more biocompatible for live-cell applications as it avoids the use of a cytotoxic copper catalyst.[5] If your experimental design allows, using a strained alkyne (e.g., DBCO or BCN) with this compound would be a primary strategy to reduce cytotoxicity.

Q5: My cytotoxicity results are not reproducible between experiments. What should I check?

Lack of reproducibility often points to variability in experimental conditions. Key factors to investigate include:

  • Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, seeding them at the same density for every experiment, and standardizing the time between passaging and plating.

  • Reagent Preparation: Always prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your entire experimental workflow.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity issues encountered when using this compound.

Issue Observed Potential Cause Suggested Action & Rationale
High cytotoxicity across multiple, unrelated cell lines. Compound insolubility and precipitation at high concentrations, leading to physical cell damage.1. Visually inspect wells for precipitate under a microscope. 2. Determine the solubility of this compound in your culture medium. 3. Use a lower final concentration of the solvent (e.g., DMSO < 0.1%). 4. Consider using serum in your media, as proteins can help solubilize some compounds.
Cytotoxicity is only observed when performing CuAAC. Copper catalyst toxicity.1. Reduce the concentration of the copper catalyst and the reaction time to the minimum required for efficient ligation. 2. Use a copper chelating ligand to reduce the concentration of free copper ions. 3. If possible, switch to a copper-free click chemistry method like SPAAC.
Cytotoxicity varies significantly between experiments. Inconsistent cell health or seeding density.1. Use cells from a consistent passage number. 2. Ensure cell viability is >95% before seeding. 3. Optimize and standardize cell seeding density to avoid over- and under-confluency.
Cell death is rapid and accompanied by cell swelling and membrane rupture. Potential induction of pyroptosis, a lytic form of programmed cell death.1. Assess the activation of caspase-1, a key mediator of pyroptosis. 2. Consider co-treatment with a caspase-1 inhibitor (e.g., Ac-YVAD-CMK) to see if it rescues the cells.

Experimental Protocols

Protocol 1: Determining the Source of Cytotoxicity

This protocol is designed to identify whether the observed cytotoxicity originates from this compound itself, the solvent, or the click chemistry reaction components.

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound and Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare stock solutions of your alkyne, copper sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in appropriate solvents.

  • Prepare serial dilutions of all components in complete cell culture medium.

3. Treatment Groups:

  • Vehicle Control: Medium with the same concentration of solvent as the highest compound concentration.

  • This compound Only: Serial dilutions of this compound.

  • Alkyne Only: The concentration of the alkyne to be used in the click reaction.

  • Copper Catalyst Only: The concentration of CuSO₄ and sodium ascorbate to be used.

  • Complete CuAAC Reaction Mix: this compound, alkyne, CuSO₄, and sodium ascorbate at the desired concentrations.

  • Positive Control: A known cytotoxic agent.

  • Untreated Control: Medium only.

4. Incubation:

  • Remove the old medium from the cells and add the prepared treatment solutions.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

5. Viability Assay:

  • Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Compare the cytotoxicity profiles of the different treatment groups to identify the primary source of cell death.

Protocol 2: Caspase-1 Activity Assay

This protocol can be used to investigate if pyroptosis is a potential mechanism of cytotoxicity.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and treat them with the cytotoxic concentration of this compound (or the full reaction mix) as determined in Protocol 1.

  • Include a positive control for inflammasome activation (e.g., LPS + Nigericin).

2. Reagent Addition:

  • Use a commercially available Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).

  • Follow the manufacturer's instructions for reagent preparation and addition.

3. Incubation:

  • Incubate the plate at room temperature for the recommended time, protected from light.

4. Readout:

  • Measure the luminescence using a microplate reader.

5. Data Analysis:

  • An increase in luminescence compared to the untreated control indicates Caspase-1 activation.

Signaling Pathways and Workflows

cytotoxicity_troubleshooting_workflow Workflow for Troubleshooting Cytotoxicity start Observe High Cytotoxicity q1 Is it a CuAAC experiment? start->q1 q2 Is there precipitate in the wells? q1->q2 No action1 Run controls to test individual components (Protocol 1) q1->action1 Yes q3 Are cells healthy and at optimal density? q2->q3 No action2 Optimize solubility and reduce solvent concentration q2->action2 Yes q4 Is pyroptosis suspected? q3->q4 Yes action3 Standardize cell culture and seeding protocols q3->action3 No action4 Perform Caspase-1 activity assay (Protocol 2) q4->action4 action6 Switch to copper-free click chemistry (SPAAC) action1->action6 end Cytotoxicity Minimized action2->end action3->end action5 Consider using a Caspase-1 inhibitor action4->action5 action5->end action6->end

Caption: A logical workflow for troubleshooting cytotoxicity.

pyroptosis_pathway Hypothetical Pyroptosis Pathway for Compound-Induced Cytotoxicity compound This compound or Reaction Components nlrp3 NLRP3 Inflammasome Activation compound->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-IL-1β -> IL-1β (Release) caspase1->il1b gsdmd Gasdermin D (GSDMD) Cleavage caspase1->gsdmd death Pyroptotic Cell Death il1b->death Inflammation pore Pore Formation in Cell Membrane gsdmd->pore pore->death

Caption: A potential signaling pathway for pyroptosis.

References

Validation & Comparative

A Comparative Guide to Azide-Containing Amino Acids for Bioconjugation and Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of azide-containing amino acids into proteins and peptides has become an indispensable tool for site-specific modification, proteomics, and the development of novel therapeutics. The azide group, a small and bioorthogonal chemical handle, enables highly efficient and specific ligation to alkyne-bearing probes through "click chemistry," namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Structural and Functional Comparison of Azide-Containing Amino Acids

The choice of an azide-containing amino acid can significantly impact experimental outcomes, including the efficiency of incorporation into proteins, the kinetics of subsequent click reactions, and the overall stability and function of the modified biomolecule. Below is a comparison of several commonly used azide-containing amino acids.

Amino Acid DerivativeStructureKey Features & Applications
L-Azidohomoalanine (AHA) A methionine surrogate widely used for metabolic labeling of newly synthesized proteins (nascent proteins) in cells and organisms.[1][2] The azide group is readily accessible for both CuAAC and SPAAC reactions.
Nε-azido-L-lysine (Azidolysine) Incorporated at lysine positions, often via genetic code expansion or solid-phase peptide synthesis. The longer side chain provides good accessibility for the azide group.[3]
p-Azido-L-phenylalanine (AzF) An analog of phenylalanine used for site-specific incorporation into proteins using an evolved aminoacyl-tRNA synthetase/tRNA pair. The aromatic ring can influence local environment.[4]
(2S)-2-Amino-3-azidopropanoic acid A smaller azide-containing amino acid, potentially useful for minimizing structural perturbations.
N-(2-azidoethyl)glycine (Aeg) Structure not readily availableAn N-substituted glycine that introduces a tertiary amide bond into the peptide backbone, leading to significant conformational constraints. This can be useful for creating structured peptides.

Quantitative Performance Data

The efficiency of bioconjugation is critically dependent on the reaction kinetics of the chosen click chemistry method. The following table summarizes representative second-order rate constants for SPAAC reactions with different azide-containing amino acids and strained alkynes. It is important to note that reaction rates can be influenced by the specific reagents, solvent conditions, and the local environment of the azide within the biomolecule.

Azide-Containing Amino AcidStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Novel Hydrophilic Azidoamino AcidDBCO0.34
Novel Hydrophilic Azidoamino AcidBCN0.28
Azidolysine (N3K)BCN0.037
p-Azidomethyl-L-phenylalanine (pAMF)DBCO-PEG~7-fold higher than pAzF

Experimental Protocols

Detailed and reliable protocols are crucial for the successful application of azide-containing amino acids. Below are representative protocols for metabolic labeling, CuAAC, and SPAAC.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol describes the labeling of newly synthesized proteins in mammalian cells.

Materials:

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash the cells twice with warm PBS.

  • Incubate the cells in methionine-free medium supplemented with dFBS for 45-60 minutes to deplete intracellular methionine.

  • Replace the medium with fresh methionine-free medium containing the desired concentration of AHA (e.g., 50-100 µM).

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • The cell lysate containing AHA-labeled proteins is now ready for downstream applications such as click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol provides a general method for conjugating an alkyne-containing molecule to an azide-labeled protein in a cell lysate.

Materials:

  • AHA-labeled cell lysate

  • Alkyne-biotin or alkyne-fluorophore probe

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • PBS

Procedure:

  • In a microcentrifuge tube, combine the AHA-labeled protein lysate with the alkyne probe.

  • Add the copper(II) sulfate and THPTA ligand to the mixture. A typical final concentration is 1-2 mM for CuSO₄ and 5 mM for THPTA.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • The reaction can be stopped by adding a chelating agent like EDTA.

  • The labeled proteins can then be purified or analyzed.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a strained alkyne-fluorophore conjugate.

Materials:

  • Cells with surface-expressed azide groups (e.g., through metabolic labeling with an azide-containing sugar)

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)

  • Cell culture medium

  • PBS

Procedure:

  • Culture cells containing the azide-modified biomolecules.

  • Wash the cells twice with warm PBS.

  • Prepare a solution of the strained alkyne-fluorophore in pre-warmed cell culture medium at the desired concentration (e.g., 10-50 µM).

  • Add the alkyne-fluorophore solution to the cells and incubate at 37°C for 30-60 minutes.

  • Wash the cells three times with warm PBS to remove excess probe.

  • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Visualizing the Workflow

Metabolic Labeling and Click Chemistry Workflow

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry AHA L-Azidohomoalanine (AHA) Cells Cultured Cells AHA->Cells Addition to Met-free medium Labeled_Protein Newly Synthesized Protein with AHA incorporated Cells->Labeled_Protein Protein Synthesis CuAAC CuAAC Labeled_Protein->CuAAC SPAAC SPAAC Labeled_Protein->SPAAC Alkyne_Probe Alkyne-Probe (Biotin or Fluorophore) Alkyne_Probe->CuAAC Alkyne_Probe->SPAAC Conjugate Labeled Protein CuAAC->Conjugate SPAAC->Conjugate

Caption: General workflow for metabolic labeling of proteins with AHA followed by CuAAC or SPAAC.

Solid-Phase Peptide Synthesis (SPPS) with Azido Amino Acids

G Resin Solid Support Resin Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA Deprotection Fmoc Deprotection Fmoc_AA->Deprotection Fmoc_Azido_AA Fmoc-Azido Amino Acid Coupling Fmoc_Azido_AA->Deprotection Continue Synthesis Cleavage Cleavage from Resin Fmoc_Azido_AA->Cleavage Deprotection->Fmoc_AA Repeat n times Deprotection->Fmoc_Azido_AA Azido_Peptide Azide-Containing Peptide Cleavage->Azido_Peptide

Caption: Workflow for incorporating azido amino acids into peptides via Fmoc-SPPS.

References

Validating the Incorporation of (2S)-N3-IsoSerine by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for engineering novel biological functions. Verifying the successful and site-specific incorporation of these synthetic building blocks is a critical step in the workflow. This guide provides a detailed comparison of mass spectrometry-based validation of (2S)-N3-IsoSerine ((2S)-3-azido-2-hydroxypropanoic acid) incorporation with alternative methods, supported by experimental protocols and data presentation formats.

Mass Spectrometry: The Gold Standard for Verification

Mass spectrometry (MS) stands as the definitive method for confirming the incorporation of (2S)-N3-IsoSerine. Its high sensitivity and mass accuracy allow for unambiguous identification of the modified protein and precise localization of the incorporated ncAA.

Expected Mass Shift

The incorporation of (2S)-N3-IsoSerine in place of a canonical amino acid will result in a predictable mass shift in the resulting protein or peptide. The molecular weight of isoserine is approximately 105.09 g/mol . The addition of an azido group (-N3) and the exchange of a hydrogen atom results in (2S)-N3-IsoSerine.

CompoundChemical FormulaMolecular Weight ( g/mol )
IsoserineC₃H₇NO₃105.09
(2S)-N3-IsoSerine C₃H₆N₄O₃ 146.11

The precise mass of the incorporated residue will be observed in the mass spectrum of the intact protein or, more commonly, in the mass-to-charge (m/z) ratio of peptides following proteolytic digestion.

Tandem Mass Spectrometry (MS/MS) for Site-Specific Validation

Tandem mass spectrometry is essential for confirming the exact location of the (2S)-N3-IsoSerine residue within the protein's sequence. In an MS/MS experiment, a specific peptide ion containing the ncAA is isolated and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to generate a fragmentation spectrum. The mass difference between consecutive fragment ions reveals the amino acid sequence. The presence of a mass shift corresponding to (2S)-N3-IsoSerine between two fragment ions pinpoints its exact location.

Comparison with Alternative Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of successful incorporation.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for precise mass determination and sequencing.High specificity and sensitivity. Provides definitive confirmation of incorporation and precise localization.Requires specialized equipment and expertise. Can be time-consuming.
Fluorescence-Based Detection The azido group of (2S)-N3-IsoSerine enables "click chemistry" with a fluorescently tagged alkyne or cyclooctyne probe.[1][2]High sensitivity and suitable for high-throughput screening. Can be used for in-gel visualization and cellular imaging.[2]Indirect detection method. Does not confirm the precise mass or location of the ncAA. Potential for incomplete labeling or non-specific binding of the probe.
Western Blotting with Biotin Tagging Similar to fluorescence detection, the azido group can be "clicked" to a biotin-alkyne probe, followed by detection with streptavidin-HRP.Widely available technique. Provides a qualitative assessment of incorporation.Indirect and less quantitative than mass spectrometry. Does not provide site-specific information.
Infrared (IR) Spectroscopy The azido group has a characteristic vibrational frequency that can be detected by IR spectroscopy.[3][4]Non-destructive method. Can provide information about the local environment of the incorporated ncAA.Low sensitivity. Not suitable for complex protein mixtures. Does not confirm site-specific incorporation.

Experimental Protocols

General Protocol for Site-Specific Incorporation of (2S)-N3-IsoSerine

This protocol is a generalized procedure based on established methods for ncAA incorporation, such as amber codon suppression.

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

    • Obtain a separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for (2S)-N3-IsoSerine.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the protein-of-interest plasmid and the synthetase/tRNA plasmid.

    • Select for positive transformants on agar plates containing the appropriate antibiotics.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.

    • Inoculate a larger volume of minimal medium (supplemented with all canonical amino acids except for the one being replaced, if applicable) with the starter culture.

    • Add (2S)-N3-IsoSerine to the culture medium at a final concentration of 1-10 mM.

    • Induce protein expression with IPTG at the appropriate cell density and grow for the desired time and temperature.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable lysis buffer.

    • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Take an aliquot of the purified protein.

    • Perform an in-solution or in-gel tryptic digest.

    • Desalt the resulting peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Set up a data-dependent acquisition method where the mass spectrometer performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database containing the sequence of the target protein.

    • Use a search algorithm that allows for the specification of a variable modification corresponding to the mass of (2S)-N3-IsoSerine on the relevant amino acid residue(s).

    • Manually inspect the MS/MS spectra of identified peptides containing (2S)-N3-IsoSerine to confirm the fragmentation pattern and the site of incorporation.

Visualizing the Workflow and Logic

experimental_workflow cluster_incorporation Incorporation of (2S)-N3-IsoSerine cluster_validation Validation cluster_ms_steps Mass Spectrometry Workflow plasmid_prep Plasmid Preparation transformation Transformation plasmid_prep->transformation expression Protein Expression transformation->expression purification Purification expression->purification ms_analysis Mass Spectrometry purification->ms_analysis Definitive Verification alt_methods Alternative Methods purification->alt_methods Complementary Evidence digestion Proteolytic Digestion lc_msms LC-MS/MS digestion->lc_msms data_analysis Data Analysis lc_msms->data_analysis

Caption: Workflow for the incorporation and validation of (2S)-N3-IsoSerine.

validation_logic cluster_ms Mass Spectrometry Evidence cluster_alt Alternative Method Evidence incorp Successful (2S)-N3-IsoSer Incorporation mass_shift Correct Mass Shift Observed msms_confirm MS/MS Confirms Site of Incorporation mass_shift->msms_confirm msms_confirm->incorp High Confidence fluorescence Fluorescence Signal Detected fluorescence->incorp Medium Confidence western Positive Western Blot western->incorp Medium Confidence

Caption: Logical relationship for validating (2S)-N3-IsoSerine incorporation.

References

comparative analysis of CuAAC vs SPAAC for (2S)-N3-IsoSer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of CuAAC vs. SPAAC for the Ligation of (2S)-N3-IsoSerine Analogues

For researchers, scientists, and drug development professionals, the selective and efficient modification of biomolecules is a cornerstone of innovation. The advent of "click chemistry" has provided a powerful toolkit for bioconjugation, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide presents a comparative analysis of these two techniques for the ligation of azido-amino acids, with a focus on structures analogous to (2S)-N3-IsoSerine, providing experimental insights and quantitative data to inform the selection of the most appropriate method for a given application.

Introduction to Azide-Alkyne Click Chemistry

The azide-alkyne cycloaddition is a cornerstone of click chemistry, forming a stable triazole linkage between two molecules.[1] The azide group is an excellent bioorthogonal handle due to its small size, stability in biological systems, and specific reactivity with alkynes.[2] This allows for the precise, site-specific modification of peptides and proteins.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to yield a 1,4-disubstituted triazole.[2] It is known for its high reaction rates and yields.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with the copper catalyst, SPAAC was developed.[3] This reaction utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.

Reaction Principles and Workflow

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst, while SPAAC is driven by the release of ring strain in the cyclooctyne.

cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_start Azido-amino acid + Terminal Alkyne CuAAC_reagents Add Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) + Ligand (e.g., THPTA) CuAAC_start->CuAAC_reagents CuAAC_reaction Reaction at Room Temperature CuAAC_reagents->CuAAC_reaction CuAAC_product 1,4-disubstituted Triazole Product CuAAC_reaction->CuAAC_product SPAAC_start Azido-amino acid + Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC_reaction Reaction at Physiological Conditions (Copper-free) SPAAC_start->SPAAC_reaction SPAAC_product Regioisomeric Mixture of Triazole Products SPAAC_reaction->SPAAC_product

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental Protocols

Protocol 1: General Procedure for CuAAC Ligation

This protocol is a starting point for the CuAAC reaction with an azido-peptide.

Materials:

  • Azido-peptide (e.g., containing a (2S)-N3-IsoSerine analogue)

  • Alkyne-containing molecule (e.g., a fluorescent probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving reagents)

Procedure:

  • Prepare a stock solution of the azido-peptide in buffer.

  • Prepare stock solutions of the alkyne-probe, CuSO₄, sodium ascorbate, and THPTA in DMSO or water.

  • In a microcentrifuge tube, combine the azido-peptide solution with the alkyne-probe.

  • Add the THPTA ligand to the mixture, followed by the CuSO₄ solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The reaction progress can be monitored by LC-MS or HPLC.

  • Purify the resulting triazole-linked product using an appropriate method (e.g., HPLC).

Protocol 2: General Procedure for SPAAC Ligation

This protocol outlines a typical procedure for a copper-free click reaction.

Materials:

  • Azido-peptide (e.g., containing a (2S)-N3-IsoSerine analogue)

  • Strained cyclooctyne (e.g., DBCO or BCN derivative)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azido-peptide in the chosen buffer.

  • Add the strained cyclooctyne reagent to the peptide solution.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the final conjugate as required.

Comparative Data Analysis

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the tolerance for a copper catalyst and the desired reaction kinetics.

FeatureCuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity. Ligands like THPTA can mitigate toxicity.High, suitable for in vivo and live-cell applications.
Reaction Rate (k₂) with azido-amino acids Generally faster (10 to 104 M-1s-1).Generally slower, dependent on the cyclooctyne (e.g., DBCO: ~0.34 M-1s-1, BCN: ~0.28 M-1s-1).
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Reactants Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN).
Side Reactions Potential for reactive oxygen species (ROS) generation, leading to oxidative damage to biomolecules.Cyclooctynes can have off-target reactivity with thiols.
Yield Typically high (>90%).Generally high, but can be influenced by the stability of the cyclooctyne.

Visualization of Reaction Schemes

The following diagrams illustrate the chemical transformations in CuAAC and SPAAC reactions with a generic azido-amino acid.

cluster_CuAAC_reaction CuAAC Reaction cluster_SPAAC_reaction SPAAC Reaction Azido-amino acid Azido-amino acid plus1 + arrow1 Cu(I), Ligand Terminal Alkyne Terminal Alkyne 1,4-Triazole 1,4-Triazole Azido-amino acid_2 Azido-amino acid plus2 + arrow2 Strain-Release Strained Cyclooctyne Strained Cyclooctyne 1,4 & 1,5-Triazole Mixture 1,4 & 1,5-Triazole Mixture

Chemical transformation schemes for CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the modification of azido-amino acids like (2S)-N3-IsoSerine analogues. The choice between them is a trade-off between reaction speed and biocompatibility.

  • CuAAC is the method of choice when rapid kinetics and high yields are paramount, and the experimental system can tolerate the presence of a copper catalyst, often with the use of protective ligands.

  • SPAAC is the indispensable alternative for applications in living systems or where the introduction of a metal catalyst is undesirable. The reaction rates for SPAAC are generally slower than CuAAC, and the choice of cyclooctyne is critical for achieving efficient conjugation.

Ultimately, the optimal choice will depend on the specific biological question being addressed and the constraints of the experimental setup. This guide provides the foundational knowledge and data to make an informed decision for the successful application of click chemistry in research and development.

References

A Researcher's Guide to the Quantitative Analysis of (2S)-N3-IsoSer Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating Novel Bioorthogonal Amino Acids

The precise tracking of newly synthesized proteins is fundamental to understanding cellular physiology, disease pathology, and the mechanism of action of novel therapeutics. Metabolic labeling using non-canonical amino acids (ncAAs) coupled with bioorthogonal chemistry has emerged as a powerful tool for isolating and identifying nascent proteomes. While L-azidohomoalanine (AHA), a methionine analog, has been the workhorse in this field, the development of new ncAAs promises to expand the capabilities of this technology.

This guide provides a comprehensive framework for the quantitative analysis of the labeling efficiency of a novel serine analog, (2S)-N3-IsoSer (L-azido-isoserine). Due to the current lack of published data on this compound, this document will use the extensively characterized AHA as a benchmark. The methodologies and principles detailed herein will provide a robust roadmap for researchers seeking to evaluate this compound or any other novel ncAA.

Comparative Analysis: this compound vs. L-azidohomoalanine (AHA)

A thorough evaluation of a new ncAA requires a multi-faceted analysis of its performance against an established standard. The following table outlines the key parameters for a quantitative comparison between this compound and AHA. The data for AHA is compiled from existing literature, while the parameters for this compound are presented as "To Be Determined," with the requisite experiments for their assessment outlined in the subsequent sections.

FeatureL-azidohomoalanine (AHA)This compoundExperimental Assay for this compound
Canonical Amino Acid Analog MethionineSerineNot Applicable
Incorporation Efficiency Lower than methionine, often requires methionine-depleted media for optimal labeling.To Be DeterminedQuantitative Mass Spectrometry (SILAC-BONCAT)
Specificity Incorporated by methionyl-tRNA synthetase. Can be promiscuously incorporated by other synthetases at high concentrations.To Be DeterminedIn vitro aminoacyl-tRNA synthetase activity assays; Proteome-wide analysis for off-target incorporation.
Cytotoxicity Generally low, but can induce cellular stress, particularly with prolonged incubation or in methionine-depleted media.To Be DeterminedCell viability assays (e.g., MTT, LDH); Apoptosis assays (e.g., Caspase-3/7 activity).
Labeling Kinetics Detectable labeling within minutes to hours, depending on cell type and protein synthesis rates.To Be DeterminedTime-course labeling experiments followed by Western blot or mass spectrometry.
Bioorthogonal Reaction Azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.Azide group for CuAAC or SPAAC.In vitro and in-cellulo click chemistry reactions with fluorescent or biotinylated alkynes.

Experimental Protocols for Quantitative Analysis

To quantitatively assess the labeling efficiency of this compound, a series of well-established protocols, adapted from the BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging) workflow, should be employed.

Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in complete growth medium and grow to 70-80% confluency.

  • Amino Acid Depletion (if necessary): For an initial assessment, and to maximize incorporation, cells can be washed with phosphate-buffered saline (PBS) and incubated in serine-free medium for 30-60 minutes prior to labeling.

  • Labeling: Replace the depletion medium with serine-free medium supplemented with a range of this compound concentrations (e.g., 50 µM to 1 mM). As a control, a parallel set of cultures should be incubated with complete medium containing serine. A positive control with AHA in methionine-free medium should also be included.

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 8 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
  • Sample Preparation: To 100 µg of protein lysate in a microcentrifuge tube, add a final concentration of 100 µM of an alkyne-biotin or alkyne-fluorophore tag.

  • Catalyst Preparation: Freshly prepare a catalyst solution containing:

    • 1 mM CuSO4

    • 1 mM Tris(2-carboxyethyl)phosphine (TCEP)

    • 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction: Add the catalyst solution to the protein sample, vortex briefly, and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

Enrichment and Detection of Labeled Proteins
  • Resuspension: Resuspend the protein pellet in a buffer containing 1% SDS.

  • Enrichment (for biotin-tagged proteins): Add streptavidin-coated magnetic beads to the resuspended protein solution and incubate for 1 hour at room temperature with gentle rotation.

  • Washing: Wash the beads three times with a high-salt wash buffer (e.g., 1 M NaCl) and three times with PBS to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using a streptavidin-HRP conjugate or by mass spectrometry.

Quantitative Mass Spectrometry (SILAC-BONCAT)

For a precise quantification of incorporation efficiency, a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach combined with BONCAT can be used.

  • SILAC Labeling: Culture one population of cells in "light" medium and another in "heavy" medium (containing 13C6, 15N2-Lysine and 13C6-Arginine).

  • Metabolic Labeling: Pulse the "heavy" labeled cells with this compound and the "light" labeled cells with regular serine.

  • Sample Mixing: Combine equal amounts of protein from the "heavy" and "light" cell lysates.

  • BONCAT and Enrichment: Perform the click chemistry reaction with an alkyne-biotin tag and enrich the biotinylated proteins as described above.

  • Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS. The ratio of "heavy" to "light" peptides for each identified protein will provide a quantitative measure of its synthesis during the labeling period.

Visualizing the Workflow and Concepts

To better illustrate the experimental and logical frameworks, the following diagrams are provided in the DOT language for Graphviz.

BONCAT_Workflow cluster_cell_culture Cellular Incorporation cluster_biochemistry Biochemical Tagging cluster_analysis Analysis A Cells in Culture B Add this compound A->B C Incubation (Protein Synthesis) B->C D Cell Lysis C->D Harvest Cells E Click Chemistry (Add Alkyne-Biotin) D->E F Protein Precipitation E->F G Streptavidin Enrichment F->G Enrichment H Wash G->H I Elution H->I J LC-MS/MS or Western Blot I->J

Caption: Experimental workflow for this compound labeling and analysis.

Decision_Tree Start Evaluate Novel ncAA (this compound) Q1 Is it incorporated into proteins? Start->Q1 Result1_Yes Proceed to Cytotoxicity and Specificity Testing Q1->Result1_Yes Yes Result1_No Synthesize Derivatives or Abandon Q1->Result1_No No Q2 Is it cytotoxic? Result2_Yes Optimize Concentration and Incubation Time Q2->Result2_Yes Yes Result2_No Proceed to Specificity Testing Q2->Result2_No No Q3 Is the labeling specific? Result3_Yes Optimized for Use Q3->Result3_Yes Yes Result3_No Identify and Mitigate Off-Target Effects Q3->Result3_No No Result1_Yes->Q2 Result2_Yes->Q3 Result2_No->Q3

Caption: Decision tree for validating a novel non-canonical amino acid.

Signaling_Pathway Stimulus External Stimulus (e.g., Drug Treatment) Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression New Gene Expression Transcription_Factor->Gene_Expression Protein_Synthesis Nascent Proteome (Labeled with this compound) Gene_Expression->Protein_Synthesis

Caption: A generic signaling pathway leading to de novo protein synthesis.

Comparative Guide to Target Engagement Validation of Serine Hydrolase Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chemical probes used for the validation of target engagement, with a focus on serine hydrolases. While the specific probe (2S)-N3-IsoSer was initially queried, publicly available data on its specific biological targets and experimental validation is limited. Therefore, to fulfill the core requirements of this guide, we will focus on a well-characterized and representative serine-based chemical probe, Fluorophosphonate-Rhodamine (FP-Rhodamine) , a widely used tool in activity-based protein profiling (ABPP) for the study of serine hydrolases. This guide will compare FP-Rhodamine with alternative methods and provide the necessary experimental context for its use.

Introduction to Serine Hydrolase Target Engagement

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a wide range of physiological processes, making them attractive targets for therapeutic intervention. Validating that a potential drug molecule directly engages its intended serine hydrolase target within a complex biological system is a critical step in drug discovery. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in native biological systems.

Profile of a Serine Hydrolase Probe: FP-Rhodamine

FP-Rhodamine is an activity-based probe (ABP) designed to covalently modify the active-site serine residue of active serine hydrolases. Its structure consists of three key components:

  • A reactive group (warhead): A fluorophosphonate (FP) electrophile that specifically and irreversibly binds to the nucleophilic serine in the active site of the enzyme.

  • A linker: A flexible chain that connects the reactive group to the reporter tag.

  • A reporter tag: A rhodamine fluorophore that allows for visualization and quantification of the probe-labeled enzymes.

Comparison of Target Engagement Validation Methods

The following table summarizes and compares key methods for validating serine hydrolase target engagement.

Method Principle This compound (Hypothetical Application) FP-Rhodamine (Established Application) Cellular Thermal Shift Assay (CETSA) Advantages Limitations
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with a tagged probe.As an azido-containing probe, it would require a two-step "click" reaction with a reporter tag (e.g., alkyne-fluorophore) after proteome labeling.Direct, one-step labeling of active serine hydrolases for in-gel fluorescence visualization.N/AProvides direct evidence of covalent target engagement with the active form of the enzyme. Allows for profiling of multiple enzymes simultaneously.Indirectly measures target occupancy by competition. Requires a suitable covalent probe.
Competitive ABPP Pre-incubation of a proteome with an unlabeled inhibitor followed by labeling with a broad-spectrum ABP to measure residual enzyme activity.A non-tagged version of this compound would be used to compete with an azido-alkyne clickable probe pair for target binding.An unlabeled inhibitor is used to compete with FP-Rhodamine binding to its target. A decrease in fluorescence intensity indicates target engagement by the inhibitor.N/AEnables screening for and characterization of non-covalent inhibitors. Provides a quantitative measure of inhibitor potency (IC50).Dependent on the availability of a suitable broad-spectrum ABP.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, leading to an increase in its melting temperature.N/AN/AThe binding of an inhibitor to a serine hydrolase would be detected as an increase in the thermal stability of the protein.Label-free and does not require a modified compound. Can be performed in intact cells and tissues.Does not provide information about the enzyme's activity state. Not all ligand binding events result in a significant thermal shift.

Experimental Protocols

Protocol 1: In-gel Fluorescence Profiling of Serine Hydrolase Activity using FP-Rhodamine

This protocol is a standard method for visualizing the activity of serine hydrolases in a complex proteome.

1. Proteome Preparation:

  • Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline) on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Labeling Reaction:

  • In a microcentrifuge tube, dilute the proteome to a final concentration of 1 mg/mL in the lysis buffer.
  • Add FP-Rhodamine to a final concentration of 1 µM.
  • Incubate the reaction at room temperature for 30 minutes.

3. SDS-PAGE and Fluorescence Scanning:

  • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
  • Separate the labeled proteins by SDS-PAGE on a polyacrylamide gel.
  • Visualize the labeled serine hydrolases by scanning the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for rhodamine (e.g., 532 nm excitation, 580 nm emission).

Protocol 2: Competitive ABPP for IC50 Determination

This protocol is used to determine the potency of an unlabeled inhibitor against a specific serine hydrolase.

1. Proteome Preparation:

  • Prepare the proteome as described in Protocol 1.

2. Inhibitor Incubation:

  • Aliquot the proteome into separate tubes.
  • Add the unlabeled inhibitor at a range of concentrations (e.g., from 0.1 nM to 10 µM) to the tubes. Include a vehicle control (e.g., DMSO).
  • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its target.

3. FP-Rhodamine Labeling:

  • Add FP-Rhodamine to each tube to a final concentration of 1 µM.
  • Incubate at room temperature for 30 minutes.

4. Analysis:

  • Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
  • Quantify the fluorescence intensity of the band corresponding to the target serine hydrolase for each inhibitor concentration.
  • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ABPP_Workflow cluster_proteome Proteome Preparation cluster_labeling Labeling cluster_analysis Analysis p Cells/Tissues lysate Proteome Lysate p->lysate Lysis labeled_proteome Labeled Proteome lysate->labeled_proteome Incubation probe FP-Rhodamine Probe probe->labeled_proteome sds_page SDS-PAGE labeled_proteome->sds_page scanner Fluorescence Scanner sds_page->scanner Visualization

Fig. 1: General workflow for activity-based protein profiling (ABPP) using FP-Rhodamine.

Competitive_ABPP cluster_incubation Pre-incubation cluster_labeling Competitive Labeling cluster_analysis Analysis & IC50 Determination proteome Proteome Lysate inhibited_proteome Inhibitor-bound Proteome proteome->inhibited_proteome inhibitor Unlabeled Inhibitor inhibitor->inhibited_proteome labeled_proteome Competitively Labeled Proteome inhibited_proteome->labeled_proteome Incubation probe FP-Rhodamine Probe probe->labeled_proteome analysis SDS-PAGE & Fluorescence Quantification labeled_proteome->analysis ic50 IC50 Curve analysis->ic50

Fig. 2: Workflow for competitive ABPP to determine inhibitor potency (IC50).

Conclusion

Validating target engagement is a cornerstone of modern drug discovery. While the specific application of this compound remains to be fully elucidated in the public domain, the principles of target engagement validation are well-established. Activity-based protein profiling with probes like FP-Rhodamine offers a robust and direct method for assessing the interaction of compounds with active serine hydrolases. In conjunction with orthogonal methods like CETSA, researchers can build a comprehensive understanding of a compound's mechanism of action and its engagement with its intended biological target. The experimental protocols and workflows provided in this guide offer a starting point for researchers seeking to implement these powerful techniques in their own drug discovery and chemical biology research.

A Comparative Guide to (2S)-N3-IsoSer in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for its efficiency, selectivity, and biocompatibility. At the core of many of these reactions is the versatile azide functional group. This guide provides a comprehensive comparison of (2S)-N3-IsoSer, a chiral alpha-hydroxypropinoic acid containing an azide group, with other azide-containing reagents used in click chemistry. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their specific applications.

Performance Comparison of Azide Reagents in Click Chemistry

The choice between different azide-containing reagents is critical and depends on the specific requirements of the experiment, such as the desired reaction kinetics, biocompatibility, and the physicochemical properties of the final conjugate. This compound is a versatile reagent suitable for both major types of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).[1][2][3]

The following tables summarize the key characteristics of different classes of azide reagents and the two primary click chemistry pathways.

Table 1: Comparison of Azide Reagent Classes for Click Chemistry

Reagent ClassExamplesKey Characteristics
Small Molecule Azides This compound , Benzyl Azide, Azido-PEG3-AmineVersatile for introducing small modifications and linkers. Physicochemical properties (solubility, stability) can vary significantly. This compound, particularly as its dicyclohexylammonium (DCHA) salt, offers enhanced water solubility and stability.[1][2]
Azido Amino Acids p-Azido-L-phenylalanineEnables the site-specific incorporation of an azide group into proteins through genetic code expansion, allowing for precise bioconjugation.
Azido Sugars Tetraacetylated N-azidoacetylgalactosamine (GalNAz)Used for metabolic labeling of glycans in living cells, providing a bioorthogonal handle for subsequent click reactions.
Biotin-Azide Conjugates Azide-PEG3-BiotinAllows for the direct attachment of biotin to a target molecule for affinity purification or detection.

Table 2: Quantitative Comparison of CuAAC and SPAAC Click Chemistry

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)Slower than CuAAC, highly dependent on the cyclooctyne used (rate constants can range from 10⁻³ to 1 M⁻¹s⁻¹)
Biocompatibility Limited in live-cell applications due to the cytotoxicity of the copper catalyst. Ligands like THPTA can mitigate this.Highly biocompatible as it avoids the use of a toxic metal catalyst. Ideal for in vivo and live-cell labeling.
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.Not regioselective, yielding a mixture of regioisomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in bioconjugation experiments. Below are representative protocols for protein labeling using an azide-containing reagent like this compound via both CuAAC and SPAAC pathways.

Protocol 1: Protein Labeling via CuAAC

This protocol describes the conjugation of an alkyne-modified fluorescent dye to a protein that has been functionalized with an azide group.

Materials:

  • Azide-functionalized protein (e.g., using an NHS-azide linker)

  • Alkyne-fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Protein Preparation: Prepare the azide-functionalized protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiation and Incubation: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess reagents by dialysis or using a desalting column.

  • Characterization: Determine the protein concentration and degree of labeling using UV-Vis spectroscopy.

Protocol 2: Protein Labeling via SPAAC

This protocol details the copper-free conjugation of a strained alkyne-modified dye to an azide-functionalized protein.

Materials:

  • Azide-functionalized protein

  • Strained alkyne-dye conjugate (e.g., DBCO-dye)

  • PBS, pH 7.4

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the azide-functionalized protein in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-dye in DMSO to create a 10 mM stock solution.

  • Reaction Setup: Add the DBCO-dye to the protein solution. A 3-10 fold molar excess of the DBCO-reagent is typically used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purification: Remove the unreacted DBCO-dye using a desalting column or dialysis.

  • Analysis: Analyze the labeled protein by SDS-PAGE and fluorescence imaging to confirm conjugation.

Mandatory Visualizations

To further clarify the experimental processes and the chemical principles, the following diagrams are provided.

experimental_workflow Experimental Workflow for Protein Bioconjugation cluster_azide_functionalization Step 1: Azide Functionalization cluster_click_chemistry Step 2: Click Chemistry Conjugation cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway protein Protein of Interest azide_protein Azide-Functionalized Protein protein->azide_protein Reaction with primary amines (Lys, N-terminus) nhs_azide NHS-Azide Reagent (e.g., with this compound backbone) nhs_azide->azide_protein labeled_protein_cuaac Labeled Protein azide_protein->labeled_protein_cuaac Fast Reaction labeled_protein_spaac Labeled Protein azide_protein->labeled_protein_spaac Biocompatible, Slower Reaction alkyne_probe_cuaac Alkyne Probe (e.g., Fluorophore) alkyne_probe_cuaac->labeled_protein_cuaac catalyst Cu(I) Catalyst (CuSO4 + NaAsc) catalyst->labeled_protein_cuaac alkyne_probe_spaac Strained Alkyne Probe (e.g., DBCO-Fluorophore) alkyne_probe_spaac->labeled_protein_spaac

Caption: Workflow for two-step protein labeling using an azide handle.

reaction_choice Decision Logic for Choosing a Click Chemistry Reaction start Start: Need for Bioconjugation live_cells Live Cells or In Vivo? start->live_cells fast_kinetics Fast Kinetics Critical? live_cells->fast_kinetics No use_spaac Use SPAAC live_cells->use_spaac Yes use_cuaac Use CuAAC (with ligands) fast_kinetics->use_cuaac Yes consider_spaac Consider SPAAC (if biocompatibility is a concern) fast_kinetics->consider_spaac No

Caption: Decision tree for selecting between CuAAC and SPAAC.

References

Benchmarking (2S)-N3-IsoSer: A Comparative Guide to Established Metabolic Labels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the ability to accurately monitor protein synthesis and turnover is paramount. Metabolic labeling, a powerful technique for tagging newly synthesized proteins within a living system, offers a direct window into the cellular processes that govern health and disease. This guide provides a comprehensive comparison of established metabolic labeling methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT), and introduces the potential of a novel bioorthogonal reporter, (2S)-N3-IsoSer.

While this compound is a known click chemistry reagent, its application as a metabolic label is still an emerging area of research. This guide will, therefore, present a theoretical framework for its use and outline the necessary experiments to benchmark its performance against the current gold standards.

At a Glance: Comparative Overview of Metabolic Labeling Techniques

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging)This compound (Theoretical)
Principle Incorporation of stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) into newly synthesized proteins.Incorporation of non-canonical amino acids with bioorthogonal handles (e.g., azide, alkyne) into nascent proteins.Incorporation of an azide-containing amino acid analog into newly synthesized proteins.
Detection Mass Spectrometry (MS) based on mass shift of labeled vs. unlabeled peptides.Click chemistry-mediated conjugation to reporter tags (e.g., fluorophores, biotin) for visualization or enrichment.Click chemistry-mediated conjugation to reporter tags.
Quantification Relative quantification by comparing MS signal intensities of heavy and light peptide pairs.[1]Can be quantitative with appropriate standards and detection methods (e.g., fluorescence intensity, MS after enrichment).Potentially quantitative, similar to BONCAT.
Key Reagents Isotope-labeled arginine and lysine.[2]L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG).[3][4]This compound.
Advantages High accuracy and reproducibility for quantitative proteomics.[1] No chemical modification of proteins required.High specificity and versatility in detection methods. Enables spatial and temporal tracking of protein synthesis.Potential for high specificity and versatile detection.
Limitations Limited to cell culture, requires multiple cell divisions for complete labeling, potential for amino acid conversion.Potential for cytotoxicity or altered protein function due to the non-canonical amino acid. Requires chemical reaction for detection.Performance characteristics (labeling efficiency, cytotoxicity, etc.) are currently unknown.

Experimental Protocols: A Detailed Look

I. SILAC: The Quantitative Standard

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method for accurate relative quantification of proteins between different cell populations.

Experimental Workflow:

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Grow cells in 'light' medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Mix Combine equal numbers of 'light' and 'heavy' cells Light->Mix Heavy Grow cells in 'heavy' medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Heavy->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., with Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Quantification (Heavy/Light Peptide Ratios) LCMS->Quant

Caption: Workflow of a typical SILAC experiment.

Detailed Protocol:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" SILAC medium containing natural abundance arginine and lysine.

    • The other population is grown in "heavy" SILAC medium where the essential amino acids arginine and lysine are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

    • Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Sample Preparation:

    • After experimental treatment, harvest and count the cells from both "light" and "heavy" populations.

    • Combine equal numbers of cells from each population.

    • Lyse the combined cell pellet and extract the proteins.

    • Digest the protein mixture into peptides using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • During MS analysis, peptides from the "light" and "heavy" samples will appear as pairs with a specific mass difference.

    • The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

II. BONCAT: Versatility in Detection

Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) allows for the visualization and enrichment of newly synthesized proteins by incorporating amino acids with bioorthogonal functional groups.

Experimental Workflow:

BONCAT_Workflow cluster_labeling Metabolic Labeling cluster_processing Detection/Enrichment cluster_analysis Downstream Analysis Label Incubate cells with AHA or HPG Lyse Cell Lysis Label->Lyse Click Click Chemistry Reaction (with fluorescent probe or biotin) Lyse->Click Visualize Fluorescence Microscopy Click->Visualize Enrich Affinity Purification (for Biotinylated Proteins) Click->Enrich MS Mass Spectrometry Enrich->MS IsoSer_Benchmark_Workflow cluster_experiments Benchmarking Experiments cluster_comparison Comparative Analysis Labeling Metabolic Labeling with this compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Labeling->Cytotoxicity ProteinSynth Protein Synthesis Assay (e.g., ³⁵S-Met incorporation) Labeling->ProteinSynth ClickChem Click Chemistry & Detection Labeling->ClickChem Compare Compare Labeling Efficiency, Cytotoxicity, and Effect on Protein Synthesis to SILAC and BONCAT (AHA/HPG) Cytotoxicity->Compare ProteinSynth->Compare ClickChem->Compare Signaling_Pathway cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Protein Newly Synthesized Protein Gene->Protein Translation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.